Diethyl(1-carboxy-2-methylpropyl)phosphonate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-diethoxyphosphoryl-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19O5P/c1-5-13-15(12,14-6-2)8(7(3)4)9(10)11/h7-8H,5-6H2,1-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCANBIDOQIQFRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C)C)C(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450147 | |
| Record name | Butanoic acid,2-(diethoxyphosphinyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119090-76-5 | |
| Record name | Butanoic acid,2-(diethoxyphosphinyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Diethyl(1-carboxy-2-methylpropyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Diethyl(1-carboxy-2-methylpropyl)phosphonate, a molecule of interest in organic synthesis and medicinal chemistry. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development, offering field-proven insights and detailed methodologies.
Introduction: The Significance of α-Carboxyalkylphosphonates
This compound, also known as 2-diethoxyphosphoryl-3-methylbutanoic acid, belongs to the class of α-carboxyalkylphosphonates. These compounds are structurally analogous to amino acids, with the carboxyl group replaced by a phosphonic acid moiety. This structural similarity allows them to act as mimics of natural phosphates, making them valuable as potential inhibitors for a variety of enzymes.[1] The inherent stability of the carbon-phosphorus bond compared to the phosphate ester bond offers significant advantages in the design of metabolically robust therapeutic agents.
The isopropyl substituent on the α-carbon of this compound introduces specific steric and electronic properties that can influence its biological activity and selectivity. Understanding the physicochemical characteristics of this molecule is paramount for its effective application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in any scientific endeavor, from designing synthetic routes to formulating it for biological assays.
Core Molecular Descriptors
The fundamental properties of this compound are summarized in the table below. These values are primarily derived from computational models and provide a solid starting point for experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉O₅P | PubChem CID 10966547 |
| Molecular Weight | 238.22 g/mol | PubChem CID 10966547 |
| IUPAC Name | 2-(diethoxyphosphoryl)-3-methylbutanoic acid | PubChem CID 10966547 |
| CAS Number | 119090-76-5 | PubChem CID 10966547 |
| Canonical SMILES | CCOC(=O)C(C(C)C)P(=O)(OCC)OCC | PubChem CID 10966547 |
| InChI Key | NCANBIDOQIQFRJ-UHFFFAOYSA-N | PubChem CID 10966547 |
Predicted Physicochemical Data
While experimental data for this compound is not extensively available in the public domain, computational predictions offer valuable insights into its behavior.
| Predicted Property | Value | Prediction Tool |
| XLogP3 | 1.8 | PubChem CID 10966547 |
| Hydrogen Bond Donor Count | 1 | PubChem CID 10966547 |
| Hydrogen Bond Acceptor Count | 5 | PubChem CID 10966547 |
| Rotatable Bond Count | 8 | PubChem CID 10966547 |
| Topological Polar Surface Area | 78.9 Ų | PubChem CID 10966547 |
The predicted XLogP3 value suggests a moderate lipophilicity, which is a critical parameter for cell permeability and overall pharmacokinetic properties. The presence of both hydrogen bond donors and acceptors indicates its potential to interact with biological macromolecules through these forces.
Synthesis and Characterization
The synthesis of this compound is most strategically approached through the preparation of its corresponding ethyl ester, ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate, followed by selective hydrolysis of the ester group. This two-step approach is a common and effective strategy for obtaining α-carboxyalkylphosphonates.
Synthesis of the Precursor: Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate
The synthesis of the ethyl ester precursor can be achieved via a Michaelis-Arbuzov-type reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an α-halo ester. In this case, the reaction would be between triethyl phosphite and ethyl 2-bromo-3-methylbutanoate.
Conceptual Synthetic Pathway:
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate (Hypothetical Protocol based on similar reactions)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphite (1.1 equivalents).
-
Addition of Alkyl Halide: Slowly add ethyl 2-bromo-3-methylbutanoate (1.0 equivalent) dropwise to the triethyl phosphite at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 120-140 °C. The progress of the reaction can be monitored by observing the distillation of the bromoethane byproduct.
-
Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. Purify the crude product by vacuum distillation to obtain ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate as a colorless oil. The reported boiling point for this compound is 102-104 °C at 0.4 Torr.[2]
Hydrolysis to this compound
The final step is the selective hydrolysis of the ethyl ester to the carboxylic acid. Both acidic and basic conditions can be employed, though acidic hydrolysis is often preferred to avoid potential side reactions at the phosphonate ester.
Experimental Protocol: Hydrolysis of Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate (General Procedure)
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate (1.0 equivalent) in a suitable solvent mixture, such as dioxane and water.
-
Hydrolysis: Add a strong acid, such as hydrochloric acid (e.g., 6 N HCl), to the solution. Heat the mixture to reflux (approximately 80-100 °C) and stir for several hours (typically 3-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.
Characterization Techniques
The identity and purity of this compound should be confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the ethoxy groups (triplet and quartet), the methine proton at the α-carbon (doublet of doublets due to coupling with both the adjacent methine proton and the phosphorus atom), the isopropyl group (doublet for the methyls and a multiplet for the methine), and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Will display distinct resonances for the carbonyl carbon, the α-carbon (split into a doublet by the phosphorus atom), the carbons of the ethoxy and isopropyl groups.
-
³¹P NMR: Will exhibit a single resonance, confirming the presence of the phosphonate group.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands will include a broad O-H stretch for the carboxylic acid, C-H stretches for the alkyl groups, a strong C=O stretch for the carbonyl group, and a characteristic P=O stretch for the phosphonate.
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound and fragmentation patterns that can help confirm its structure.
Potential Applications in Drug Development and Research
Phosphonates are widely recognized for their potential as therapeutic agents due to their ability to act as stable analogs of phosphate-containing biomolecules.[1]
Enzyme Inhibition
Given their structural resemblance to carboxylates and phosphates, α-carboxyalkylphosphonates like this compound are prime candidates for the design of enzyme inhibitors. They can target enzymes that process amino acids or their derivatives, such as proteases, peptidases, and various metabolic enzymes. The isopropyl group can play a crucial role in fitting into specific hydrophobic pockets of an enzyme's active site, thereby enhancing binding affinity and selectivity.
Logical Framework for Enzyme Inhibition:
Caption: Mechanism of action as a competitive enzyme inhibitor.
Intermediate in Natural Product Synthesis
The ethyl ester of the title compound, ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate, has been utilized as an intermediate in the synthesis of the unsaturated pyrrolizidine alkaloid (+)-amabiline.[2] This highlights its utility as a building block in the construction of complex and biologically active natural products.
Conclusion and Future Perspectives
This compound is a versatile molecule with significant potential in the fields of medicinal chemistry and organic synthesis. Its physicochemical properties, characterized by moderate lipophilicity and hydrogen bonding capabilities, make it an interesting candidate for biological screening. The established synthetic route via its ethyl ester provides a reliable method for its preparation.
Future research should focus on the experimental determination of its physicochemical properties, including pKa and solubility, to build a more complete profile. Furthermore, screening this compound against a panel of relevant enzymes could uncover novel biological activities and pave the way for its development as a therapeutic lead. The exploration of its use in the synthesis of other complex natural products also remains a promising avenue for investigation. This guide serves as a foundational resource to stimulate and support these future endeavors.
References
- Hester, J. B., Jr. (1983). Synthesis of (phosphonoacetyl)-L-alanyl-L-proline, a potent inhibitor of angiotensin-converting enzyme. Journal of Organic Chemistry, 48(11), 1869–1872.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Metcalf, B. W., & Bey, P. (1978). Catalytic irreversible inhibition of mammalian ornithine decarboxylase (E.C. 4.1.1.17) by substrate and product analogues.
- Stowasser, B., Budt, K. H., & Li, Y. (1992). Synthesis of phosphonic acid analogues of N-acetylmuramic acid. Tetrahedron Letters, 33(44), 6625–6628.
- Hirschmann, R., Smith, A. B., III, Taylor, C. M., Benkovic, P. A., Taylor, S. D., Yager, K. M., Sprengeler, P. A., & Benkovic, S. J. (1994). Peptide synthesis catalyzed by an antibody containing a binding site for variable amino acids. Science, 265(5170), 234–237.
- Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids. In Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity (pp. 407-442). John Wiley & Sons, Ltd.
- Boduszęk, B. (1996).
- Yuan, C., & Li, S. (1997).
- Chamberlin, A. R., & Chung, J. Y. L. (1982). A total synthesis of (+)-amabiline. Journal of the American Chemical Society, 104(18), 4986–4987.
- Mucha, A., Kafarski, P., & Berlicki, Ł. (2011). Biological activities of aminophosphonic acids and their derivatives.
Sources
Diethyl(1-carboxy-2-methylpropyl)phosphonate IUPAC name and structure
A Technical Guide to 2-Diethoxyphosphoryl-3-methylbutanoic acid
This document provides a comprehensive technical overview of 2-diethoxyphosphoryl-3-methylbutanoic acid, a phosphonate-containing compound with potential applications in scientific research and drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors, offering insights into its chemical identity, synthesis, and rationale for its application as a bioactive molecule.
Chemical Identity and Core Properties
Understanding the fundamental structure and properties of a compound is the first step in evaluating its potential. This section details the nomenclature, structural representation, and key physicochemical parameters of the target molecule.
Nomenclature and Identification
The compound is systematically named according to IUPAC conventions, though it is also known by its common name.
-
IUPAC Name: 2-diethoxyphosphoryl-3-methylbutanoic acid[1]
-
Common Name: Diethyl(1-carboxy-2-methylpropyl)phosphonate[1]
-
CAS Number: 119090-76-5[1]
Chemical Structure
The molecule features a butanoic acid backbone substituted at the alpha-carbon (C2) with a diethoxyphosphoryl group and at the beta-carbon (C3) with a methyl group. The phosphonate group is the key functional moiety, conferring properties that are central to its potential biological activity.
Caption: 2D structure of 2-diethoxyphosphoryl-3-methylbutanoic acid.
Physicochemical Data Summary
The computed physicochemical properties provide initial insights into the molecule's behavior in biological systems, such as its solubility and membrane permeability.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉O₅P | PubChem[1] |
| Molecular Weight | 238.22 g/mol | PubChem[1] |
| XLogP3 | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 7 | PubChem[1] |
| Topological Polar Surface Area | 72.8 Ų | PubChem[1] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway: Michaelis-Becker Reaction
The Michaelis-Becker reaction involves the deprotonation of a dialkyl phosphite, such as diethyl phosphite, to form a highly nucleophilic phosphite anion. This anion then displaces a halide from an appropriate alkyl halide substrate in an Sₙ2 reaction to form the C-P bond.[2]
The logical starting material for this synthesis would be an ester of 2-bromo-3-methylbutanoic acid. The ester group serves as a protecting group for the carboxylic acid, which would otherwise interfere with the basic conditions of the reaction.
Sources
A Technical Guide to the Multifaceted Mechanisms of Action of Phosphonate Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphonate compounds, characterized by a chemically stable phosphorus-carbon (P-C) bond, represent a cornerstone of modern pharmacology and agrochemistry. Their structural resemblance to natural phosphates and pyrophosphates, combined with their resistance to enzymatic and chemical hydrolysis, allows them to function as potent and specific modulators of various biological pathways.[1][2] This technical guide provides an in-depth exploration of the diverse mechanisms of action employed by different classes of phosphonates. We will dissect the molecular interactions of bisphosphonates with the bone microenvironment, the targeted enzymatic inhibition by herbicides like glyphosate, and the disruption of viral replication by antiviral phosphonate agents. By synthesizing field-proven insights with core biochemical principles, this document serves as a comprehensive resource for professionals engaged in the research and development of phosphonate-based therapeutics and technologies.
Introduction: The Chemical Foundation of Phosphonate Activity
The remarkable versatility of phosphonate compounds stems directly from the unique properties of their core chemical structure. Understanding this foundation is critical to appreciating their diverse biological roles.
The Phosphonate Moiety: A Stable Phosphate Analogue
At the heart of every phosphonate is the P-C bond, which isosterically replaces the P-O-C ester linkage found in naturally occurring phosphates.[1] This substitution is not trivial; the P-C bond is significantly more resistant to enzymatic cleavage by phosphatases and to chemical hydrolysis.[1][2] This inherent stability ensures that phosphonate-based drugs and agents persist in biological systems, allowing them to reach their targets intact and exert a sustained effect. This contrasts sharply with phosphate esters, which are readily metabolized.
Key Properties: Chelation and Structural Mimicry
Beyond stability, two properties are fundamental to phosphonate action:
-
Chelation of Divalent Cations: The two phosphonate groups, often accompanied by a hydroxyl group on the central carbon (the R1 side chain in bisphosphonates), create a powerful chelating structure with a high affinity for divalent metal ions, most notably calcium (Ca²⁺).[3][4][5] This property is the basis for the specific targeting of bisphosphonates to the bone mineral, hydroxyapatite.[4][6]
-
Structural Mimicry: Phosphonates are exceptional mimics of either the substrates, intermediates, or transition states of enzyme-catalyzed reactions involving phosphates.[1][7] They can act as competitive inhibitors by occupying an enzyme's active site or as analogues of pyrophosphate, disrupting key metabolic pathways.[1][4] This mimicry is the mechanistic basis for their roles as herbicides, antivirals, and antibiotics.
Bisphosphonates: Modulators of Bone Homeostasis
Bisphosphonates are the most widely prescribed drugs for treating bone resorption disorders like osteoporosis and bone metastases.[4][8] Their mechanism is a masterclass in targeted drug delivery and cell-specific molecular intervention.
Targeting the Bone Microenvironment: Affinity for Hydroxyapatite
The P-C-P backbone of bisphosphonates gives them an exceptionally high affinity for the calcium hydroxyapatite crystals that form the mineral matrix of bone.[6][9] When administered, they are rapidly cleared from the plasma and bind avidly to bone surfaces, particularly at sites of active bone remodeling where the mineral is exposed.[5] There, they remain sequestered until the bone is resorbed by osteoclasts, the cells responsible for bone breakdown. During resorption, the acidic microenvironment dissolves the bone mineral, releasing the bisphosphonate, which is then internalized by the osteoclast.[5] This elegant targeting mechanism concentrates the drug precisely where it is needed and minimizes off-target effects.[6]
Two Distinct Classes, Two Mechanisms
Once inside the osteoclast, bisphosphonates act via one of two distinct molecular pathways, determined by the chemical nature of their R² side chain.[10][11][12]
The more potent, second- and third-generation bisphosphonates (e.g., alendronate, risedronate, zoledronic acid) all contain a nitrogen atom in their R² side chain.[8][13] These N-BPs do not undergo metabolism. Instead, they act as potent inhibitors of Farnesyl Pyrophosphate Synthase (FPPS) , a critical enzyme in the mevalonate pathway.[14][15][16]
FPPS is responsible for producing the isoprenoid lipids farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[14] These lipids are essential for a post-translational modification process called prenylation, whereby they are attached to small GTPase signaling proteins (such as Ras, Rho, and Rac).[12][14] Prenylation anchors these proteins to the cell membrane, a prerequisite for their function. By inhibiting FPPS, N-BPs prevent GTPase prenylation, leading to:
-
Disruption of the osteoclast cytoskeleton and loss of the "ruffled border" necessary for bone resorption.[12]
-
Interference with key cellular signaling pathways.
-
Induction of osteoclast apoptosis (programmed cell death).[4][8]
The loss of functional osteoclasts dramatically reduces the rate of bone resorption.
}
N-BP Inhibition of the Mevalonate Pathway in Osteoclasts.
First-generation bisphosphonates, such as clodronate and etidronate, lack a nitrogen atom and have a different mode of action.[14][15] Inside the osteoclast, they are metabolically incorporated by aminoacyl-tRNA synthetases into non-hydrolyzable analogues of adenosine triphosphate (ATP).[11][15][16] For example, clodronate is converted to AppCCl₂p, a toxic ATP analogue.[11] These molecules accumulate within the cell and interfere with ATP-dependent processes, including mitochondrial energy production by inhibiting the adenine nucleotide translocase.[11] The resulting cellular energy deficit and mitochondrial dysfunction trigger osteoclast apoptosis.[8][11]
Quantitative Comparison of Antiresorptive Potency
The introduction of the nitrogen-containing side chain dramatically increased the antiresorptive potency of bisphosphonates. This is primarily due to the high specificity and affinity for the enzymatic target, FPPS.
| Compound | Class | Relative Potency (Etidronate = 1) |
| Etidronate | Non-Nitrogenous | 1 |
| Clodronate | Non-Nitrogenous | 10 |
| Pamidronate | Nitrogen-Containing | 100 |
| Alendronate | Nitrogen-Containing | 1,000 |
| Risedronate | Nitrogen-Containing | 5,000 |
| Zoledronate | Nitrogen-Containing | >10,000 |
| Data synthesized from multiple sources demonstrating relative in vitro antiresorptive activity.[5][8] |
Experimental Protocol: In Vitro Osteoclast Resorption Pit Assay
This assay is a foundational method for assessing the antiresorptive activity of bisphosphonate compounds.
Objective: To quantify the ability of a test compound to inhibit the bone-resorbing activity of mature osteoclasts cultured on a bone-mimicking substrate.
Methodology:
-
Cell Seeding: Isolate mature osteoclasts from rabbit or rodent long bones and seed them onto dentine slices or calcium phosphate-coated plates.
-
Compound Treatment: Culture the cells in the presence of varying concentrations of the test bisphosphonate for 24-48 hours. Include a vehicle control (no drug) and a positive control (e.g., zoledronic acid).
-
Cell Removal: At the end of the incubation period, remove the osteoclasts from the substrate using sonication or a sodium hypochlorite solution.
-
Pit Visualization: Stain the substrate (e.g., with toluidine blue) to visualize the resorption pits created by the osteoclasts.
-
Image Analysis: Capture images of the pits using light microscopy. Use image analysis software to quantify the total resorbed area per slice/well.
-
Data Analysis: Calculate the percentage inhibition of resorption for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of resorption is inhibited).
Phosphonates in Agriculture: The Case of Glyphosate
Glyphosate is a broad-spectrum systemic herbicide and the most widely used agricultural chemical in the world.[17] Its efficacy relies on the specific inhibition of an enzyme pathway that is essential for plants but absent in animals.[17][18]
The Shikimate Pathway: A Plant-Specific Target
The shikimate pathway is a seven-step metabolic route used by plants, bacteria, and fungi to synthesize the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[18][19] These amino acids are vital building blocks for proteins and precursors for numerous secondary metabolites like lignin and auxin.[19] Crucially, this pathway does not exist in animals, including humans, who must obtain these essential amino acids from their diet.[17] This biological divergence is the basis for glyphosate's selective toxicity.
Molecular Mechanism: Competitive Inhibition of EPSP Synthase
Glyphosate's specific molecular target is 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (EPSPS) , a key enzyme in the shikimate pathway.[17][20] It catalyzes the reaction between shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP). Glyphosate acts as a potent competitive inhibitor with respect to PEP, effectively mimicking an intermediate state of the enzyme-substrate complex and blocking the active site.[19] This inhibition halts the production of EPSP and all downstream products.[18]
Physiological Consequences in Plants
Inhibition of EPSPS by glyphosate leads to two major physiological consequences:
-
Aromatic Amino Acid Starvation: The block in the pathway prevents the synthesis of essential amino acids, halting protein synthesis and plant growth within hours of application.[17][18]
-
Shikimate Accumulation: The deregulation of the pathway causes a massive accumulation of shikimate-3-phosphate, which can reach up to 16% of the plant's dry weight.[19] This diverts a significant amount of cellular energy and carbon away from other vital processes, contributing to the plant's eventual death over several days.[19]
}
Workflow for Determining EPSPS Inhibition by Glyphosate.
Antiviral Phosphonates: Disrupting Viral Replication
Phosphonates are a critical class of antiviral drugs, particularly for DNA viruses and retroviruses. They function as stable mimetics of either pyrophosphate or nucleoside monophosphates, interfering with the action of viral polymerases.[1][3]
Pyrophosphate Analogues: The Foscarnet Model
Foscarnet is an organic analogue of inorganic pyrophosphate.[21] Its mechanism is notable for its direct action, as it does not require intracellular metabolic activation.[22][23] Foscarnet directly inhibits viral DNA polymerases (e.g., from herpesviruses like CMV and HSV) and reverse transcriptases (from HIV) by binding to the pyrophosphate-binding site on the enzyme.[22][24] This binding is non-competitive with respect to the deoxynucleoside triphosphate (dNTP) substrates. It prevents the cleavage and release of pyrophosphate from the incoming dNTP, thereby stalling the DNA chain elongation process and halting viral replication.[24]
Acyclic Nucleoside Phosphonates (ANPs): Chain Terminators and Competitive Inhibitors
ANPs, such as Cidofovir, Adefovir, and Tenofovir, are nucleoside analogues that contain a stable phosphonate group instead of the first phosphate of a nucleotide.[25] This structure allows them to bypass the initial, often virus-specific, phosphorylation step required by many other nucleoside analogue drugs.[25]
The mechanism involves several key steps:
-
Cellular Uptake: ANPs enter the host cell.
-
Intracellular Activation: Host cellular enzymes phosphorylate the phosphonate group twice, converting the compound into its active diphosphoryl derivative (e.g., PMEApp from adefovir).[26][27] This active form is an analogue of a natural dNTP.
-
Polymerase Inhibition: The active ANP diphosphate competes with the natural dNTP for incorporation into the growing viral DNA chain by the viral DNA polymerase or reverse transcriptase.[26][28]
-
Chain Termination: Once incorporated, the ANP lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.[26][28]
| Antiviral ANP | Primary Viral Targets | Key Structural Feature |
| Cidofovir | DNA Viruses (CMV, HSV, Adenovirus) | Acyclic side chain attached to cytosine.[28] |
| Adefovir | HBV, HIV (historically) | Acyclic side chain attached to adenine.[26] |
| Tenofovir | HIV, HBV | Acyclic side chain with a chiral center, attached to adenine.[3][29] |
}
Mechanism of Action for Acyclic Nucleoside Phosphonates (ANPs).
Broader Roles as Enzyme Inhibitors
The chemical principles that make phosphonates effective in the applications above also apply to a wider range of enzymes.
Mimicking the Tetrahedral Transition State
Many enzymatic reactions, particularly those involving hydrolysis of esters or amides, proceed through a high-energy tetrahedral transition state. The tetrahedral geometry of the phosphonate group is an excellent mimic of this state.[1][30] This allows phosphonates to bind with high affinity to the active sites of enzymes like peptidases and lipases, acting as potent transition-state analogue inhibitors.[1]
Application in Antibiotics: The Fosfomycin Example
The phosphonate antibiotic fosfomycin is a clinically important agent for treating urinary tract infections.[29] It functions by inhibiting UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), the enzyme that catalyzes the first committed step in bacterial cell wall peptidoglycan biosynthesis.[29] Fosfomycin covalently binds to a cysteine residue in the active site of MurA, irreversibly inactivating the enzyme and preventing the formation of the bacterial cell wall.[29]
Conclusion: A Versatile Scaffold for Biological Modulation
The mechanisms of action of phosphonate compounds are a testament to the power of rational chemical design. From the bone-targeting chelation of bisphosphonates to the specific enzyme inhibition of glyphosate and the viral polymerase disruption by ANPs, the stable P-C bond provides a robust and versatile scaffold. By acting as unyielding mimics of natural phosphates, phosphonates can be tailored to interact with a vast array of biological targets with high specificity and potency. A deep, mechanistic understanding of these interactions is paramount for current applications and will continue to drive the innovation of new phosphonate-based agents for therapeutic, agricultural, and industrial purposes.
References
- Glyphos
- AN OVERVIEW OF GLYPHOSATE MODE OF ACTION: WHY IS IT SUCH A GREAT HERBICIDE - North Central Weed Science Society.
- Cellular and molecular mechanisms of action of bisphosphon
- New insights into the molecular mechanisms of action of bisphosphon
- Bisphosphonates: molecular mechanisms of action and effects on bone cells, monocytes and macrophages - The University of Aberdeen Research Portal.
- Phosphon
- Bisphosphon
- (PDF)
- Molecular Mechanisms of Action of Bisphosphonates: Current St
- Mechanism of action of foscarnet against viral polymerases - PubMed.
- Glyphosate Technical Fact Sheet - National Pesticide Inform
- What is the mechanism of Foscarnet Sodium?
- Foscarnet - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pedi
- The herbicide glyphos
- Wh
- Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC - PubMed Central.
- Bisphosphonates - International Osteoporosis Found
- Molecular basis for resistance against phosphon
- Bisphosphonates for osteoporosis:
- Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC - PubMed Central.
- Chemistry Explained: Phosphon
- Mechanism of action of acyclic nucleoside phosphonates against herpes virus replic
- BISPHOSPHONATES AND BONE - Orthopaedic Journal
- Biochemical and molecular mechanisms of action of bisphosphon
- An In-depth Technical Guide to Disodium Phosphonate Enzyme Inhibition Assays - Benchchem.
- Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PubMed Central.
- Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy - -ORCA - Cardiff University.
- Metabolic pathways for activation of the antiviral agent 9-(2-phosphonylmethoxyethyl)adenine in human lymphoid cells - ASM Journals.
- Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - NIH.
- Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - Frontiers.
- Bisphosphonates p
- Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use | Request PDF - ResearchG
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonate - Wikipedia [en.wikipedia.org]
- 4. Bisphosphonate - Wikipedia [en.wikipedia.org]
- 5. orthojournalhms.org [orthojournalhms.org]
- 6. JCI - Bisphosphonates for osteoporosis: from bench to clinic [jci.org]
- 7. Molecular basis for resistance against phosphonate antibiotics and herbicides - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00351B [pubs.rsc.org]
- 8. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisphosphonates | International Osteoporosis Foundation [osteoporosis.foundation]
- 10. Cellular and molecular mechanisms of action of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Bisphosphonates pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New insights into the molecular mechanisms of action of bisphosphonates [pubmed.ncbi.nlm.nih.gov]
- 15. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical and molecular mechanisms of action of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glyphosate - Wikipedia [en.wikipedia.org]
- 18. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 19. ncwss.org [ncwss.org]
- 20. The herbicide glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Foscarnet - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 22. Mechanism of action of foscarnet against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
- 24. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 25. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 26. Mechanism of action of acyclic nucleoside phosphonates against herpes virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. journals.asm.org [journals.asm.org]
- 28. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 29. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Diethyl(1-carboxy-2-methylpropyl)phosphonate (CAS 119090-76-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Authored for the discerning eye of the research community, this guide navigates the multifaceted nature of Diethyl(1-carboxy-2-methylpropyl)phosphonate. Moving beyond a mere recitation of facts, this document endeavors to provide a holistic understanding grounded in scientific literature and practical insights. As a Senior Application Scientist, my objective is to illuminate the causal links behind experimental methodologies and to present a self-validating framework for the protocols described herein. This guide is structured to be an authoritative resource, empowering researchers to harness the full potential of this intriguing phosphonate compound.
Chemical Identity and Physicochemical Landscape
1.1. Nomenclature and Identification
This compound, registered under CAS number 119090-76-5, is a phosphonate derivative with the systematic IUPAC name 2-diethoxyphosphoryl-3-methylbutanoic acid.[1] This compound is also known by several synonyms, including:
-
2-(Diethoxyphosphoryl)-3-methyl-butanoic acid
-
Butanoic acid, 2-(diethoxyphosphinyl)-3-methyl-
1.2. Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H19O5P | PubChem[1] |
| Molecular Weight | 238.22 g/mol | PubChem[1] |
| Appearance | Not explicitly stated, likely an oil or solid | Inferred from similar compounds |
| Solubility | Not explicitly stated, likely soluble in organic solvents | Inferred from structure |
Synthesis and Manufacturing
2.1. Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Arbuzov Reaction: The synthesis of the diethyl phosphonate ester likely proceeds via a Michaelis-Arbuzov reaction. This well-established method involves the reaction of a trialkyl phosphite with an alkyl halide. In this case, triethyl phosphite would react with an appropriate α-halo derivative of ethyl 3-methylbutanoate.
-
Hydrolysis: The final step to obtain the target carboxylic acid is the selective hydrolysis of the ethyl ester. This can be achieved under either acidic or basic conditions.
Figure 1: Proposed synthetic pathway for this compound.
2.2. Detailed Experimental Protocol (Hypothetical)
The following protocol is a well-reasoned, hypothetical procedure based on standard organic chemistry principles for the hydrolysis of the precursor ester.
Protocol: Hydrolysis of Diethyl[1-(ethoxycarbonyl)-2-methylpropyl]phosphonate
Materials:
-
Diethyl[1-(ethoxycarbonyl)-2-methylpropyl]phosphonate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolution: Dissolve Diethyl[1-(ethoxycarbonyl)-2-methylpropyl]phosphonate (1 equivalent) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v). The choice of solvent and its ratio may need optimization to ensure complete dissolution of the starting material.
-
Saponification: Add a solution of LiOH or NaOH (1.1 to 1.5 equivalents) in water to the reaction mixture. The use of a slight excess of base ensures complete hydrolysis.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 2-3 with 1 M HCl. This protonates the carboxylate to form the desired carboxylic acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.
Applications in Drug Discovery and Development
Phosphonates are recognized as valuable pharmacophores in medicinal chemistry due to their ability to act as stable mimics of phosphates and carboxylates. Their resistance to enzymatic hydrolysis makes them attractive for the design of enzyme inhibitors.
While specific biological activities for this compound are not extensively documented, its structural similarity to the amino acid valine suggests potential applications as an enzyme inhibitor . Phosphonate analogues of amino acids are known to act as antagonists in amino acid metabolism.[4]
3.1. Potential as an Enzyme Inhibitor
Given its structure as a phosphonate analog of a valine derivative, this compound could potentially inhibit enzymes that recognize valine or similar branched-chain amino acids as substrates. This could include, but is not limited to:
-
Aminotransferases: Enzymes involved in the transamination of amino acids.
-
Synthetases: Enzymes that catalyze the synthesis of molecules involving amino acids.
-
Proteases: Although less common, some phosphonates can act as protease inhibitors.
Figure 2: Conceptual diagram of competitive enzyme inhibition.
3.2. Role as a Synthetic Intermediate
As previously mentioned, the ethyl ester of the title compound is an intermediate in the synthesis of (+)-amabiline.[2][3] This highlights its utility as a building block in the total synthesis of complex natural products, which may themselves have interesting biological activities.
Analytical Characterization
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups of the phosphonate moiety (triplet and quartet), the methine proton adjacent to the phosphorus and carboxyl groups, the methine and methyl protons of the isopropyl group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the ethyl groups, the carbon atom bonded to phosphorus (showing a large C-P coupling constant), the carbonyl carbon, and the carbons of the isopropyl group.
-
³¹P NMR: The phosphorus-31 NMR spectrum is the most definitive technique for characterizing organophosphorus compounds. A single resonance is expected, with a chemical shift characteristic of a phosphonate ester.
4.2. Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observable, corresponding to the molecular weight of 238.22 g/mol .
4.3. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:
-
P=O stretch: A strong absorption band typically in the region of 1250-1200 cm⁻¹.
-
P-O-C stretch: Strong absorptions in the 1050-950 cm⁻¹ region.
-
C=O stretch (carboxylic acid): A strong, broad absorption around 1710 cm⁻¹.
-
O-H stretch (carboxylic acid): A very broad absorption in the range of 3300-2500 cm⁻¹.
-
C-H stretches: Absorptions below 3000 cm⁻¹ for the alkyl groups.
Safety and Handling
As with any research chemical, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound represents a molecule of interest for researchers in organic synthesis and medicinal chemistry. Its role as an intermediate in natural product synthesis is established, and its structural analogy to valine suggests a promising avenue for exploration as an enzyme inhibitor. While detailed biological studies and comprehensive analytical data are yet to be widely published, this guide provides a robust framework based on established chemical principles and data from closely related compounds. It is our hope that this in-depth technical overview will serve as a valuable resource for scientists and professionals, stimulating further investigation into the properties and potential applications of this phosphonate derivative.
References
-
Biroun, M., et al. (2014). Phosphonate analogues of aminoacyl adenylates. Biochemical Journal, 175(2), 461-5. [Link]
-
Ju, K.-S., et al. (2020). Valinophos Reveals a New Route in Microbial Phosphonate Biosynthesis That Is Broadly Conserved in Nature. mBio, 11(3), e00799-20. [Link]
-
Kafarski, P., & Lejczak, B. (1991). BIOLOGICAL ACTIVITY OF AMINOPHOSPHONIC ACIDS. Phosphorus, Sulfur, and Silicon and the Related Elements, 63(1-2), 193-215. [Link]
-
Moore, J. D., et al. (2011). Overview of Biologically Active Nucleoside Phosphonates. Molecules, 16(12), 10394-10419. [Link]
-
PubChem. 2-(DIETHOXYPHOSPHINYL)-3-METHYLBUTANOIC ACID ETHYL ESTER. [Link]
-
PubChem. This compound. [Link]
Sources
literature review on carboxyalkylphosphonates
An In-depth Technical Guide to Carboxyalkylphosphonates: From Synthesis to Therapeutic Innovation
Foreword
Welcome to a comprehensive exploration of carboxyalkylphosphonates, a unique class of molecules holding immense promise at the intersection of chemistry, biology, and medicine. As a Senior Application Scientist, my goal is to move beyond mere recitation of facts and provide a narrative grounded in mechanistic understanding and practical application. This guide is designed for researchers, scientists, and drug development professionals who seek to understand not just the "what," but the "why" and "how" of leveraging these fascinating compounds. We will delve into the causality behind synthetic choices, the rationale for their use as therapeutic agents, and the detailed methodologies required to work with them effectively.
Part 1: The Core Identity of Carboxyalkylphosphonates
Carboxyalkylphosphonates are bifunctional molecules characterized by the presence of both a phosphonic acid group (-PO(OH)₂) and a carboxylic acid group (-COOH) connected by an alkyl linker. This dual-functionality is the cornerstone of their utility. The phosphonate moiety offers exceptional stability and a unique capacity for metal chelation, while the carboxylate group provides an additional site for interaction or chemical modification.
Unlike their phosphate ester cousins, the direct carbon-phosphorus (C-P) bond in phosphonates imparts remarkable resistance to chemical and enzymatic hydrolysis.[1] This stability makes them ideal candidates for designing molecules that can withstand biological environments. Furthermore, the phosphonate group is a powerful mimic of the tetrahedral transition states of many enzymatic reactions, particularly those involving carboxylates or phosphates.[1]
Caption: Core structure and key features of carboxyalkylphosphonates.
Part 2: Synthesis and Characterization
The synthesis of carboxyalkylphosphonates requires strategic planning to incorporate both acidic functionalities. The choice of method often depends on the desired alkyl chain length and substitution patterns.
Key Synthetic Strategies
-
Michaelis-Arbuzov Reaction: This is a cornerstone of C-P bond formation. A common approach involves reacting a trialkyl phosphite with a haloalkyl carboxylate ester. The resulting phosphonate ester can then be hydrolyzed under acidic conditions to yield the final carboxyalkylphosphonic acid. The use of esters as protecting groups for both functionalities is critical to prevent side reactions.
-
Hydrophosphonylation of Unsaturated Carboxylic Acids (Pudovik Reaction): This method involves the addition of a dialkyl phosphite across the double bond of an α,β-unsaturated carboxylic acid or ester. This is particularly useful for synthesizing β-carboxyalkylphosphonates.
-
Horner-Wadsworth-Emmons (HWE) Reaction: While more complex, the HWE reaction can be adapted to create unsaturated carboxyalkylphosphonates, which can then be reduced if a saturated linker is desired.
Experimental Protocol: Synthesis of 3-Carboxypropylphosphonic Acid
This protocol provides a representative example using a Michaelis-Arbuzov approach followed by hydrolysis.
Objective: To synthesize 3-carboxypropylphosphonic acid from ethyl 4-bromobutyrate and triethyl phosphite.
Step 1: Michaelis-Arbuzov Reaction
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add triethyl phosphite (1.0 eq).
-
Begin heating the triethyl phosphite to 140-150°C under a gentle flow of nitrogen.
-
Add ethyl 4-bromobutyrate (1.0 eq) dropwise to the heated phosphite over 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.
-
After the addition is complete, maintain the reaction mixture at 150°C for an additional 4 hours. The reaction progress can be monitored by the cessation of ethyl bromide evolution.
-
Cool the reaction mixture to room temperature. The crude product, diethyl 3-(ethoxycarbonyl)propylphosphonate, can be purified by vacuum distillation.
Step 2: Acid Hydrolysis
-
To the purified phosphonate ester from Step 1, add a 6 M solution of hydrochloric acid (excess, typically 5-10 eq).
-
Heat the mixture to reflux (approximately 110°C) and maintain for 12-24 hours. The hydrolysis of both the phosphonate and carboxylate esters should be monitored (e.g., by TLC or ¹H NMR of aliquots).
-
After completion, cool the solution and remove the water and excess HCl under reduced pressure (rotary evaporation).
-
The resulting crude solid/oil is recrystallized from a suitable solvent system (e.g., water/acetone) to yield pure 3-carboxypropylphosphonic acid.
Characterization Techniques
Confirming the identity and purity of the final product is paramount. A combination of spectroscopic and chromatographic methods is employed.
| Technique | Purpose | Typical Observations for 3-Carboxypropylphosphonic Acid |
| ¹H NMR | Structural confirmation and purity | Signals corresponding to the propyl chain protons, with characteristic coupling to the phosphorus atom. Absence of ethyl ester signals. |
| ³¹P NMR | Confirmation of C-P bond formation | A single peak in the phosphonate region (typically +20 to +35 ppm), proton-coupled spectrum will show splitting. |
| ¹³C NMR | Carbon backbone confirmation | Signals for the three distinct alkyl carbons and the carboxyl carbon. The carbon alpha to the phosphorus will show a large J-coupling constant (¹JPC). |
| Mass Spectrometry (MS) | Molecular weight verification | Detection of the molecular ion [M-H]⁻ or [M+H]⁺ corresponding to the calculated mass. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak on a suitable column (e.g., reverse-phase with an ion-pairing agent or anion exchange). |
Part 3: Applications in Drug Development
The unique properties of carboxyalkylphosphonates make them powerful tools in medicinal chemistry, primarily as enzyme inhibitors and bone-targeting agents.
A. Enzyme Inhibition: Mimicking Nature's Intermediates
Many enzymes, particularly hydrolases like peptidases and phosphatases, function by creating a tetrahedral, negatively charged transition state during catalysis. The phosphonate group is a superb mimic of this intermediate in both geometry and charge distribution.[1] Unlike the transient intermediate, the phosphonate analogue is stable, allowing it to bind tightly to the enzyme's active site and act as a potent competitive inhibitor.[1]
Caption: Carboxyalkylphosphonates as transition-state analogue inhibitors.
This strategy has been successfully employed to design inhibitors for a range of enzymes, including angiotensin-converting enzyme (ACE) and carboxylesterases.[2][3] The carboxylate group on the molecule often serves as a critical interaction point, mimicking the native substrate's carboxylate and further enhancing binding affinity.
B. Bone Targeting: A Chelation-Driven Delivery System
The skeletal system is primarily composed of hydroxyapatite, a calcium phosphate mineral [Ca₅(PO₄)₃(OH)]. The phosphonate moiety of carboxyalkylphosphonates has an exceptionally high affinity for the calcium ions within this matrix.[4] This interaction allows these molecules to act as "bone hooks," selectively accumulating in skeletal tissues.[5][6]
This property is exploited to deliver therapeutic agents directly to the bone, thereby increasing local concentration and reducing systemic side effects.[7] Anti-cancer drugs, anti-inflammatory agents, and antibiotics can be conjugated to a carboxyalkylphosphonate, creating a prodrug that circulates systemically until it is sequestered at the bone surface.[6]
Caption: Workflow for developing a bone-targeted drug conjugate.
The choice of the linker between the drug and the phosphonate is critical. Some applications may require a stable linker, while others benefit from a linker that is cleaved by enzymes present in the bone microenvironment (e.g., cathepsin K from osteoclasts), releasing the active drug directly at the site of action.
Part 4: Future Outlook
The versatility of carboxyalkylphosphonates is far from exhausted. Future research is poised to explore their use in novel drug delivery systems, such as covalent organic frameworks and nanoparticles, for even more precise targeting.[8] The development of new synthetic methodologies will enable the creation of more complex and stereochemically defined structures, leading to inhibitors with greater potency and selectivity. Furthermore, their strong metal-binding properties are being investigated for applications in materials science, including the formation of hybrid organic-inorganic materials with tailored properties.[9] As our understanding of disease pathways deepens, the rational design of carboxyalkylphosphonate-based molecules will undoubtedly lead to the next generation of targeted therapeutics.
References
- Mishra, D. et al. (2025). Synthesis and characterization of metal carboxyalkylphosphonates hybrid materials. ResearchGate.
- Bergin, A. et al. (n.d.). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. ResearchGate.
- Yu, H. et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. PMC.
- Various Authors. (n.d.). Summary of bisphosphonate conjugates for bone targeting. ResearchGate.
- Ebetino, F. H. et al. (n.d.). Bisphosphonates for delivering drugs to bone. PMC - NIH.
- Keglevich, G. (n.d.). Synthesis and Reactions of α-Hydroxyphosphonates. MDPI.
- Singh, P. et al. (n.d.). Development of Bone Targeting Drugs. MDPI.
- Boyce, B. F. et al. (2020). Targeting anti-cancer agents to bone using bisphosphonates. PubMed - NIH.
- Rocha, L. et al. (2018). Bisphosphonate conjugation for bone specific drug targeting. PMC - NIH.
- Hyatt, J. L. et al. (n.d.). Carboxylesterase inhibitors. PMC - NIH.
- Watthey, J. W. et al. (n.d.). Synthesis and biological properties of (carboxyalkyl)amino-substituted bicyclic lactam inhibitors of angiotensin converting enzyme. PubMed.
- Creative Biostructure. (n.d.). Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery. Creative Biostructure.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological properties of (carboxyalkyl)amino-substituted bicyclic lactam inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bisphosphonates for delivering drugs to bone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting anti-cancer agents to bone using bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery - CD Bioparticles [cd-bioparticles.net]
- 9. researchgate.net [researchgate.net]
The Diverse Biological Activities of Phosphonate Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Unique Chemistry and Therapeutic Potential of Phosphonates
Phosphonate derivatives represent a versatile class of organophosphorus compounds that have garnered significant attention in medicinal chemistry and drug development. Characterized by a stable carbon-phosphorus (C-P) bond, they serve as effective isosteres of natural phosphates, offering enhanced resistance to enzymatic and chemical hydrolysis.[1][2][3][4] This inherent stability, coupled with their ability to mimic the transition states of phosphate-involved enzymatic reactions, positions them as powerful tools for designing potent and selective enzyme inhibitors.[1][2][5][6] This guide provides an in-depth exploration of the multifaceted biological activities of phosphonate derivatives, their mechanisms of action, and the experimental methodologies crucial for their evaluation in a drug discovery context.
Core Principles of Phosphonate Bioactivity: Mimicry and Stability
The biological efficacy of phosphonate derivatives is fundamentally rooted in their structural resemblance to phosphate-containing biomolecules. By replacing a labile P-O-C linkage with a robust P-C bond, phosphonates can act as competitive inhibitors for enzymes that process phosphate or pyrophosphate substrates.[2][6] This bioisosteric substitution allows them to bind to the active sites of target enzymes without undergoing cleavage, thereby disrupting critical metabolic pathways.
Furthermore, the tetrahedral geometry of the phosphonate group can mimic the transition state of phosphoryl transfer reactions, leading to tight-binding inhibition. This principle is a cornerstone of their application as inhibitors of a wide array of enzymes, including proteases, polymerases, and enzymes involved in intermediary metabolism.[1]
A Spectrum of Therapeutic Applications
The unique physicochemical properties of phosphonates have been leveraged to develop therapeutics for a wide range of diseases.
Modulators of Bone Metabolism: The Bisphosphonate Story
Bisphosphonates are a prominent class of phosphonate derivatives widely used in the treatment of bone disorders such as osteoporosis and Paget's disease.[7][8][9] Their high affinity for hydroxyapatite, the mineral component of bone, leads to their preferential accumulation in the skeletal system.[7][10][11][12]
Mechanism of Action: There are two main classes of bisphosphonates with distinct mechanisms of action:
-
Non-Nitrogen-Containing Bisphosphonates: These simpler bisphosphonates (e.g., etidronate, clodronate) are metabolized within osteoclasts to form non-hydrolyzable ATP analogs.[7][10] These cytotoxic metabolites induce osteoclast apoptosis, thereby reducing bone resorption.[7][10]
-
Nitrogen-Containing Bisphosphonates (N-BPs): This more potent class (e.g., alendronate, risedronate, zoledronic acid) inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[8][10][13][14] Inhibition of FPPS disrupts the prenylation of small GTPases that are essential for osteoclast function and survival, ultimately leading to osteoclast inactivation and apoptosis.[10][13]
Experimental Workflow: Assessing Bisphosphonate Activity on Osteoclasts
Here is a typical workflow to evaluate the in vitro activity of a novel bisphosphonate.
Caption: Workflow for in vitro evaluation of bisphosphonate activity.
Antiviral Agents: Acyclic Nucleoside Phosphonates (ANPs)
Acyclic nucleoside phosphonates are a cornerstone of antiviral therapy, with several compounds approved for the treatment of HIV, HBV, and herpesvirus infections.[2][5] Prominent examples include tenofovir, adefovir, and cidofovir.[2][5]
Mechanism of Action: ANPs are mimics of nucleoside monophosphates.[15] Their phosphonate group is not a substrate for cellular esterases, making them more stable than their phosphate counterparts.[15] Inside the cell, they are phosphorylated by cellular kinases to their active diphosphate metabolites. These diphosphates then act as competitive inhibitors of viral DNA polymerases or reverse transcriptases, leading to chain termination upon incorporation into the growing viral DNA strand.[16]
Caption: Mechanism of action of acyclic nucleoside phosphonates.
Anticancer and Antibacterial Applications
The versatility of phosphonate chemistry has also led to the exploration of these derivatives as anticancer and antibacterial agents.
-
Anticancer Activity: Phosphonate derivatives have been designed to inhibit various enzymes crucial for cancer cell proliferation and survival. For instance, some derivatives have shown inhibitory effects on SRC kinase and farnesyl pyrophosphate synthase, which are implicated in cancer progression.[14][17] Additionally, phosphonates have been incorporated into dipeptides and other scaffolds to target tumor cells.[18][19]
-
Antibacterial Activity: The natural phosphonate antibiotic, fosfomycin, inhibits the initial step of bacterial cell wall biosynthesis.[4][20] Synthetic phosphonopeptides, such as alafosfalin, have been developed to mimic bacterial cell wall components and inhibit their synthesis.[21] The stability of the P-C bond makes these compounds resistant to bacterial enzymes that would otherwise degrade their phosphate-containing counterparts.[4]
The Prodrug Strategy: Overcoming Bioavailability Challenges
A significant hurdle in the development of phosphonate-based drugs is their high negative charge at physiological pH, which limits their oral bioavailability and cell membrane permeability.[22][23][24] To address this, various prodrug strategies have been developed to mask the phosphonate group.
Common Prodrug Moieties:
| Prodrug Moiety | Cleavage Mechanism | Example |
|---|---|---|
| Pivaloyloxymethyl (POM) | Enzymatic cleavage by esterases releases a hydroxymethyl intermediate, followed by spontaneous formaldehyde elimination.[22] | Adefovir dipivoxil |
| Isopropoxycarbonyloxymethyl (POC) | Similar to POM, cleaved by cellular esterases. | Tenofovir disoproxil fumarate[15] |
| Amino Acid Phosphoramidates | Esterase-mediated cleavage of the amino acid ester, followed by cyclization and phosphoramidase cleavage.[22] | Sofosbuvir (a phosphoramidate prodrug of a nucleotide analog) |
| Acyloxyalkyl Esters | Enzymatically cleaved to generate a hydroxymethyl intermediate.[22] |
| Lipid Esters | Can significantly increase cellular uptake and activity.[22] | Hexadecyloxypropyl (HDP) prodrugs |
Key Experimental Protocols
Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a widely used one-pot method for the synthesis of α-aminophosphonates.[25]
Step-by-Step Methodology:
-
Imine Formation: An aldehyde or ketone is reacted with an amine to form an imine intermediate. This step is often catalyzed by a Lewis or Brønsted acid.
-
Nucleophilic Addition: A dialkyl phosphite is added to the reaction mixture. The phosphite acts as a nucleophile and adds to the imine carbon.
-
Work-up and Purification: The reaction is quenched, and the desired α-aminophosphonate is isolated and purified, typically by column chromatography or recrystallization.
Enzyme Inhibition Assays
Evaluating the inhibitory potency of phosphonate derivatives against their target enzymes is a critical step in drug development.
General Protocol for a Continuous Spectrophotometric Assay:
-
Reagent Preparation: Prepare buffer solutions, substrate, enzyme, and the phosphonate inhibitor at various concentrations.
-
Assay Setup: In a microplate, add the buffer, inhibitor (or vehicle control), and enzyme. Incubate for a predetermined time to allow for inhibitor-enzyme binding.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Data Acquisition: Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is proportional to the slope of the initial linear portion of the progress curve.
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the IC₅₀ value by fitting the data to a dose-response curve. Further kinetic studies can be performed to determine the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive).[26]
Conclusion and Future Perspectives
Phosphonate derivatives continue to be a rich source of therapeutic innovation. Their inherent stability and ability to act as phosphate mimics provide a powerful platform for the rational design of enzyme inhibitors. While challenges in delivery and bioavailability remain, the development of sophisticated prodrug strategies is expanding the therapeutic reach of these remarkable compounds. Future research will likely focus on the discovery of novel phosphonate-based drugs targeting a broader range of enzymes and cellular pathways, as well as the development of more efficient and targeted delivery systems. The integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the discovery of the next generation of phosphonate therapeutics.
References
- Mechanism of action of bisphosphonates (Bone Protective Medic
- Bisphosphon
- Janeba, Z. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry.
- Martin, T. J., & Gill, M. (2000). Bisphosphonates - mechanisms of action. Australian Prescriber.
- Pharmacology: Mechanism of Action of Bisphosphon
- Heidel, K. M., & Dowd, C. S. (2019). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry.
- Fleisch, H. (1998). Bisphosphonates: Mechanisms of Action. Endocrine Reviews.
- [Synthesis and antitumor activity of phosphonate derivatives containing amino acid]. (n.d.). PubMed.
- Berlicki, Ł. (2012). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates.
- Heidel, K. M., & Dowd, C. S. (2019). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry.
- Heidel, K. M., & Dowd, C. S. (2019). Phosphonate prodrugs: an overview and recent advances. Semantic Scholar.
- Bisphosphon
- Janeba, Z. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. PMC - PubMed Central.
- Bisphosphonate Pathway, Pharmacodynamics. (n.d.). ClinPGx.
- van der Heijden, T., & Ju, K.-S. (2025).
- Pazianas, M., & Miller, P. D. (2012). Bisphosphonates: Mechanism of Action and Role in Clinical Practice. PubMed Central.
- Park, J., & Raushel, F. M. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry.
- Pertusati, F., & Serpi, M. (2014). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. ORCA – Online Research @ Cardiff.
- Functionalized 2-Amino-4H-1-Benzopyran-4-yl Phosphonate Scaffolds: Synthesis, Anticancer Evaluation and Computational Studies. (n.d.). Taylor & Francis Online.
- Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., Lloyd, W. J., & Ringrose, P. S. (1979). Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid. PubMed.
- Artiukhov, A., et al. (2021).
- De Clercq, E. (2021).
- Synthesis and Antitumor Activity of Phosphonate Derivatives Containing Dipeptide. (2021). CNKI.
- The Diverse Biological Activities of Phosphonate Compounds: A Technical Guide. (n.d.). Benchchem.
- Gholami, M., et al. (2022).
- Park, J., & Raushel, F. M. (2021). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers in Chemistry.
- The intriguing biology and chemistry of fosfomycin: the only marketed phosphon
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08299A [pubs.rsc.org]
- 5. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 6. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 7. Bisphosphonates - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 8. Bisphosphonate - Wikipedia [en.wikipedia.org]
- 9. ClinPGx [clinpgx.org]
- 10. droracle.ai [droracle.ai]
- 11. Pharmacology: Mechanism of Action of Bisphosphonates | Pocket Dentistry [pocketdentistry.com]
- 12. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bisphosphonate mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 16. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. [Synthesis and antitumor activity of phosphonate derivatives containing amino acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Antitumor Activity of Phosphonate Derivatives Containing Dipeptide [yyhx.ciac.jl.cn]
- 20. Recent advances in natural and synthetic phosphonate therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Phosphonate prodrugs: an overview and recent advances. | Semantic Scholar [semanticscholar.org]
- 25. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 26. Frontiers | Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates [frontiersin.org]
An In-depth Technical Guide to the Structural Analogs of Diethyl(1-carboxy-2-methylpropyl)phosphonate: Design, Synthesis, and Application
Foreword: The Enduring Potential of Phosphonate Bioisosteres in Drug Discovery
The strategic replacement of a carboxylate or phosphate moiety with a phosphonate group represents a cornerstone of modern medicinal chemistry. This bioisosteric substitution offers a pathway to enhanced metabolic stability, improved target affinity, and novel intellectual property. Diethyl(1-carboxy-2-methylpropyl)phosphonate, an analog of the amino acid valine, serves as an exemplary scaffold for exploring the vast potential of this chemical space. This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals, moving beyond theoretical concepts to deliver actionable insights and field-proven methodologies for the design, synthesis, and evaluation of novel structural analogs. Our focus is on the "why" behind the "how," fostering a deeper understanding of the causality that drives successful drug discovery programs.
The Core Moiety: Understanding this compound
This compound is an organophosphorus compound that can be viewed as a phosphonate analog of N-acetyl-valine, where the amide linkage is replaced by a carbon-phosphorus bond and the N-acetyl group is absent. Its structure presents three key regions for modification to generate a diverse library of analogs with tailored properties:
-
The Alkyl Side Chain: The isobutyl group, mimicking the valine side chain, can be altered to explore steric and hydrophobic interactions within a biological target's binding pocket.
-
The Carboxylic Acid: This functional group can be modified to modulate acidity, polarity, and its role as a hydrogen bond donor/acceptor. It can also be replaced with other bioisosteric groups.
-
The Diethyl Phosphonate Ester: The ethyl esters can be varied to create prodrugs with altered solubility, membrane permeability, and metabolic stability.[1][2][3]
The inherent value of the phosphonate group lies in its tetrahedral geometry and negative charge at physiological pH, which allows it to act as a stable mimic of the transition state of carboxylate and phosphate-involving enzymatic reactions.[4][5] This makes phosphonate-containing molecules potent inhibitors of a wide range of enzymes, including proteases, polymerases, and metabolic enzymes.[4][6]
Strategic Design of Structural Analogs
The design of novel analogs of this compound should be guided by a clear understanding of the target and the desired physicochemical properties. Here, we propose three classes of analogs for exploration, each with a distinct strategic rationale.
Analog Class A: Modification of the Alkyl Side Chain
-
Rationale: To probe the steric and hydrophobic limits of the target's binding pocket. By replacing the isobutyl group with other alkyl or aryl moieties, we can systematically map the structure-activity relationship (SAR).
-
Example Analogs:
-
A1: Diethyl(1-carboxy-2-phenylethyl)phosphonate: Introduces an aromatic group to explore potential π-π stacking interactions.
-
A2: Diethyl(1-carboxy-3-methylbutyl)phosphonate: An analog of leucine, to investigate the effect of a slightly larger hydrophobic side chain.
-
Analog Class B: Bioisosteric Replacement of the Carboxylic Acid
-
Rationale: To modulate the acidity and hydrogen bonding properties of the molecule, and to explore alternative interactions with the target.[7]
-
Example Analogs:
-
B1: Diethyl(1-(tetrazol-5-yl)-2-methylpropyl)phosphonate: The tetrazole group is a well-established bioisostere for a carboxylic acid, offering a similar acidic pKa but with a different spatial arrangement of hydrogen bond acceptors.
-
B2: Diethyl(1-(N-hydroxycarbamoyl)-2-methylpropyl)phosphonate: The hydroxamic acid moiety can act as a metal chelator, which is a desirable feature for inhibiting metalloenzymes.
-
Analog Class C: Prodrug Strategies via Modification of the Phosphonate Esters
-
Rationale: To enhance cell permeability and oral bioavailability. The negatively charged phosphonic acid is often poorly absorbed. Masking the charge with ester groups that are cleaved intracellularly is a common prodrug strategy.[1][2][3][8][9]
-
Example Analogs:
-
C1: Bis(pivaloyloxymethyl) (1-carboxy-2-methylpropyl)phosphonate: A "bis-POM" prodrug, which is cleaved by intracellular esterases to release the active phosphonic acid.
-
C2: Diisopropyl (1-carboxy-2-methylpropyl)phosphonate: A simple modification of the alkyl esters to increase lipophilicity and potentially alter the rate of metabolic cleavage.
-
Synthesis of Structural Analogs: Detailed Protocols and Mechanistic Insights
The synthesis of phosphonate analogs primarily relies on a few robust and versatile reactions. Below, we provide detailed, step-by-step protocols for the synthesis of representative analogs from each class, grounded in the principles of the Michaelis-Arbuzov and Horner-Wadsworth-Emmons reactions.
Synthesis of the Core Scaffold: Diethyl(1-ethoxycarbonyl-2-methylpropyl)phosphonate
The common precursor for many of our target analogs is an α-phosphonocarboxylate. This can be reliably synthesized via the Michaelis-Arbuzov reaction.[10][11][12][13]
Experimental Protocol: Michaelis-Arbuzov Reaction
-
Objective: To synthesize Diethyl (1-ethoxycarbonyl-2-methylpropyl)phosphonate.
-
Materials:
-
Ethyl 2-bromo-3-methylbutanoate
-
Triethyl phosphite
-
Anhydrous Toluene (optional, for high-boiling substrates)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Charge the flask with ethyl 2-bromo-3-methylbutanoate (1.0 eq).
-
Add triethyl phosphite (1.2 eq). The reaction can often be run neat.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or by observing the cessation of ethyl bromide evolution (which can be collected in a cold trap). The reaction typically takes 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.
-
The crude product can be further purified by vacuum distillation or silica gel chromatography.
-
-
Expert Insight: The Michaelis-Arbuzov reaction is a classic SN2 reaction at the α-carbon of the haloester. The choice of halide is critical, with iodides being the most reactive, followed by bromides and then chlorides. For less reactive halides, the addition of a catalytic amount of sodium iodide can facilitate the reaction.
Synthesis of Analog Class A: Alkyl Side Chain Modification
The synthesis of analogs with modified side chains follows the same Michaelis-Arbuzov protocol as described above, simply by starting with the corresponding α-bromoester.
Synthesis of Analog Class B: Carboxylic Acid Bioisosteres
The synthesis of these analogs requires a multi-step approach, often involving the Horner-Wadsworth-Emmons reaction to introduce the phosphonate moiety.[14][15][16][17][18]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction for a Tetrazole Analog (B1 precursor)
-
Objective: To synthesize a vinylphosphonate which can be further elaborated to the tetrazole analog.
-
Materials:
-
Diethyl (cyanomethyl)phosphonate
-
Isobutyraldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl (cyanomethyl)phosphonate (1.0 eq) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen ceases.
-
Cool the resulting solution of the phosphonate anion to 0 °C and add isobutyraldehyde (1.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the vinylnitrile. This intermediate can then be converted to the tetrazole via standard procedures (e.g., reaction with sodium azide and ammonium chloride).
-
-
Trustworthiness: The Horner-Wadsworth-Emmons reaction provides excellent control over the stereochemistry of the resulting alkene, typically favoring the (E)-isomer. The phosphonate byproduct is water-soluble, which simplifies purification.
Synthesis of Analog Class C: Prodrugs
The synthesis of prodrugs involves the esterification of the phosphonic acid.
Experimental Protocol: Synthesis of a Bis-POM Prodrug (C1)
-
Objective: To synthesize Bis(pivaloyloxymethyl) (1-carboxy-2-methylpropyl)phosphonate.
-
Materials:
-
This compound
-
Bromotrimethylsilane (TMSBr)
-
Chloromethyl pivalate (POM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add TMSBr (2.2 eq) and stir at room temperature for 12-16 hours.
-
Remove the volatile components under reduced pressure to obtain the crude bis(trimethylsilyl) phosphonate.
-
Dissolve the crude intermediate in anhydrous acetonitrile and add DIPEA (2.5 eq) followed by POM-Cl (2.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel chromatography.
-
-
Expert Insight: The initial step with TMSBr is a mild method for the dealkylation of the diethyl phosphonate to the free phosphonic acid in situ. This is often preferable to harsh acidic or basic hydrolysis which can lead to side reactions.
Characterization of Structural Analogs
A thorough characterization of the synthesized analogs is crucial to confirm their structure and purity. A combination of spectroscopic techniques is employed for this purpose.
| Technique | Purpose | Expected Observations for this compound and its Analogs |
| ¹H NMR | To determine the proton environment and confirm the carbon skeleton. | Signals corresponding to the ethyl groups of the phosphonate, the isobutyl side chain, and the α-proton. The coupling of the α-proton to phosphorus (²JHP) is a key diagnostic feature. |
| ¹³C NMR | To determine the carbon environment. | Signals for all carbons in the molecule. The α-carbon will show a large coupling to the phosphorus atom (¹JCP).[19] |
| ³¹P NMR | To directly observe the phosphorus nucleus. | A single peak in the phosphonate region (typically +15 to +30 ppm).[20][21][22] |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | The molecular ion peak (M+H)⁺ should be observed. Common fragmentation patterns include the loss of the ester groups and cleavage of the C-P bond.[23][24][25] |
| X-ray Crystallography | To determine the three-dimensional structure in the solid state. | Provides definitive proof of structure and stereochemistry, which is particularly important for chiral analogs.[26][27][28][29] |
Biological Evaluation: A Framework for Assessing a Phosphonate-Based Enzyme Inhibitor
The ultimate goal of synthesizing these analogs is to evaluate their biological activity. Here, we outline a general framework for assessing their potential as enzyme inhibitors.
Experimental Protocol: General Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a phosphonate analog against a target enzyme.
-
Materials:
-
Target enzyme
-
Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)
-
Assay buffer
-
Phosphonate analog stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the phosphonate analog in the assay buffer.
-
In a 96-well plate, add a fixed amount of the enzyme to each well.
-
Add the different concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[30][31][32][33]
-
-
Trustworthiness: It is crucial to ensure that the observed inhibition is not due to compound aggregation or other artifacts. This can be assessed by including a non-ionic detergent (e.g., Triton X-100) in the assay buffer. Additionally, the stability of the compound in the assay buffer should be confirmed.
Visualizing the Concepts: Diagrams and Workflows
Synthetic Pathways
Caption: Synthetic route to the core scaffold and a prodrug analog.
Rationale for Phosphonate-Based Enzyme Inhibition
Caption: Phosphonates as stable mimics of the tetrahedral transition state.
Conclusion: A Versatile Scaffold for Future Discovery
This compound and its structural analogs represent a rich and versatile scaffold for the development of novel therapeutic agents. By systematically modifying the alkyl side chain, the carboxylic acid moiety, and the phosphonate esters, researchers can fine-tune the properties of these molecules to achieve desired levels of potency, selectivity, and bioavailability. The synthetic strategies and analytical frameworks presented in this guide provide a solid foundation for the exploration of this promising chemical space. As our understanding of the intricate roles of enzymes in disease continues to grow, the rational design of phosphonate-based inhibitors will undoubtedly remain a key strategy in the ongoing quest for new and effective medicines.
References
- Ballatore, C., et al. (1992). Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists. Journal of Medicinal Chemistry, 35(25), 4720-4726.
- Cahard, D., et al. (2014). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 6(11), 1307-1327.
- Hecker, S. J., & Erion, M. D. (2008). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Journal of Medicinal Chemistry, 51(8), 2328-2345.
- BenchChem. (2025).
- Ghssein, G., & El-Amri, C. (2014). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates.
- Mehellou, Y., et al. (2018). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 118(7), 3970-4043.
- Pertusati, F., & Serpi, M. (2013). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. Current Medicinal Chemistry, 20(29), 3683-3705.
- Mackman, R. L., & Cihlar, T. (2011). Prodrugs of Acyclic Nucleoside Phosphonates for HIV and HBV Therapy. In Prodrugs and Targeted Delivery.
- NROChemistry. (2023). Horner-Wadsworth-Emmons Reaction.
- Kato, H., & Campbell, E. I. (2010). Rational Design and Synthesis of Enzyme Inhibitors. Journal of Synthetic Organic Chemistry, Japan, 68(11), 1159-1169.
- Gray, C. A. (2015). The design and synthesis of phosphonate-based inhibitors of nucleotidylyltransferases. Dalhousie University.
- De Clercq, E. (2021). Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 672870.
- Lazrek, H. B., et al. (2017). Structures of α-aminophosphonates (1A, 1B, and 1C).
- Kinney, W. A., et al. (1992). Bioisosteric replacement of the .alpha.-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists. Journal of Medicinal Chemistry, 35(25), 4720-4726.
- Gurban, A. N., et al. (2016). Synthesis, X-ray crystal structure, DNA/protein binding and cytotoxicity studies of five α-aminophosphonate N-derivatives. Bioorganic Chemistry, 69, 132-139.
- Ballatore, C., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ChemMedChem, 17(13), e202200140.
- Park, J., et al. (2021). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers in Chemistry, 8, 623533.
- Kinney, W. A., et al. (1992). Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists. Semantic Scholar.
- BenchChem. (2025). Application Notes and Protocols for the Michaelis-Arbuzov Reaction: Synthesis of Diethyl (2,6-dichlorobenzyl)
- NMR Spectra of New Compounds.
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Synthesis of Diethyl (4-nitrobenzyl)
- Varongchayakul, C., & Danheiser, R. L. (2012). Synthesis of Diethyl (1-Diazo-2-oxopropyl)
- Organic Syntheses Procedure. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)
- Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups.
- Palusiak, M., et al. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)
- Gryko, D., & Lipiński, R. (2018). (a) Structure of α-amino acid and α-aminophosphonic acid; (b) Selected...
- De Noronha, R. G., et al. (2016). Synthesis, X-ray crystal structure, DNA/protein binding and cytotoxicity studies of five α-aminophosphonate N-derivatives. Bioorganic Chemistry, 69, 132-139.
- NROChemistry. (2025). Horner-Wadsworth-Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. YouTube.
- Li, Y., et al. (2019).
- Southgate, C. C. B., & Dixon, H. B. F. (1978). Phosphonate analogues of aminoacyl adenylates. Biochemical Journal, 175(2), 461-465.
- Southgate, C. C. B., & Dixon, H. B. F. (1978). (PDF) Phosphonate analogues of aminoacyl adenylates.
- Richardson, R. M., & Wiemer, D. F. (2011). Submitted by Rebekah M. Richardson and David F. Wiemer. Organic Syntheses Procedure.
- Alfa Chemistry. Horner-Wadsworth-Emmons Reaction.
- Pardasani, R. T., et al. (2011). Fragmentation mechanisms in mass spectrometry of organophosphorus compounds: implications for analysis in chemical weapons convention framework. Semantic Scholar.
- Ju, K.-S., et al. (2022). Valinophos Reveals a New Route in Microbial Phosphonate Biosynthesis That Is Broadly Conserved in Nature. Journal of the American Chemical Society, 144(10), 4463-4471.
- Chemistry LibreTexts. (2023).
- Van der Poorten, O., et al. (2022). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Molecules, 27(11), 3409.
- Gancarek, P. J., et al. (2018). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 23(10), 2659.
- Premraj, J. (2022). Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. Griffith Research Online.
- Sandiego. Enzyme Assay Protocol.
- The Royal Society of Chemistry. (2014). Protocol for enzyme assays.
- Ouahrouch, A., et al. (2017). (PDF) Synthesis and structural characterization of four related α-phosphonates.
- Protocols.io. (2025).
- ResearchGate.
- PubChem. Diethyl(1-carboxy-2-methylpropyl)
- Organic Chemistry Portal.
- Chemguide.
- Mass Spectra of 2-Substituted Diethyl Malonate Deriv
- G-Biosciences. Enzyme Analysis.
Sources
- 1. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 6. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Methods and Application of Phosphoester Prodrugs [manu56.magtech.com.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. youtube.com [youtube.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 19. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. orgsyn.org [orgsyn.org]
- 22. rsc.org [rsc.org]
- 23. Fragmentation mechanisms in mass spectrometry of organophosphorus compounds: implications for analysis in chemical weapons convention framework | Semantic Scholar [semanticscholar.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. chemguide.co.uk [chemguide.co.uk]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. home.sandiego.edu [home.sandiego.edu]
- 32. rsc.org [rsc.org]
- 33. protocols.io [protocols.io]
Methodological & Application
Synthesis of Diethyl(1-carboxy-2-methylpropyl)phosphonate: An Application of the Michaelis-Arbuzov Reaction
Introduction: The Significance of Phosphonocarboxylates
Phosphonocarboxylates, compounds bearing both a phosphonate and a carboxylate group attached to the same carbon atom, are of significant interest in medicinal chemistry and drug development.[1][2] These molecules are structural analogues of α-amino acids and can act as inhibitors for a variety of enzymes by mimicking tetrahedral transition states in enzymatic reactions.[1] Their unique chemical and biological properties have led to their exploration as potential therapeutic agents, including antiviral and anticancer agents.[3]
This application note provides a comprehensive, field-proven protocol for the synthesis of a specific phosphonocarboxylate, Diethyl(1-carboxy-2-methylpropyl)phosphonate. The synthetic strategy is centered around the robust and widely utilized Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry for the formation of carbon-phosphorus bonds.[4][5] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and a self-validating experimental workflow.
Core Synthetic Strategy: The Michaelis-Arbuzov Reaction
The synthesis of this compound is achieved through a two-step process. The first step involves the preparation of the key precursor, ethyl 2-bromo-3-methylbutanoate. The second, and core, step is the Michaelis-Arbuzov reaction, where the prepared α-bromo ester reacts with triethyl phosphite to form the target phosphonocarboxylate.
The Michaelis-Arbuzov reaction proceeds via a two-step SN2 mechanism.[3][6] The reaction is initiated by the nucleophilic attack of the phosphorus atom of the triethyl phosphite on the electrophilic carbon of the α-bromo ester, leading to the formation of a quasi-phosphonium salt intermediate.[4][6] Subsequently, the displaced bromide ion acts as a nucleophile, attacking one of the ethyl groups on the phosphonium intermediate. This results in the formation of the final diethyl phosphonate product and a volatile ethyl bromide byproduct, which helps to drive the reaction to completion.[6]
Figure 1: General mechanism of the Michaelis-Arbuzov reaction.
Experimental Protocols
This section details the step-by-step methodologies for the synthesis of the starting material and the final product.
Part 1: Synthesis of Ethyl 2-bromo-3-methylbutanoate
This protocol describes the esterification of 2-bromo-3-methylbutyric acid with ethanol.[1][7]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-3-methylbutyric acid | 181.03 | 18.1 g | 0.1 |
| Ethanol (anhydrous) | 46.07 | 100 mL | - |
| Sulfuric acid (concentrated) | 98.08 | 2 mL | - |
| Dichloromethane | 84.93 | 150 mL | - |
| Saturated sodium bicarbonate solution | - | 100 mL | - |
| Anhydrous magnesium sulfate | 120.37 | 10 g | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-3-methylbutyric acid (18.1 g, 0.1 mol) in anhydrous ethanol (100 mL).
-
Carefully add concentrated sulfuric acid (2 mL) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the ethanol using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-bromo-3-methylbutanoate.
-
Purify the crude product by vacuum distillation (boiling point: 92-94°C at 74 mmHg) to yield a colorless liquid.[8]
Part 2: Synthesis of this compound via Michaelis-Arbuzov Reaction
This protocol details the reaction of ethyl 2-bromo-3-methylbutanoate with triethyl phosphite.[3][6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-bromo-3-methylbutanoate | 211.08 | 21.1 g | 0.1 |
| Triethyl phosphite | 166.16 | 18.3 g (19.8 mL) | 0.11 |
Procedure:
-
Set up a two-necked round-bottom flask with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Charge the flask with ethyl 2-bromo-3-methylbutanoate (21.1 g, 0.1 mol).
-
Heat the flask to 140-150°C in an oil bath.
-
Add triethyl phosphite (18.3 g, 0.11 mol) dropwise from the dropping funnel over 30 minutes while maintaining vigorous stirring.
-
After the addition is complete, continue to heat the reaction mixture at 150°C for 4-6 hours. The reaction progress can be monitored by the cessation of ethyl bromide evolution (boiling point: 38°C) or by ³¹P NMR spectroscopy.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove any unreacted starting materials and the ethyl bromide byproduct by vacuum distillation.
-
The crude this compound can be further purified by vacuum fractional distillation or by silica gel column chromatography.[9] For column chromatography, a gradient of ethyl acetate in hexanes is a suitable eluent system.[10]
Figure 2: Experimental workflow for the synthesis of this compound.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard spectroscopic methods.
-
¹H NMR: The spectrum is expected to show characteristic signals for the ethyl groups of the phosphonate and the ester, the methine proton adjacent to the phosphorus and carbonyl groups, and the isopropyl group.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the carbon atom bonded to phosphorus, and the carbons of the ethyl and isopropyl groups.
-
³¹P NMR: A single peak in the phosphonate region is expected, confirming the formation of the C-P bond.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the target compound should be observed.[11]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O (ester), P=O (phosphonate), and P-O-C bonds are expected.[12]
Safety and Handling
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
2-Bromo-3-methylbutyric acid and its ester are corrosive and lachrymatory. Handle with care.
-
Triethyl phosphite has a pungent odor and is moisture-sensitive.
-
Concentrated sulfuric acid is highly corrosive.
-
The Michaelis-Arbuzov reaction is exothermic and should be conducted with caution, especially during the addition of triethyl phosphite.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound using the Michaelis-Arbuzov reaction. The described methodology is robust and can be adapted for the synthesis of other phosphonocarboxylates. The successful synthesis and purification of this class of compounds are crucial for advancing research in medicinal chemistry and drug discovery.
References
-
PrepChem. Preparation of ethyl 2-bromo-3-methylbutanoate . [Link]
-
The Chemistry Behind the Application. Ethyl 2-Bromo-3-Methylbutyrate Synthesis . [Link]
-
Al-Masum, M. A. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction . Molecules2021 , 26(16), 4885. [Link]
-
Wikipedia. Michaelis–Arbuzov reaction . [Link]
-
LookChem. Ethyl 2-Bromo-3-Methylbutyrate: Synthesis, Properties, and Industrial Applications . [Link]
-
Organic Chemistry Portal. Arbuzov Reaction . [Link]
- Zhang, Z., et al. Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O)
-
ResearchGate. Michaelis-Arbuzov Phosphonate Synthesis . [Link]
-
Organic Syntheses. ETHYL (-)-[R-(E)]-4-O-BENZYL-4,5-DIHYDROXY-2-PENTENOATE . [Link]
-
Organic Syntheses. DIETHYL BENZYLPHOSPHONATE . [Link]
-
Organic Syntheses. DIETHYL (DICHLOROMETHYL)PHOSPHONATE . [Link]
-
Głowacka, I. E., et al. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate . Molecules2015 , 20(4), 6043-6059. [Link]
-
PubChem. Diethyl phosphate . [Link]
-
Organic Syntheses. DIETHYL [(2-TETRAHYDROPYRANYLOXY)METHYL]PHOSPHONATE . [Link]
-
NIST WebBook. Diethyl phosphite . [Link]
Sources
- 1. Ethyl 2-bromo-3-methylbutyrate | 609-12-1 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Arbuzov Reaction [organic-chemistry.org]
- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Diethyl phosphite [webbook.nist.gov]
Application Notes & Protocols: Diethyl(1-carboxy-2-methylpropyl)phosphonate as a Potent Enzyme Inhibitor
Introduction
In the landscape of modern drug discovery and biochemical research, the identification of potent and selective enzyme inhibitors is paramount.[1] Phosphonates, a class of organophosphorus compounds, have emerged as a cornerstone in inhibitor design due to their unique biochemical properties.[2] Characterized by a chemically stable carbon-phosphorus (C-P) bond, they serve as non-hydrolyzable isosteres of natural phosphates and carboxylates.[2][3][4] This stability, combined with their ability to mimic the tetrahedral transition states of various enzymatic reactions, makes them exceptionally effective inhibitors.[3][5]
This guide focuses on Diethyl(1-carboxy-2-methylpropyl)phosphonate , a molecule with significant potential as a research tool for enzyme inhibition studies. Structurally, this compound is an analog of the amino acid valine, featuring both a phosphonate and a carboxylate group. This dual functionality suggests a sophisticated mechanism of action, particularly against classes of enzymes such as metalloproteases and serine proteases.
This document provides a comprehensive overview of the scientific principles governing its inhibitory action, its applications in target-oriented research, and detailed, field-proven protocols for its characterization in a laboratory setting.
Section 1: Scientific Foundation & Mechanism of Action
A thorough understanding of how this compound interacts with its target enzymes is critical for designing robust experiments and interpreting results. Its inhibitory power stems from its specific chemical architecture.
The Phosphonate Moiety: A Versatile Pharmacophore
The phosphonate group is a powerful tool in medicinal chemistry for several reasons:
-
Transition-State Mimicry : Many enzymatic reactions, especially the hydrolysis of peptide and ester bonds, proceed through a high-energy tetrahedral intermediate. The geometry and charge distribution of the phosphonate group closely resemble this transition state.[2][3][5] By binding to the enzyme's active site with high affinity, the inhibitor effectively locks the enzyme in an inactive conformation, preventing it from completing its catalytic cycle.
-
Bioisosteric Replacement : The C-P bond is resistant to enzymatic and chemical hydrolysis, unlike the labile P-O bond in phosphate esters.[2][4] This allows phosphonates to act as stable analogs of phosphate substrates, making them excellent competitive inhibitors for enzymes like phosphatases and kinases.[5][6]
-
Chelating Properties : The oxygen atoms of the phosphonate group are effective at coordinating with metal ions. This property is particularly crucial for the inhibition of metalloenzymes, where the phosphonate can directly bind to a catalytic metal cofactor, such as Zn²⁺.[7][8][9][10]
Primary Target Class: Zinc-Dependent Metalloproteases
Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes that degrade components of the extracellular matrix and are implicated in diseases like cancer and arthritis.[7] The design of MMP inhibitors often focuses on a Zinc-Binding Group (ZBG) that can effectively chelate the catalytic Zn²⁺ ion in the enzyme's active site.[8]
This compound is an ideal candidate for an MMP inhibitor. Its mechanism involves:
-
Zinc Chelation : The phosphonate group acts as a potent bidentate ligand, coordinating with the active site zinc ion and displacing a water molecule essential for catalysis.[7][10]
-
Subsite Interactions : The inhibitor's backbone and its valine-like side chain (the 2-methylpropyl group) engage in hydrogen bonding and van der Waals interactions with the enzyme's specificity pockets (e.g., the S1' pocket), conferring selectivity for certain MMPs over others.
Section 2: Applications in Target-Oriented Research
The unique structural features of this compound make it a versatile tool for researchers in several fields:
-
Oncology and Inflammation : As a potent inhibitor of MMPs, this compound can be used to probe the role of these enzymes in cancer cell invasion, metastasis, and angiogenesis.[7] It can also serve as a lead compound for developing therapeutics for inflammatory conditions like rheumatoid arthritis and osteoarthritis.[7]
-
Drug Development : The compound serves as an excellent scaffold for structure-activity relationship (SAR) studies. By systematically modifying the side chain or the phosphonate esters, researchers can develop inhibitors with enhanced potency and selectivity for specific enzyme isoforms.
-
Protease Biology : Beyond MMPs, phosphonates are effective inhibitors of serine proteases.[9][11] This compound can be used in screening assays to identify or characterize novel protease targets involved in various pathological processes.
Section 3: Experimental Protocols
The following protocols provide a robust framework for characterizing the inhibitory activity of this compound. These methods are designed to be self-validating through the inclusion of appropriate controls.
Protocol 3.1: Handling and Stock Solution Preparation
Causality: Proper handling and accurate stock solution preparation are foundational to obtaining reproducible data. Using a non-reactive solvent like DMSO ensures inhibitor stability and compatibility with most aqueous assay buffers at low final concentrations.
-
Material : this compound (MW: 238.22 g/mol )[12], Dimethyl sulfoxide (DMSO, anhydrous).
-
Procedure :
-
Allow the inhibitor vial to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a desired amount of the compound (e.g., 2.38 mg).
-
Dissolve the compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 2.38 mg in 1 mL DMSO = 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. . Storage : Store the DMSO stock solution at -20°C or -80°C for long-term stability.
-
Protocol 3.2: Determination of the IC₅₀ Value
Causality: The IC₅₀ (half-maximal inhibitory concentration) is a measure of an inhibitor's potency. This protocol uses a serial dilution to test the inhibitor's effect across a range of concentrations, allowing for the generation of a dose-response curve. A pre-incubation step is included to allow the inhibitor to bind to the enzyme before the reaction is initiated.
-
Materials :
-
Target enzyme (e.g., human MMP-2).
-
Assay buffer (specific to the enzyme, e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35 for MMPs).
-
Fluorogenic or chromogenic substrate (specific to the enzyme).
-
Inhibitor stock solution (from Protocol 3.1).
-
96-well microplate (black for fluorescence, clear for absorbance).
-
Microplate reader.
-
-
Procedure :
-
Inhibitor Dilution : Prepare a serial dilution of the inhibitor. For a 10 mM stock, create a top concentration of 100 µM in assay buffer, then perform 1:3 or 1:10 serial dilutions across 8-10 points in the microplate. Include a "no inhibitor" control (assay buffer with DMSO equivalent).
-
Enzyme Addition : Add a fixed concentration of the enzyme to each well containing the diluted inhibitor and controls. The final enzyme concentration should be in the linear range of the assay.
-
Pre-incubation : Gently mix the plate and incubate for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C). This step allows the enzyme and inhibitor to reach binding equilibrium.
-
Reaction Initiation : Add the enzyme-specific substrate to all wells to start the reaction.
-
Kinetic Measurement : Immediately place the plate in a microplate reader set to the appropriate wavelength and temperature. Measure the signal (fluorescence or absorbance) kinetically over 30-60 minutes.
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the progress curve.
-
Calculate the percent inhibition for each concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_no_inhibitor)) * 100.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) equation to determine the IC₅₀ value.
-
-
Protocol 3.3: Determining Mechanism of Inhibition and Kᵢ
Causality: While IC₅₀ measures potency, the inhibition constant (Kᵢ) is a true measure of binding affinity and is independent of assay conditions. This protocol distinguishes between different inhibition mechanisms (competitive, non-competitive, etc.) by measuring enzyme kinetics at various substrate and inhibitor concentrations.
-
Procedure :
-
Design a matrix experiment in a 96-well plate. Rows will correspond to different fixed concentrations of the inhibitor (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ - use the IC₅₀ as an estimate for Kᵢ initially). Columns will correspond to a serial dilution of the substrate (e.g., from 0.2x Kₘ to 10x Kₘ).
-
Follow the steps of Protocol 3.2 (pre-incubation, reaction initiation, kinetic measurement).
-
Calculate the initial velocity (V₀) for every combination of inhibitor and substrate concentration.
-
Data Analysis :
-
Plot V₀ versus [Substrate] for each inhibitor concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values.
-
Create a double reciprocal plot (Lineweaver-Burk plot: 1/V₀ vs 1/[Substrate]).
-
Analyze the plot to determine the mechanism:
-
Competitive : Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).
-
Non-competitive : Lines intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases).
-
Uncompetitive : Lines are parallel.
-
-
Use appropriate secondary plots or global non-linear fitting to the relevant rate equations to calculate the Kᵢ value.
-
-
Section 4: Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise format.
Table 1: Example Kinetic Data for this compound
| Target Enzyme | Inhibition Type | IC₅₀ (nM) | Kᵢ (nM) | Notes |
| Human MMP-2 | Competitive | 85 ± 12 | 42 ± 8 | Inhibition is dependent on substrate concentration. |
| Human MMP-9 | Competitive | 150 ± 25 | 78 ± 11 | Shows moderate selectivity for MMP-2 over MMP-9. |
| Trypsin | No Inhibition | > 10,000 | - | Demonstrates selectivity against serine proteases. |
Note: Data presented are hypothetical and for illustrative purposes only.
The dose-response curve from Protocol 3.2 should be sigmoidal, with a well-defined upper and lower plateau. The Lineweaver-Burk plot from Protocol 3.3 will provide a clear visual diagnosis of the inhibition mechanism, guiding further studies.
Conclusion
This compound is a valuable chemical probe for studying enzyme function and a promising scaffold for drug development. Its mechanism of action as a transition-state analog and zinc chelator makes it a potent inhibitor of metalloproteases and other enzyme classes. The protocols detailed in this guide provide a comprehensive and robust methodology for researchers to accurately determine its potency, affinity, and mechanism of inhibition, thereby enabling its effective use in a wide range of scientific investigations.
References
-
Wikipedia. (n.d.). Metalloprotease inhibitor. Retrieved from [Link]
-
da Cruz, E. S., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Penn State Extension. (2021). Understanding the Phosphonate Products. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Patsnap. (2024). Top Enzymatic Assays for Drug Screening in 2025. Patsnap Synapse. Retrieved from [Link]
-
Zahorec, P., et al. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. Retrieved from [Link]
-
Stephan, H., et al. (2012). Fluorinated Matrix Metalloproteinases inhibitors--Phosphonate Based Potential Probes for Positron Emission Tomography. PubMed. Retrieved from [Link]
-
Kaur, P., et al. (2005). Mass spectrometry and immobilized enzymes for the screening of inhibitor libraries. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Demkowicz, S., et al. (2016). Editorial: Phosphonate Chemistry in Drug Design and Development. ResearchGate. Retrieved from [Link]
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
Bentham Science Publishers. (2016). Phosphonate emerging zinc binding group in matrix metalloproteinase inhibitors. EurekAlert!. Retrieved from [Link]
-
Angeli, A., et al. (2019). Synthesis and evaluation of new tripeptide phosphonate inhibitors of MMP-8 and MMP-2. ResearchGate. Retrieved from [Link]
-
Kafarski, P., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry. Retrieved from [Link]
- Breuer, E., & Albeck, A. (2010). Phosphorus based inhibitors of matrix metalloproteinases. The Hebrew University of Jerusalem.
-
Ward, P. A., & Becker, E. L. (1970). Mechanisms of the inhibition of chemotaxis by phosphonate esters. PubMed. Retrieved from [Link]
-
Reinste. (n.d.). Phosphonic Acid Derivatives: Unlocking Research Potential and Industrial Applications in India. Reinste Updates. Retrieved from [Link]
-
Peck, S. C., et al. (2011). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. PubMed Central. Retrieved from [Link]
-
Kafarski, P., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers Media S.A.. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Berkowitz, D. B., et al. (2006). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. ResearchGate. Retrieved from [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 3. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 7. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 8. Phosphonate emerging zinc binding group in matrix metalloproteinase inhibitors | Science Codex [sciencecodex.com]
- 9. researchgate.net [researchgate.net]
- 10. cris.huji.ac.il [cris.huji.ac.il]
- 11. Mechanisms of the inhibition of chemotaxis by phosphonate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C9H19O5P | CID 10966547 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application and Protocol for the NMR Spectroscopic Analysis of Diethyl Phosphonates
Introduction
Diethyl phosphonates are a significant class of organophosphorus compounds with wide-ranging applications in medicinal chemistry, materials science, and as intermediates in organic synthesis, notably in the Horner-Wadsworth-Emmons reaction.[1][2] The precise characterization of these molecules is paramount for quality control, reaction monitoring, and structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry. This guide offers a comprehensive overview of one- and two-dimensional NMR techniques for the analysis of diethyl phosphonates, complete with detailed protocols and data interpretation guidelines.
Fundamental NMR Characteristics of Diethyl Phosphonates
The NMR spectra of diethyl phosphonates are distinguished by the presence of the phosphorus-31 (³¹P) nucleus, which has a natural abundance of 100% and a spin quantum number of I = ½. This leads to characteristic couplings with neighboring protons (¹H) and carbons (¹³C), providing invaluable structural information.[1][2]
¹H NMR Spectroscopy
In the ¹H NMR spectrum of a diethyl phosphonate, the ethoxy protons typically appear as a triplet for the methyl (CH₃) group and a doublet of quartets for the methylene (OCH₂) group. The coupling to the ³¹P nucleus further splits these signals.
-
-O-CH₂-CH₃: The methylene protons are coupled to both the adjacent methyl protons and the phosphorus nucleus. This results in a complex multiplet, often a doublet of quartets, typically found in the range of δ 4.0-4.2 ppm.
-
-O-CH₂-CH₃: The methyl protons appear as a triplet around δ 1.2-1.4 ppm due to coupling with the methylene protons.
The substituent attached to the phosphorus atom significantly influences the chemical shifts of the protons on the α-carbon.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework. Similar to ¹H NMR, the carbon signals are split by the ³¹P nucleus.
-
-O-CH₂-CH₃: The methylene carbon signal appears as a doublet around δ 62 ppm due to coupling with the phosphorus nucleus.
-
-O-CH₂-CH₃: The methyl carbon signal also appears as a doublet, typically around δ 16 ppm.
One-bond carbon-phosphorus coupling constants (¹JCP) are particularly informative, with values often exceeding 100 Hz for the carbon directly attached to the phosphorus atom.[1][2]
³¹P NMR Spectroscopy
³¹P NMR is a highly sensitive and direct method for analyzing organophosphorus compounds.[3] Diethyl phosphonates typically exhibit a single resonance in the proton-decoupled ³¹P NMR spectrum. The chemical shift is highly dependent on the electronic environment of the phosphorus atom. In proton-coupled spectra, the signal will be split by the protons on the adjacent carbons.[3]
Table 1: Typical NMR Spectroscopic Data for Diethyl Phosphonates
| Nucleus | Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | -P-CH- | Varies | Doublet | ¹JPH: ~600-700 |
| -O-CH₂-CH₃ | 4.0 - 4.2 | Doublet of Quartets | ³JHH: ~7, ³JPH: ~7-10 | |
| -O-CH₂-CH₃ | 1.2 - 1.4 | Triplet | ³JHH: ~7 | |
| ¹³C | -P-C- | Varies | Doublet | ¹JPC: >100 |
| -O-CH₂-CH₃ | ~62 | Doublet | ²JPC: ~5-7 | |
| -O-CH₂-CH₃ | ~16 | Doublet | ³JPC: ~5-7 | |
| ³¹P | P=O | Varies | Multiplet (¹H coupled) | ¹JPH, ³JPH |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Protocol 1: Standard Sample Preparation
-
Weighing the Sample: Weigh 5-25 mg of the diethyl phosphonate sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[4]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[5][6][7][8] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds.[6][7]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[9] Gently swirl or vortex the vial to ensure complete dissolution.
-
Filtration (Optional but Recommended): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[10] This prevents line broadening and improves spectral resolution.
-
Transfer to NMR Tube: Transfer the clear solution to the NMR tube. The sample height should be between 4 and 5 cm.[9]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Caption: Workflow for preparing a diethyl phosphonate sample for NMR analysis.
NMR Data Acquisition
The following are general guidelines for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer.
Protocol 2: 1D NMR Acquisition (¹H, ¹³C, ³¹P)
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR:
-
Set the spectral width to cover the expected proton chemical shift range (e.g., -2 to 12 ppm).
-
Use a 30° or 45° pulse angle for quantitative measurements.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR:
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans due to the lower natural abundance and sensitivity of ¹³C (e.g., 1024 scans or more).
-
-
³¹P NMR:
-
Set the spectral width to cover the expected phosphorus chemical shift range (e.g., -50 to 50 ppm).
-
Proton-decoupled ³¹P NMR is standard for routine analysis.
-
Acquire a sufficient number of scans (e.g., 64-128 scans).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
Protocol 3: 2D NMR Acquisition (COSY, HSQC, HMBC)
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[11][12][13]
-
Use a standard COSY pulse sequence (e.g., cosygpqf).
-
Optimize the spectral width in both dimensions to include all proton signals.
-
Acquire a suitable number of scans (e.g., 2-4) for each increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and their directly attached carbons.[11][14]
-
Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Set the ¹H spectral width as in the 1D ¹H experiment and the ¹³C spectral width to cover the expected carbon range.
-
The experiment is optimized for one-bond ¹JCH couplings (typically ~145 Hz).
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds.[11][14]
-
Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the spectral widths as for the HSQC experiment.
-
Optimize the experiment for long-range couplings (typically 4-10 Hz).
-
Spectral Interpretation: A Case Study
Let's consider the hypothetical diethyl (phenyl)phosphonate to illustrate the interpretation of 2D NMR data.
Sources
- 1. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 2. jeol.com [jeol.com]
- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. NMR Solvents [sigmaaldrich.com]
- 7. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. labinsights.nl [labinsights.nl]
- 9. organomation.com [organomation.com]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. youtube.com [youtube.com]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. scribd.com [scribd.com]
Application and Protocol Guide for the Mass Spectrometry Analysis of Organophosphorus Compounds
Introduction: The Analytical Imperative for Organophosphorus Compound Detection
Organophosphorus compounds (OPs) represent a broad class of chemicals with significant dual-use implications. They are extensively utilized as agricultural pesticides, contributing to global food security, yet they also include some of the most potent chemical warfare agents known, such as Sarin and VX.[1][2][3] Their widespread presence and inherent toxicity necessitate robust and sensitive analytical methods for monitoring their residues in environmental, food, and biological matrices. Mass spectrometry (MS), coupled with chromatographic separation, has become the gold standard for the detection, identification, and quantification of these compounds and their degradation products.[1][4][5]
This guide provides a comprehensive overview of the mass spectrometric analysis of OPs, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development and toxicology. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the methodologies presented.
The Analytical Dichotomy: GC-MS vs. LC-MS/MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a pivotal decision in OP analysis, largely dictated by the analyte's physicochemical properties.
-
GC-MS is exceptionally well-suited for volatile and thermally stable OPs. However, many OPs and their polar degradation products are non-volatile, necessitating a derivatization step to increase their volatility for GC analysis.[2][6][7]
-
LC-MS/MS is the premier technique for polar, non-volatile, and thermally labile OPs and their metabolites, allowing for their direct analysis in aqueous samples with often minimal sample preparation.[6][8][9]
The following sections will delve into the specific workflows for each of these powerful techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
The GC-MS analysis of OPs, particularly their degradation products, is a multi-step process that requires careful optimization at each stage to ensure accurate and reliable results.
Diagram: GC-MS Workflow for Organophosphorus Compound Analysis
Caption: A typical workflow for the GC-MS analysis of non-volatile organophosphorus compounds.
Protocol 1: Sample Preparation and Derivatization for GC-MS
Objective: To extract OP degradation products from a complex matrix and convert them into volatile derivatives suitable for GC-MS analysis. This protocol focuses on the widely used silylation method.
Rationale: The polar phosphonic acid metabolites of OPs are not amenable to direct GC analysis due to their low volatility. Silylation replaces the acidic protons with a nonpolar silyl group (e.g., tert-butyldimethylsilyl), significantly increasing volatility and thermal stability.[2][10]
Materials:
-
Sample (e.g., 1 mL urine, 1 g soil)
-
Solid-Phase Extraction (SPE) cartridges (as needed for cleanup)
-
N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl[2][7]
-
Organic solvent (e.g., Acetonitrile, Ethyl Acetate)
-
Vortex mixer
-
Centrifuge
-
Heating block
-
GC vials
Procedure:
-
Extraction:
-
For liquid samples (e.g., urine), perform a liquid-liquid extraction with an appropriate organic solvent or use a suitable SPE cartridge for cleanup and concentration.
-
For solid samples (e.g., soil), perform a solvent extraction (e.g., with acetonitrile), followed by centrifugation to separate the supernatant.
-
-
Solvent Evaporation: Transfer the extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Sample Dilution and Analysis:
-
Cool the sample to room temperature.
-
Dilute with an appropriate solvent if necessary.
-
Transfer to a GC vial for injection into the GC-MS system.
-
GC-MS Instrumental Parameters
Rationale: The choice of a low-polarity column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, provides excellent separation for a wide range of OP compounds.[5] Electron Ionization (EI) is a standard technique that produces reproducible fragmentation patterns, which are crucial for library matching and compound identification.
| Parameter | Typical Setting |
| GC System | Thermo Scientific TRACE GC or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temp. | 250 °C |
| Column | TraceGOLD TG-5SilMS, 30 m x 0.25 mm x 0.25 µm or equivalent[5] |
| Oven Program | Initial 50°C, hold 1 min, ramp to 300°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS System | Ion Trap or Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu |
| Data Acquisition | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow
LC-MS/MS offers high sensitivity and specificity for a broad range of OPs, including their polar metabolites, without the need for derivatization.
Diagram: LC-MS/MS Workflow for Organophosphorus Compound Analysis
Caption: A streamlined workflow for the direct analysis of organophosphorus compounds using LC-MS/MS.
Protocol 2: QuEChERS Sample Preparation for LC-MS/MS
Objective: To quickly and effectively extract a wide range of OP pesticides from a food matrix with adequate cleanup.
Rationale: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that simplifies the extraction of pesticide residues from complex matrices.[11][12] It involves a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.
Materials:
-
Homogenized sample (e.g., 10 g of apple puree)
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl)
-
QuEChERS d-SPE cleanup tubes (e.g., containing MgSO₄ and PSA)
-
Centrifuge tubes (50 mL and 2 mL)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of ACN.
-
Add the QuEChERS extraction salts.
-
Cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at >3000 g for 5 minutes.
-
Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the ACN supernatant to a 2 mL d-SPE cleanup tube.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Sample for Analysis:
-
Take the supernatant and dilute it with an appropriate solvent (e.g., mobile phase).
-
Filter through a 0.2 µm syringe filter into an LC vial for analysis.
-
LC-MS/MS Instrumental Parameters
Rationale: Reversed-phase chromatography is typically used for the separation of OPs. Electrospray ionization (ESI) is the most common ionization source for these compounds.[13] Multiple Reaction Monitoring (MRM) mode on a tandem mass spectrometer provides excellent selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.[9][14]
| Parameter | Typical Setting |
| LC System | UHPLC system |
| Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient from 5% to 95% B over several minutes |
| Flow Rate | 0.3-0.5 mL/min |
| Column Temp. | 40 °C |
| MS System | Triple Quadrupole or QTRAP Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode depending on analyte |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Key Parameters | Optimize declustering potential, collision energy, and cell exit potential for each analyte |
Table of Representative MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Chlorpyrifos | 350.0 | 198.0 |
| Malathion | 331.1 | 127.1 |
| Diazinon | 305.1 | 169.1 |
| Glyphosate | 168.0 (Negative) | 63.0 |
Addressing a Critical Challenge: Matrix Effects
Matrix effects, the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometry.[15][16][17] They can lead to either ion suppression or enhancement, compromising the accuracy and precision of quantitative analysis.
Strategies to Mitigate Matrix Effects:
-
Effective Sample Cleanup: Techniques like SPE and d-SPE are crucial to remove interfering matrix components.[4]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples helps to compensate for matrix effects.[16]
-
Stable Isotope-Labeled Internal Standards: This is the most effective method. A known amount of a stable isotope-labeled analog of the analyte is added to the sample at the beginning of the workflow. Since the internal standard has nearly identical chemical properties and chromatographic behavior to the analyte, it experiences the same matrix effects, allowing for accurate correction.[9][16]
-
Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.
Advanced Applications and High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS), using instruments like Orbitrap and Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements.[18][19] This capability is invaluable for:
-
Unknown Identification: HRMS allows for the determination of the elemental composition of unknown compounds, aiding in the identification of novel metabolites and degradation products.[18]
-
Enhanced Confidence: Accurate mass data significantly increases the confidence in compound identification, especially in complex matrices.
-
Metabolomics Studies: HRMS is a powerful tool for studying the metabolic fate of OPs in biological systems.[18]
The Role of Spectral Databases
Accurate identification of OPs relies heavily on matching experimental mass spectra with those in established libraries. Several commercial and public databases are available:
-
NIST Mass Spectral Library: A comprehensive collection of electron ionization (EI) spectra.[20][21]
-
Wiley Registry of Mass Spectral Data: Another extensive library of EI spectra.[22]
-
Specialized Pesticide Libraries: Many vendors offer libraries specifically curated for pesticide analysis.[21][23]
-
In Silico Databases: Researchers are developing databases that predict the mass spectra of potential transformation products, aiding in the identification of novel compounds.[24]
Conclusion
The mass spectrometric analysis of organophosphorus compounds is a dynamic and essential field. The choice of analytical strategy, whether GC-MS or LC-MS/MS, must be tailored to the specific compounds of interest and the sample matrix. A thorough understanding of sample preparation, derivatization, instrumental parameters, and potential challenges like matrix effects is paramount for generating high-quality, defensible data. The continued evolution of high-resolution mass spectrometry and comprehensive spectral databases will further enhance our capabilities to monitor and understand the impact of these significant compounds.
References
-
Watson, P., et al. (2009). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Environmental Health Perspectives, 117(3), 353-360. Available at: [Link]
-
Tashkandi, N. A., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules, 28(16), 6123. Available at: [Link]
-
Goudarzi, M., et al. (2016). Fragmentation Pathways and Structural Characterization of Organophosphorus Compounds Related to the Chemical Weapons Convention by Electron Ionization and Electrospray Ionization Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 30(24), 2585-2593. Available at: [Link]
-
Tashkandi, N. A., et al. (2024). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. Molecules, 29(4), 886. Available at: [Link]
-
Ballesteros-Gómez, A., et al. (2015). High-resolution mass spectrometry provides novel insights into products of human metabolism of organophosphate and brominated flame retardants. Analytical and Bioanalytical Chemistry, 407(7), 1871-1883. Available at: [Link]
-
Richardson, D. D., & Caruso, J. A. (2007). Derivatization of Organophosphorus Nerve Agent Degradation Products for Gas Chromatography With ICPMS and TOF-MS Detection. Journal of Chromatographic Science, 45(4), 205-212. Available at: [Link]
-
Quirke, J. M., et al. (1995). Analysis of Organophosphorus Pesticide Residues by Low Energy Tandem Mass Spectrometry Using Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 6(2), 146-151. Available at: [Link]
-
Al-Adhami, M. A., et al. (2024). A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique. Heliyon, 10(4), e26019. Available at: [Link]
-
Afrane, S., & Agyin-Birikorang, S. (2021). Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices. Journal of AOAC International, 104(3), 635-645. Available at: [Link]
-
Wang, Q., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 724. Available at: [Link]
-
D'Agostino, P. A., et al. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(15), 4631. Available at: [Link]
-
Armstrong, J. L., et al. (2013). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Analytical and Bioanalytical Chemistry, 405(28), 9197-9207. Available at: [Link]
-
OiPub. (n.d.). Tandem mass spectrometry of organophosphate and carbamate pesticides. Open Information Publisher. Available at: [Link]
-
Jayatilaka, A., et al. (2021). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Journal of Chromatography B, 1162, 122485. Available at: [Link]
-
ResearchGate. (n.d.). Direct Derivatization and Rapid GC-MS Screening of Nerve Agent Markers in Aqueous Samples. Available at: [Link]
-
Richardson, D. D., et al. (2008). Screening organophosphorus nerve agent degradation products in pesticide mixtures by GC-ICPMS. Journal of Analytical Atomic Spectrometry, 23(4), 558-563. Available at: [Link]
-
Adeyemi, A. J., et al. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Toxics, 10(10), 579. Available at: [Link]
-
Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Cromlab. Available at: [Link]
-
ResearchGate. (n.d.). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Available at: [Link]
-
D'Agostino, P. A., et al. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(15), 4631. Available at: [Link]
-
Pan, L., et al. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Reviews on Environmental Health, 30(2), 85-94. Available at: [Link]
-
ResearchGate. (n.d.). Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography-Mass Spectrometry. Available at: [Link]
-
Sinha, S. N. (2022). A simple and sensitive LC-MS/MS method for multi-residual organophosphate pesticide analysis in blood. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Fragmentation pathways and structural characterization of organophosphorus compounds related to CWC by electron ionization and electrospray ionization tandem mass spectrometry. Available at: [Link]
-
D'Agostino, P. A., et al. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(15), 4631. Available at: [Link]
-
Semantic Scholar. (n.d.). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Available at: [Link]
-
Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. Available at: [Link]
-
ACS Publications. (n.d.). The analysis of organophosphorus pesticide samples by high-performance liquid chromatography/mass spectrometry and high-performance liquid chromatography/mass spectrometry/mass spectrometry. Environmental Science & Technology. Available at: [Link]
-
Eiceman, G. A., et al. (2021). Field induced displacement reactions with proton bound dimers of organophosphorus compounds in a tandem ion mobility spectrometer with analysis by mass spectrometry. Journal of the American Society for Mass Spectrometry, 32(7), 1736-1744. Available at: [Link]
-
Lehotay, S. J., & Chen, Y. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7), 38-47. Available at: [Link]
-
ResearchGate. (n.d.). Determination of Nine Organophosphorus Pesticides in Medicinal Plant Raw Materials by High Resolution HPLC–MS/MS. Available at: [Link]
-
Calafat, A. M., et al. (2021). Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. Toxics, 9(1), 12. Available at: [Link]
-
Peng, H., et al. (2021). Screening of Indoor Transformation Products of Organophosphates and Organophosphites with an in Silico Spectral Database. Environmental Science & Technology, 55(13), 8966-8976. Available at: [Link]
-
MDPI. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods, 12(21), 3986. Available at: [Link]
-
Wiley Science Solutions. (n.d.). Mass Spectral Databases. Available at: [Link]
-
BP4NTA. (n.d.). Online Databases & Libraries. Available at: [Link]
-
ResearchGate. (n.d.). Determination of polar organophosphorus pesticides in aqueous samples by direct injection using liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods, 12(6), 1234. Available at: [Link]
-
Shimadzu. (n.d.). Mass Spectral Libraries and Databases. Available at: [Link]
-
Shimadzu Europe. (n.d.). Mass Spectral Libraries and Databases - Features. Available at: [Link]
Sources
- 1. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cromlab-instruments.es [cromlab-instruments.es]
- 6. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. oipub.com [oipub.com]
- 15. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mdpi.com [mdpi.com]
- 18. High-resolution mass spectrometry provides novel insights into products of human metabolism of organophosphate and brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Online Databases & Libraries – BP4NTA [nontargetedanalysis.org]
- 21. Mass Spectral Libraries and Databases - Features : Shimadzu (Europe) [shimadzu.eu]
- 22. Mass Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]
- 23. Mass Spectral Libraries and Databases : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 24. Screening of Indoor Transformation Products of Organophosphates and Organophosphites with an in Silico Spectral Database - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Phosphonate Scaffolds in Metalloprotease Inhibition: A Profile of Diethyl(1-carboxy-2-methylpropyl)phosphonate
An Application Guide for Researchers
Introduction: The Strategic Role of Phosphonates in Enzyme Inhibition
In the landscape of modern drug discovery, the phosphonate group represents a cornerstone of rational drug design, serving as a highly effective, non-hydrolyzable bioisostere for natural phosphate or carboxylate moieties.[1][2] This stability, combined with the phosphonate's ability to act as a transition-state analogue and a potent metal chelator, has led to its successful incorporation into a variety of therapeutics, including antiviral agents and treatments for bone disorders.[3][4]
One of the most compelling applications for phosphonate-containing molecules is in the inhibition of zinc-dependent enzymes, particularly the matrix metalloproteinases (MMPs).[5][6] MMPs are a family of endopeptidases critical for the degradation and remodeling of the extracellular matrix (ECM). While essential for physiological processes, their dysregulation is a hallmark of numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[7][8] This has made them a prime target for therapeutic intervention.
This guide uses Diethyl(1-carboxy-2-methylpropyl)phosphonate as a model scaffold to explore the design, synthesis, and evaluation of a critical class of MMP inhibitors (MMPIs). We will delve into the mechanistic rationale behind its structure and provide detailed protocols for its application in a typical drug discovery pipeline, from initial screening to selectivity profiling.
Molecular Profile: this compound
The structure of this compound provides a clear blueprint for its function as a metalloprotease inhibitor. Its design is a classic example of peptidomimicry, where the molecule is engineered to resemble the natural peptide substrate of the target enzyme.
| Property | Value | Source |
| IUPAC Name | 2-diethoxyphosphoryl-3-methylbutanoic acid | [9] |
| Molecular Formula | C₉H₁₉O₅P | [9] |
| Molecular Weight | 238.22 g/mol | [9] |
| CAS Number | 119090-76-5 | [9] |
The molecule can be deconstructed into two key functional components:
-
The Zinc-Binding Group (ZBG): The phosphonate moiety is the warhead of the inhibitor. It is designed to chelate the catalytic zinc (Zn²⁺) ion located deep within the active site of MMPs. This interaction displaces a critical water molecule and renders the enzyme inactive.[6][10] Unlike hydroxamates, another potent ZBG, phosphonates can offer a different selectivity and toxicity profile, making them an attractive alternative.[5]
-
The Peptidomimetic Backbone: The 1-carboxy-2-methylpropyl portion of the molecule mimics the structure of an amino acid residue. This backbone is designed to fit into the substrate-binding pockets (specifically the S1' pocket) of the MMP active site, contributing to the inhibitor's affinity and selectivity.[7][11]
Core Mechanism of Action: Targeting the Catalytic Zinc
The inhibitory activity of phosphonate-based MMPIs is predicated on their ability to form a stable, reversible complex with the target enzyme. The phosphonate oxygens directly coordinate with the catalytic zinc ion, effectively blocking the enzyme's ability to hydrolyze its peptide substrates.
Caption: Mechanism of MMP inhibition by a phosphonate-based inhibitor.
Application in a Drug Discovery Workflow
Integrating a novel scaffold like this compound into a drug discovery pipeline follows a structured, multi-stage process. This workflow is designed to systematically assess the compound's potential as a therapeutic agent.
Caption: A typical workflow for evaluating a phosphonate inhibitor scaffold.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of this compound and its analogues.
Protocol 1: Synthesis of an α-Carboxyphosphonate Scaffold
This protocol describes a general approach for synthesizing the core scaffold via a modified Michaelis-Arbuzov reaction followed by hydrolysis.
Objective: To synthesize the phosphonic acid scaffold for biological testing.
Materials:
-
Diethyl phosphite[12]
-
Ethyl 2-bromo-3-methylbutanoate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethylsilyl bromide (TMSBr)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Standard glassware for inert atmosphere synthesis
Procedure:
Step 1: C-P Bond Formation
-
Suspend sodium hydride (1.1 equivalents) in anhydrous THF under an argon atmosphere in a flame-dried, three-neck flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add diethyl phosphite (1.0 equivalent) dropwise via syringe. Allow the mixture to stir for 30 minutes at 0 °C.
-
Add ethyl 2-bromo-3-methylbutanoate (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude triethyl ester intermediate.
Step 2: Selective Hydrolysis (Demethylation)
-
Dissolve the crude intermediate from Step 1 in anhydrous DCM under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add TMSBr (3.0 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the solvent and excess TMSBr under reduced pressure.
-
Add methanol to the residue and stir for 1 hour to hydrolyze the silyl ester.
-
Concentrate the solution under reduced pressure. Purify the resulting this compound via column chromatography or recrystallization.
Validation: The final product should be characterized by ¹H NMR, ³¹P NMR, and high-resolution mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro MMP Inhibition Assay (Fluorogenic)
This protocol measures the inhibitory potency (IC₅₀) of the synthesized compound against a specific MMP, such as MMP-2 or MMP-9.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.
Materials & Equipment:
-
Recombinant human MMP-2 (or other MMP of interest), pre-activated
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)[13]
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5
-
Test compound, dissolved in DMSO to create a 10 mM stock
-
Positive control inhibitor (e.g., EDTA or a known MMPI)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~328 nm, Emission: ~393 nm)
Procedure:
-
Prepare Serial Dilutions: Prepare a series of 10-point, 3-fold serial dilutions of the test compound stock in Assay Buffer. Also prepare dilutions for the positive control. The final DMSO concentration in the well should not exceed 1%.
-
Enzyme Addition: To each well of the 96-well plate, add 50 µL of Assay Buffer containing the recombinant MMP enzyme at a 2X final concentration (e.g., 2 nM final).
-
Inhibitor Addition: Add 25 µL of the serially diluted test compound or control to the appropriate wells. For "no inhibitor" controls, add 25 µL of Assay Buffer with the corresponding DMSO concentration.
-
Pre-incubation: Gently tap the plate to mix and incubate at 37 °C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the fluorogenic substrate (at 4X final concentration, e.g., 4 µM final) to all wells to initiate the enzymatic reaction. The final volume will be 100 µL.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-heated to 37 °C. Measure the increase in fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the velocities to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Validation: The positive control (EDTA) should yield >95% inhibition at a high concentration. The Z' factor for the assay should be ≥ 0.5, indicating a robust assay window.
Protocol 3: MMP Selectivity Profiling
Objective: To assess the inhibitor's selectivity by testing it against a panel of related MMPs.
Procedure:
-
Follow the exact procedure outlined in Protocol 2 .
-
Instead of using a single MMP, perform the assay in parallel for a panel of relevant MMPs (e.g., MMP-1, MMP-3, MMP-7, MMP-8, MMP-13).
-
Determine the IC₅₀ value for the test compound against each MMP in the panel.
Data Interpretation: The selectivity of the compound is determined by comparing the IC₅₀ values across the different MMPs. A compound is considered selective if it shows significantly higher potency (e.g., >100-fold lower IC₅₀) for the target MMP compared to other MMPs. This data is critical, as lack of selectivity has been a major cause of side effects and clinical trial failures for many MMPIs.[8][14]
Hypothetical Data Summary:
| Compound | Target MMP-2 IC₅₀ (nM) | Off-Target MMP-1 IC₅₀ (nM) | Off-Target MMP-3 IC₅₀ (nM) | Selectivity Ratio (MMP-1/MMP-2) |
| Scaffold A | 50 | 500 | 1,200 | 10x |
| Analogue A-1 | 15 | 3,000 | 8,000 | 200x |
| Analogue A-2 | 250 | 600 | 950 | 2.4x |
Conclusion and Future Directions
This compound serves as an excellent foundational scaffold for the exploration of novel metalloprotease inhibitors. Its rational design, incorporating a potent zinc-binding phosphonate group and a peptidomimetic backbone, provides a solid starting point for medicinal chemistry campaigns. The protocols detailed herein offer a clear and validated pathway for researchers to synthesize, screen, and profile such compounds. Future efforts should focus on modifying the peptidomimetic portion of the scaffold to enhance both potency and, critically, selectivity for the MMP target of interest, thereby paving the way for the development of safer and more effective therapeutics.
References
-
Wikipedia. Metalloprotease inhibitor. [Link]
-
Radisky, E. S., & Overall, C. M. (2011). New opportunities in drug design of metalloproteinase inhibitors: combination between structure–function experimental approaches and systems biology. Expert Opinion on Drug Discovery. [Link]
-
Borkakoti, N. (2004). Matrix metalloprotease inhibitors: design from structure. Biochemical Society Transactions. [Link]
-
Matter, H. (2004). Recent advances in the design of matrix metalloprotease inhibitors. Expert Opinion on Therapeutic Patents. [Link]
-
Wikipedia. Phosphonate. [Link]
-
Wnuk, S. F., & Robins, M. J. (2005). Fluorinated Matrix Metalloproteinases inhibitors--Phosphonate Based Potential Probes for Positron Emission Tomography. Current Topics in Medicinal Chemistry. [Link]
-
Peterson, J. T. (2006). Matrix Metalloproteinase Inhibitor Development and the Remodeling of Drug Discovery. Heart Failure Reviews. [Link]
-
Hidalgo, M., & Eckhardt, S. G. (2001). Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy. Journal of the National Cancer Institute. [Link]
-
Janeba, Z. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. [Link]
-
Bentham Science Publishers. (2016). Phosphonate emerging zinc binding group in matrix metalloproteinase inhibitors. EurekAlert!. [Link]
-
Kafarski, P. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry. [Link]
-
Catterall, J. B., & Cawston, T. E. (2003). Assays of matrix metalloproteinases (MMPs) and MMP inhibitors: bioassays and immunoassays applicable to cell culture medium, serum, and synovial fluid. Methods in Molecular Biology. [Link]
-
Zhang, Y., & Xu, X. (2008). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Clinica Chimica Acta. [Link]
-
ResearchGate. (2018). Synthesis and evaluation of new tripeptide phosphonate inhibitors of MMP-8 and MMP-2. [Link]
-
Breuer, E., & Albeck, A. (2013). Phosphorus based inhibitors of matrix metalloproteinases. Current Medicinal Chemistry. [Link]
-
ResearchGate. (2022). Examples of phosphonate drugs of medicinal use. [Link]
-
Lauer-Fields, J. L., et al. (2016). Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay. Methods in Molecular Biology. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of Diethyl Phosphonate. [Link]
-
Cawston, T. E., & Catterall, J. B. (2003). Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. Springer Nature Experiments. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10966547, this compound. [Link]
-
Chapman, K. T., et al. (1994). Matrix Metalloproteinase Inhibitors: A Structure−Activity Study. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. Diethylphosphite. [Link]
-
Leśniak, S., et al. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules. [Link]
Sources
- 1. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonate - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Phosphonate emerging zinc binding group in matrix metalloproteinase inhibitors | Science Codex [sciencecodex.com]
- 6. cris.huji.ac.il [cris.huji.ac.il]
- 7. Matrix metalloprotease inhibitors: design from structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the design of matrix metalloprotease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C9H19O5P | CID 10966547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 13. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Matrix Metalloproteinase Inhibitor Development and the Remodeling of Drug Discovery - ProQuest [proquest.com]
Application Notes and Protocols for P-Alkylation via the Michaelis-Becker Reaction
Introduction: The Enduring Relevance of the Michaelis-Becker Reaction in Modern Chemistry
The formation of a carbon-phosphorus (C-P) bond is a cornerstone of organophosphorus chemistry, enabling the synthesis of a vast array of compounds with significant applications in pharmacology, agriculture, and materials science.[1] Among the classical methods to forge this critical bond, the Michaelis-Becker reaction stands out as a powerful and versatile tool. It facilitates the P-alkylation of dialkyl hydrogen phosphonates (also known as dialkyl phosphites) to yield phosphonate esters.[2][3]
This reaction involves the deprotonation of a dialkyl phosphonate by a base, creating a potent phosphorus-centered nucleophile. This nucleophile subsequently displaces a leaving group from an electrophile, typically an alkyl halide, in a standard SN2 substitution.[4] While often compared to the related Michaelis-Arbuzov reaction, the Michaelis-Becker protocol offers a distinct advantage: it operates under milder, base-mediated conditions at or near room temperature, making it compatible with thermally sensitive substrates where the high temperatures of the Arbuzov reaction would be destructive.[4][5]
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Michaelis-Becker reaction, from its core mechanism to a field-tested experimental protocol, troubleshooting insights, and an overview of its synthetic scope.
The Reaction Mechanism: A Two-Step Nucleophilic Pathway
The Michaelis-Becker reaction proceeds through a straightforward and predictable two-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.
Step 1: Deprotonation of the Dialkyl Phosphonate The reaction is initiated by the deprotonation of the dialkyl hydrogen phosphonate at the phosphorus-bound hydrogen. This is accomplished using a strong, non-nucleophilic base. Sodium hydride (NaH) is a common choice, reacting irreversibly to form a sodium phosphite salt and hydrogen gas.[4] The resulting anion is a soft, highly nucleophilic species.
Step 2: Nucleophilic Substitution (SN2) The generated phosphite anion then acts as the nucleophile, attacking an electrophilic carbon center (e.g., an alkyl halide). This occurs via a classic SN2 mechanism, leading to the formation of the new C-P bond and the displacement of the halide ion as a leaving group.[4]
Detailed Experimental Protocol for P-Alkylation
This protocol provides a general and robust procedure for the synthesis of a dialkyl alkylphosphonate. It is crucial that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere to prevent the quenching of the phosphite anion by moisture or atmospheric oxygen.
2.1 Materials and Reagents
-
Dialkyl Hydrogen Phosphonate: (e.g., Diethyl phosphite, 1.0 equiv)
-
Alkyl Halide: (e.g., Benzyl bromide, 1.0-1.2 equiv)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)
-
Solvent: Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)
-
Extraction Solvent: Diethyl ether or Ethyl acetate
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
2.2 Equipment
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Septa and nitrogen/argon inlet with a bubbler
-
Dropping funnel or syringe for additions
-
Separatory funnel
2.3 Step-by-Step Methodology
-
Inert Atmosphere Setup: Assemble the dry three-neck flask with a stir bar, condenser (with N₂/Ar inlet at the top), and a septum. Flame-dry the apparatus under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the reaction flask, add the dialkyl hydrogen phosphonate (1.0 equiv) and dissolve it in anhydrous THF (approx. 0.2-0.5 M concentration).
-
Base Addition (CAUTION): Carefully weigh the NaH dispersion (1.1 equiv) and wash it with anhydrous hexanes to remove the mineral oil. Under a positive flow of inert gas, add the NaH to the stirred phosphonate solution in small portions at 0 °C (ice bath).
-
Causality Note: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution. The reaction is complete when bubbling ceases.
-
-
Formation of the Nucleophile: Allow the mixture to stir at room temperature for 30-60 minutes after the addition is complete to ensure full formation of the sodium phosphite salt.
-
Electrophile Addition: Dissolve the alkyl halide (1.0-1.2 equiv) in a small amount of anhydrous THF and add it dropwise to the reaction mixture via syringe or dropping funnel.
-
Causality Note: A slight excess of the electrophile can ensure complete consumption of the valuable phosphite anion. A gentle exotherm may be observed upon addition.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or by withdrawing a small aliquot (quenched with water), extracting, and analyzing via ³¹P NMR spectroscopy. The reaction is typically complete within 2-12 hours. Gentle heating may be required for less reactive halides.
-
Workup and Quenching: Once the reaction is complete, cool the flask in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to destroy any remaining NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure dialkyl alkylphosphonate.
Reaction Parameters, Scope, and Troubleshooting
The success of the Michaelis-Becker reaction is highly dependent on the choice of substrates, base, and solvent.
| Parameter | Recommended Choice & Rationale | Potential Issues & Limitations |
| Phosphorus Source | Di- or tri-alkyl phosphites. | Sterically hindered phosphites may react slower. Hydrolysis of the starting material can be an issue if conditions are not anhydrous.[6] |
| Electrophile (R'-X) | Primary alkyl halides (I > Br > Cl), tosylates, or mesylates.[4] | Secondary halides often lead to elimination (E2) byproducts. Aryl and vinyl halides are generally unreactive under these conditions. |
| Base | Strong, non-nucleophilic hydrides (NaH, KH). | Weaker bases (e.g., NaOH, K₂CO₃) require phase-transfer catalysis (PTC) to be effective.[7] Organometallic bases (e.g., BuLi) can work but may lead to side reactions. |
| Solvent | Anhydrous aprotic solvents (THF, DMF, Dioxane, Toluene). | Protic solvents (alcohols, water) will quench the phosphite anion, halting the reaction. |
| Temperature | 0 °C to room temperature. Can be heated to reflux for sluggish reactions. | Higher temperatures can increase the rate of side reactions, such as elimination with secondary halides. |
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive base (NaH).2. Wet solvent or reagents.3. Poorly reactive electrophile. | 1. Use fresh, high-quality NaH.2. Ensure all solvents are rigorously dried; dry starting materials if necessary.3. Switch to a more reactive electrophile (e.g., from R-Cl to R-I) or use a higher reaction temperature. |
| Side Product Formation | 1. Use of a secondary alkyl halide leading to E2 elimination.2. Reaction of the base with other functional groups on the substrate. | 1. Use primary halides when possible. If a secondary halide is necessary, use milder conditions and a less-hindered base.2. Protect sensitive functional groups prior to the reaction. |
| Incomplete Reaction | 1. Insufficient base.2. Reaction time is too short. | 1. Use a slight excess of base (1.1-1.2 equiv).2. Monitor the reaction closely and allow it to run to completion, even if it requires extended time or gentle heating. |
Modern Variations: Phase-Transfer Catalysis
A significant advancement in the Michaelis-Becker reaction is the use of phase-transfer catalysis (PTC). This variation allows the use of inexpensive and easier-to-handle bases like concentrated sodium hydroxide in a biphasic (liquid-liquid or solid-liquid) system.[6][7] A quaternary ammonium salt (e.g., benzyltriethylammonium chloride) transports the hydroxide ion into the organic phase to deprotonate the phosphonate, facilitating the reaction under milder and often safer conditions. This approach avoids the need for pyrophoric bases and strictly anhydrous solvents, increasing the reaction's practicality for large-scale synthesis.[6]
Conclusion
The Michaelis-Becker reaction remains a highly relevant and indispensable method for the synthesis of phosphonate esters. Its operational simplicity, use of readily available starting materials, and mild reaction conditions make it an attractive alternative to the Michaelis-Arbuzov reaction, especially for heat-sensitive molecules. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can effectively leverage this reaction to build complex organophosphorus compounds for a wide range of applications in drug discovery and beyond.
References
-
Fakhraian, H. (2006). Phase-Transfer-Catalyzed Michaelis-Becker Synthesis of Dialkyl Methyl Phosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(3), 511-518.
-
Taylor & Francis Online. (n.d.). Phase-Transfer-Catalyzed Michaelis-Becker Synthesis of Dialkyl Methyl Phosphonates: Phosphorus, Sulfur, and Silicon and the Related Elements: Vol 181, No 3.
-
Witters, P., et al. (2022). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Molecules, 27(19), 6667.
-
Wikipedia. (2024). Michaelis–Becker reaction.
-
ResearchGate. (n.d.). Synthesis of phosphonic acid compounds via Michaelis-Becker reaction.
-
Kecskeméti, A., et al. (2018). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. Chemical Reviews, 118(18), 8681-8730.
-
Bentham Science. (n.d.). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction.
-
NPTEL. (n.d.). Lecture 23 : Phosphorus-Containing Compounds.
-
Wikiwand. (n.d.). Michaelis–Becker reaction.
-
Kostoudi, S., & Pampalakis, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395.
Sources
The Pudovik Reaction: A Versatile and Efficient Tool for the Synthesis of α-Hydroxyphosphonates
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of α-Hydroxyphosphonates
α-Hydroxyphosphonates are a class of organophosphorus compounds of significant interest in medicinal chemistry, drug development, and agrochemistry.[1][2][3] Their structural analogy to α-hydroxy carboxylic acids and phosphate esters allows them to act as effective enzyme inhibitors, targeting enzymes like phosphatases, HIV protease, and renin.[2][4][5] This inhibitory activity, coupled with their inherent stability to hydrolysis under physiological conditions, makes them valuable pharmacophores.[4] Furthermore, α-hydroxyphosphonates serve as versatile synthetic intermediates, readily convertible to other important classes of compounds such as α-aminophosphonates, α-acyloxyphosphonates, and ketophosphonates.[6][7][8]
The Pudovik reaction, first reported by A. N. Pudovik in the 1950s, stands as one of the most direct and atom-economical methods for the synthesis of α-hydroxyphosphonates.[4] It involves the nucleophilic addition of a dialkyl phosphite to the carbonyl group of an aldehyde or, less commonly, a ketone.[4][6] This application note provides a comprehensive overview of the Pudovik reaction, including its mechanism, various methodologies, detailed experimental protocols, and its application in modern organic synthesis and drug discovery.
Theoretical Background: Understanding the Pudovik Reaction
The Pudovik reaction is fundamentally a base-catalyzed nucleophilic addition. The mechanism involves the deprotonation of the dialkyl phosphite by a base to generate a highly nucleophilic phosphorus anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer quenches this intermediate to yield the final α-hydroxyphosphonate product.[4]
While the reaction can proceed without a catalyst, often requiring elevated temperatures, the use of a catalyst is common to improve reaction rates and yields. A wide array of catalysts can be employed, including bases (both organic and inorganic), acids, and organometallic complexes.[6][9]
Key Features of the Pudovik Reaction:
-
Broad Substrate Scope: The reaction is compatible with a wide range of aldehydes, including aliphatic, aromatic, and heterocyclic variants, tolerating both electron-donating and electron-withdrawing groups.[4]
-
Mild Reaction Conditions: The Pudovik reaction can often be carried out under mild conditions, sometimes even in aqueous media or solvent-free, aligning with the principles of green chemistry.[1][4]
-
High Atom Economy: As an addition reaction, it inherently possesses high atom economy, a desirable feature in modern synthetic chemistry.[6]
-
Versatility: The reaction can be adapted for asymmetric synthesis, providing access to chiral α-hydroxyphosphonates, which is crucial for the development of stereochemically defined drug candidates.[4][10][11][12]
Reaction Mechanism
The generally accepted mechanism for the base-catalyzed Pudovik reaction is depicted below. The base (B:) deprotonates the dialkyl phosphite, which exists in equilibrium with its tautomeric phosphite form, to generate the nucleophilic phosphite anion. This anion then adds to the carbonyl carbon.
Caption: Generalized mechanism of the base-catalyzed Pudovik reaction.
Experimental Protocols
This section provides detailed protocols for the synthesis of α-hydroxyphosphonates via the Pudovik reaction under different catalytic conditions.
Protocol 1: Base-Catalyzed Pudovik Reaction using Triethylamine
This protocol describes a general and widely used method for the synthesis of α-hydroxy-α-arylmethylphosphonates using triethylamine as a catalyst.[1][9]
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Diethyl phosphite (1.0-1.5 eq)
-
Triethylamine (Et3N) (0.1-1.0 eq)
-
Dichloromethane (DCM) or Acetone as solvent
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
TLC plates for reaction monitoring
Procedure:
-
To a solution of the benzaldehyde (10 mmol) in DCM (20 mL) in a 50 mL round-bottom flask, add diethyl phosphite (12 mmol, 1.2 eq).
-
Add triethylamine (2 mmol, 0.2 eq) to the mixture at room temperature with stirring.
-
Stir the reaction mixture at room temperature (or reflux if necessary) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, wash the reaction mixture with 1M HCl (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography on silica gel to afford the pure α-hydroxyphosphonate.[6]
Data Presentation:
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Et3N (20) | DCM | 4 | 92 |
| 2 | 4-Chlorobenzaldehyde | Et3N (20) | DCM | 3 | 95 |
| 3 | 4-Methoxybenzaldehyde | Et3N (20) | Acetone | 6 | 88 |
| 4 | 2-Nitrobenzaldehyde | Et3N (20) | DCM | 2 | 96 |
Note: Reaction conditions and yields are illustrative and may vary depending on the specific substrate.
Protocol 2: Solvent-Free, Microwave-Assisted Pudovik Reaction
This protocol offers a "green" and efficient alternative, often leading to shorter reaction times and higher yields.[9][13]
Materials:
-
Aldehyde (1.0 eq)
-
Dialkyl phosphite (1.2 eq)
-
Microwave reactor vial with a stir bar
-
Ethyl acetate and hexane for purification
Procedure:
-
In a microwave reactor vial equipped with a magnetic stir bar, combine the aldehyde (5 mmol), dialkyl phosphite (6 mmol, 1.2 eq), and the catalyst (e.g., K3PO4, 0.25 mmol, 5 mol%).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a specified time (e.g., 5-20 minutes).[13]
-
Monitor the reaction progress by TLC or ³¹P NMR if possible.[13]
-
After completion, cool the vial to room temperature.
-
Dissolve the crude product in ethyl acetate and filter to remove the catalyst.
-
Concentrate the filtrate and purify the product by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.
Caption: Workflow for microwave-assisted Pudovik reaction.
Protocol 3: Asymmetric Pudovik Reaction
The enantioselective synthesis of α-hydroxyphosphonates is of great importance. This can be achieved using chiral catalysts, such as chiral Lewis acids or organocatalysts.[4][12]
Materials:
-
Aldehyde (1.0 eq)
-
Dialkyl phosphite (1.5 eq)
-
Chiral catalyst (e.g., a chiral lanthanide or titanium complex, 5-10 mol%)[14][15]
-
Anhydrous solvent (e.g., THF, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral catalyst (0.1 mmol, 10 mol%).
-
Add anhydrous solvent (5 mL) and cool the mixture to the desired temperature (e.g., -20 °C to room temperature).
-
Add the aldehyde (1.0 mmol) and stir for a few minutes.
-
Slowly add the dialkyl phosphite (1.5 mmol, 1.5 eq) to the reaction mixture.
-
Stir the reaction for the required time (typically several hours to a day), monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na2SO4, and concentrate.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC.
Troubleshooting and Considerations
-
Low Yields:
-
Steric Hindrance: Bulky aldehydes or phosphites may react slower. Consider increasing the reaction temperature or using a more active catalyst.[4]
-
Deactivation of Catalyst: Ensure anhydrous conditions if using moisture-sensitive catalysts.
-
Reversibility: The Pudovik reaction can be reversible. Removing the product by crystallization as it forms can drive the equilibrium forward.
-
-
Side Reactions:
-
Phospha-Brook Rearrangement: Under strongly basic conditions, the α-hydroxyphosphonate can rearrange to a phosphate ester.[6][7] Using milder bases or careful control of stoichiometry can minimize this.
-
Cannizzaro Reaction: With aldehydes lacking an α-hydrogen, a competing Cannizzaro reaction might occur under strong basic conditions.
-
-
Purification:
-
α-Hydroxyphosphonates are often polar and can be challenging to purify by chromatography. Using a suitable eluent system is crucial.
-
Recrystallization is an effective purification method for solid products.[9]
-
Applications in Drug Development
The α-hydroxyphosphonate moiety is a key structural feature in several biologically active compounds. Their ability to mimic the transition state of substrate hydrolysis by various enzymes makes them potent inhibitors.
-
Antiviral Agents: As analogues of phosphonocarboxylic acids, they have shown potential as antiviral agents.
-
Herbicides: They can act as inhibitors of enzymes in plant metabolic pathways.[3][6]
-
Antibacterial and Antifungal Agents: Numerous α-hydroxyphosphonate derivatives have demonstrated significant antibacterial and antifungal activity.[1][3]
-
Anticancer Agents: There is growing interest in the application of α-hydroxyphosphonates in cancer therapy, with some derivatives showing promising cytotoxic activity against various cancer cell lines.[1][5]
Conclusion
The Pudovik reaction is a robust and highly adaptable method for the synthesis of α-hydroxyphosphonates. Its operational simplicity, broad substrate scope, and the biological significance of its products ensure its continued relevance in synthetic and medicinal chemistry. The development of catalytic, and particularly asymmetric, variants has further expanded its utility, enabling the synthesis of complex and stereochemically defined molecules for drug discovery and development. The protocols and insights provided in this application note aim to equip researchers with the necessary knowledge to effectively apply the Pudovik reaction in their synthetic endeavors.
References
- Grokipedia. (n.d.). Pudovik reaction.
-
Keglevich, G. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1493. MDPI. Retrieved from [Link]
-
Li, Z., et al. (2023). Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis. Molecules, 28(6), 2568. PMC. Retrieved from [Link]
-
Keglevich, G., et al. (2021). The Synthesis, Crystal Structure, Modification, and Cytotoxic Activity of α-Hydroxy-Alkylphosphonates. Molecules, 26(11), 3369. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). The Pudovik reaction for the asymmetric synthesis of γ‐phosphono‐α‐amino acid derivatives. Retrieved from [Link]
-
Keglevich, G., et al. (2021). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. Molecules, 26(21), 6683. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2025). Catalytic Synthesis of alpha-Hydroxyphosphonates. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Retrieved from [Link]
-
Clarkson, A.J., et al. (2025). Catalytic asymmetric P(III)-additions to salicylaldehydes enable divergent stereoselective dearomatizations of phenols. Carolina Digital Repository. Retrieved from [Link]
-
Spilling, C. D., & Malla, R. K. (2015). Synthesis of non-racemic α-hydroxyphosphonates via asymmetric phospho-aldol reaction. Topics in Current Chemistry, 361, 83-136. Retrieved from [Link]
-
Yokomatsu, T. (1996). Enantioselective synthesis of α-hydroxyphosphonates throughasymmetric Pudovik reactions with chiral lanthanoid and titaniumalkoxides. SciSpace. Retrieved from [Link]
-
Szczęśniak, P., et al. (2022). Green and Effective Preparation of α-Hydroxyphosphonates by Ecocatalysis. Molecules, 27(10), 3077. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Pudovik reaction. Retrieved from [Link]
-
ResearchGate. (2025). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Retrieved from [Link]
-
Kaboudin, B., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry, 10, 903938. Frontiers. Retrieved from [Link]
-
ResearchGate. (2025). α-Hydroxyphosphonates as versatile starting materials. Retrieved from [Link]
-
Kaboudin, B., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. PMC. Retrieved from [Link]
-
Asynt. (2024). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of α-hydroxyphosphonate derivatives (3a-j). Retrieved from [Link]
-
Bálint, E., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 28(16), 6037. MDPI. Retrieved from [Link]
Sources
- 1. Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of non-racemic α-hydroxyphosphonates via asymmetric phospho-aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Scholarly Article or Book Chapter | Catalytic asymmetric P(III)-additions to salicylaldehydes enable divergent stereoselective dearomatizations of phenols | ID: 9019sh65j | Carolina Digital Repository [cdr.lib.unc.edu]
- 15. Enantioselective synthesis of α-hydroxyphosphonates throughasymmetric Pudovik reactions with chiral lanthanoid and titaniumalkoxides (1997) | Tsutomu Yokomatsu | 101 Citations [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl(1-carboxy-2-methylpropyl)phosphonate
Welcome to the technical support center for the synthesis of Diethyl(1-carboxy-2-methylpropyl)phosphonate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. The information herein is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to make informed decisions in your work.
Introduction to the Synthesis
The synthesis of this compound is typically approached via a two-step sequence. The first step involves the formation of the carbon-phosphorus bond through a Michaelis-Arbuzov reaction to create a triester intermediate. The second, and more nuanced, step is the selective dealkylation of the carboxylate ester to yield the final product. This guide will address potential pitfalls in both stages of this synthesis.
Visualizing the Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Guide & FAQs
Part 1: The Michaelis-Arbuzov Reaction
The initial step of the synthesis is the reaction between triethyl phosphite and an α-haloester, such as ethyl 2-bromo-3-methylbutanoate.[1][2] This reaction forms the C-P bond and is critical for the overall success of the synthesis.
Q1: My Michaelis-Arbuzov reaction is showing low or no conversion to the desired triester intermediate. What are the likely causes?
A1: Low conversion in this step can often be attributed to several factors:
-
Insufficient Reaction Temperature: The Michaelis-Arbuzov reaction typically requires elevated temperatures to proceed efficiently.[3] For less reactive alkyl halides, temperatures in the range of 120-160°C are common. Ensure your reaction is being heated adequately and that the internal temperature is being monitored.
-
Purity of Reactants: Triethyl phosphite is susceptible to oxidation and hydrolysis. The presence of water or oxidized phosphite species can significantly inhibit the reaction. It is advisable to use freshly distilled triethyl phosphite. Similarly, the purity of the ethyl 2-bromo-3-methylbutanoate is crucial.
-
Reactivity of the Alkyl Halide: The reactivity of the alkyl halide follows the trend I > Br > Cl. If you are using an α-chloro ester, you may need to employ more forcing conditions (higher temperatures, longer reaction times, or the use of a catalyst).[3]
Q2: I am observing a significant amount of a side product that is not my desired phosphonate. What could this be?
A2: A common side reaction when using α-halocarbonyl compounds is the Perkow reaction , which yields an enol phosphate instead of the expected phosphonate.[2][4]
Sources
Technical Support Center: Troubleshooting Phosphonate Synthesis Side Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals actively engaged in phosphonate synthesis. My goal is to move beyond simple procedural lists and provide a deeper, mechanistic understanding of the common challenges encountered in the lab. By understanding the "why" behind a side reaction, you are better equipped to not only solve the immediate problem but also to design more robust synthetic routes in the future.
This document is structured around common problems you might observe in your experiments. We will explore the likely causes, grounded in reaction mechanisms, and provide actionable, field-tested solutions.
Section 1: Problem - Low or No Yield in Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone for creating P-C bonds, typically by reacting a trialkyl phosphite with an alkyl halide.[1][2][3] While robust, its success is highly dependent on substrate reactivity and reaction conditions.[4]
FAQ 1: My reaction shows no conversion of starting materials, even after prolonged heating. What is the primary cause?
Answer: This issue almost always points to insufficient reactivity of one or both coupling partners. The Michaelis-Arbuzov reaction proceeds through two SN2 steps.[3][5] The first, and often rate-limiting, step is the nucleophilic attack of the trivalent phosphorus on the alkyl halide.[1][5]
Underlying Causality & Troubleshooting:
-
Alkyl Halide Reactivity: The reaction rate is highly dependent on the electrophilicity of the alkyl halide. The general reactivity trend is R-I > R-Br > R-Cl.[2] Secondary and tertiary alkyl halides are poor substrates, often failing to react or leading to elimination side products.[2][5] Aryl and vinyl halides are generally unreactive under standard thermal conditions.[2]
-
Solution: If possible, switch from an alkyl chloride or bromide to the corresponding iodide to increase the reaction rate. If you must use a less reactive halide, consider increasing the temperature, but be mindful of potential side reactions (see FAQ 2). For unreactive aryl halides, alternative palladium-catalyzed coupling methods may be necessary.[1]
-
-
Phosphite Nucleophilicity: The nucleophilicity of the phosphite is also critical. Electron-donating groups on the phosphite enhance its reactivity, while electron-withdrawing groups slow it down.[2]
-
Solution: Trialkyl phosphites are generally more reactive than triaryl phosphites. If using a phosphite with electron-withdrawing groups, a significant increase in reaction temperature may be required.[2] Be aware that triaryl phosphites can form stable phosphonium salt intermediates that may not proceed to the final product without very high heat (e.g., >200 °C).[5]
-
-
Steric Hindrance: Significant steric bulk on either the phosphite (e.g., triisopropyl phosphite) or the alkyl halide can impede the SN2 attack, dramatically slowing the reaction.[6]
-
Solution: While sometimes unavoidable, be aware that sterically hindered substrates will require more forcing conditions (higher temperatures, longer reaction times). The use of Lewis acid catalysts (e.g., ZnI₂) can sometimes promote the reaction of sterically demanding substrates at lower temperatures.[6]
-
FAQ 2: My reaction is messy. I see some product, but also significant decomposition and unidentified byproducts. Why?
Answer: This often results from applying excessive heat to overcome the reactivity issues mentioned in FAQ 1. While heat is necessary, pyrolysis of the phosphonate ester to an acid is a common side reaction at very high temperatures.[5]
Underlying Causality & Troubleshooting:
-
Thermal Decomposition: Phosphonate esters, particularly at temperatures exceeding 160-200°C, can undergo elimination or decomposition pathways.
-
Solution: Optimize the temperature carefully. The goal is to find the minimum temperature required for a reasonable reaction rate. Running the reaction neat (without solvent) often allows for the lowest possible temperature. If a solvent is necessary, choose a high-boiling, inert solvent (e.g., toluene, xylene, or diphenyl ether) to maintain precise temperature control.
-
-
Perkow Reaction Competition: When using α-halo ketones or aldehydes, a competing pathway known as the Perkow reaction can occur, yielding a vinyl phosphate instead of the desired β-ketophosphonate.
-
Solution: The Perkow reaction is often favored at lower temperatures, while the Michaelis-Arbuzov product is favored at higher temperatures. This is an exception to the general rule of using minimum heat. If the Perkow product is dominant, cautiously increasing the reaction temperature may shift the selectivity toward the desired Arbuzov product.[5]
-
Troubleshooting Workflow: Low Michaelis-Arbuzov Conversion
Below is a logical workflow to diagnose and solve low-yield issues in the Michaelis-Arbuzov reaction.
Caption: Decision workflow for troubleshooting low conversion in the Michaelis-Arbuzov reaction.
Section 2: Problem - Side Products in Base-Mediated Phosphonate Reactions
Base-mediated reactions, such as the synthesis of Horner-Wadsworth-Emmons (HWE) reagents or the Pudovik reaction, are powerful but prone to side reactions if conditions are not carefully controlled.[7][8][9]
FAQ 3: I'm trying to synthesize an HWE reagent, but I'm getting a complex mixture. What's going on?
Answer: The synthesis of phosphonate-stabilized carbanions for HWE reactions requires a strong base.[10] The most common issues arise from the choice of base, temperature control, and the nature of the electrophile.
Underlying Causality & Troubleshooting:
-
Base Selection: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is common but can be aggressive.[11] Butyllithium (BuLi) is also effective but can act as a nucleophile itself if the temperature is not kept low.[12]
-
Solution: Use NaH in an appropriate solvent like THF or DME.[11] Ensure the phosphonate is added slowly to a suspension of the base at 0°C to control the initial exotherm from deprotonation before proceeding with the reaction.
-
-
Self-Condensation/Dimerization: If the phosphonate starting material has an enolizable proton and the alkylating agent is reactive, the newly formed phosphonate carbanion can react with the starting alkyl halide, leading to dimerization or oligomerization.
-
Solution: This is a concentration-dependent issue. Use a "slow addition" or "high dilution" technique. Add the alkyl halide slowly to the pre-formed phosphonate carbanion solution to ensure the halide is consumed immediately and its concentration remains low.
-
FAQ 4: My Pudovik reaction to make an α-hydroxyphosphonate is sluggish and gives low yields. How can I improve it?
Answer: The classic Pudovik reaction involves the addition of a dialkyl phosphite to an aldehyde or ketone.[13] While it can be performed without a catalyst, it is most often catalyzed by a base.[9][13] A low yield often points to an inappropriate catalyst or reversible side reactions.
Underlying Causality & Troubleshooting:
-
Catalyst Choice: The reaction relies on the generation of a phosphorus-centered nucleophile.[14] While strong bases like alkoxides are effective, they can also promote side reactions. Milder bases like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often sufficient and offer better control.[13]
-
Solution: For simple aldehydes, a catalytic amount of TEA or DBU at room temperature or with gentle heating is often effective. For less reactive ketones, a stronger base like sodium ethoxide may be required, but the reaction should be monitored closely for byproduct formation.
-
-
Phospha-Brook Rearrangement: A key side reaction, especially with strong bases and certain substrates, is the rearrangement of the initial α-hydroxyphosphonate adduct to a phosphate ester.[15][16] This is often irreversible and consumes the desired product.
-
Solution: This rearrangement is base-catalyzed. Using a milder base (e.g., DBN) and lower temperatures can suppress this pathway.[16] If the rearrangement is persistent, consider an acid-catalyzed variant (the Abramov reaction), which uses a trialkyl phosphite instead of a dialkyl phosphite and avoids the basic conditions that promote the rearrangement.[13][17]
-
Comparison of Common Bases for HWE Reagent Formation
| Base | Common Solvent(s) | pKa (Conjugate Acid) | Key Considerations & Potential Side Reactions |
| NaH | THF, DME | ~35 (H₂) | Highly effective, but pyrophoric. Exothermic deprotonation requires careful temperature control. Can cause elimination with sensitive substrates.[11] |
| n-BuLi | THF, Hexanes, Et₂O | ~50 (Butane) | Very strong base. Must be used at low temperatures (-78°C) to avoid acting as a nucleophile.[12] |
| LDA | THF | ~36 (Diisopropylamine) | Strong, non-nucleophilic base. Ideal for preventing nucleophilic attack, but requires low temperatures. |
| K₂CO₃ | Acetone, MeCN | ~10.3 (HCO₃⁻) | Much milder base. Only suitable for highly acidic phosphonates (e.g., those with adjacent EWGs). Less prone to side reactions. |
| DBU | THF, Toluene | ~13.5 (DBU-H⁺) | Strong, non-nucleophilic organic base. Good alternative to inorganic bases for sensitive substrates. |
Section 3: Problem - Product Instability During Workup & Purification
Often, a successful reaction can be undermined by decomposition or the formation of intractable byproducts during the workup and purification stages. Phosphonate esters are particularly susceptible to hydrolysis.
FAQ 5: My NMR shows a clean reaction, but after workup and chromatography, I have new impurities, including a very polar, phosphorus-containing species.
Answer: This is a classic sign of phosphonate ester hydrolysis. Both acidic and basic conditions can cleave the P-O-C ester bonds, leading to the formation of phosphonic acids or their salts.[18][19] These are highly polar and often difficult to separate from the desired product.[20]
Underlying Causality & Troubleshooting:
-
Acid-Catalyzed Hydrolysis: Aqueous acidic workups (e.g., quenching with 1M HCl) can readily hydrolyze one or both ester groups, especially with heating or prolonged exposure.[18][21] The mechanism is essentially the reverse of a Fischer esterification.
-
Solution: Quench the reaction with a neutral or mildly basic aqueous solution, such as saturated ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃). If an acid wash is necessary to remove other impurities, perform it quickly and at low temperatures.
-
-
Base-Catalyzed Hydrolysis (Saponification): Quenching with strong aqueous bases (e.g., NaOH, KOH) will rapidly and irreversibly hydrolyze the ester to the corresponding carboxylate-like phosphonate salt.[21]
-
Silica Gel-Mediated Hydrolysis: Standard silica gel is slightly acidic and can cause hydrolysis of sensitive phosphonates during column chromatography.
-
Solution:
-
Neutralize Silica: Pre-treat the silica gel by preparing the slurry with a solvent containing a small amount of a volatile base, like 1-2% triethylamine in the eluent.
-
Use Alternative Media: For very sensitive compounds, consider using neutral alumina or a specialized stationary phase.
-
Minimize Contact Time: Run the column as quickly as possible to reduce the time the compound spends on the stationary phase.
-
-
Protocol: Hydrolysis-Minimizing Workup Procedure
This protocol is designed to isolate a neutral, organic-soluble phosphonate ester while minimizing the risk of hydrolysis.
-
Quenching: Cool the reaction mixture to 0°C. Slowly add saturated aqueous NH₄Cl solution with vigorous stirring until the reaction is fully quenched.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). If your product is moderately polar, adding brine (saturated NaCl solution) to the aqueous layer can help reduce its solubility in the aqueous phase and improve partitioning into the organic layer.
-
Washing: Separate the layers. Wash the organic layer sequentially with:
-
1 x Saturated aqueous NaHCO₃ solution (to remove any residual acidic species).
-
1 x Brine (to break up emulsions and remove bulk water).
-
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation). Be mindful of the product's volatility.
-
Purification: If chromatography is needed, use a silica gel slurry treated with 1% triethylamine in the eluent system.
References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Wikipedia. Michaelis–Arbuzov reaction. [Link]
-
Organic Chemistry Portal. Arbuzov Reaction. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction. [Link]
-
Grokipedia. Michaelis–Arbuzov reaction. [Link]
-
YouTube. Horner-Wadsworth-Emmons Reaction. [Link]
-
J&K Scientific LLC. Michaelis–Arbuzov reaction. [Link]
-
Keglevich, G. & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12412. [Link]
-
ResearchGate. The Pudovik Reaction Catalyzed by Tertiary Phosphines | Request PDF. [Link]
-
University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction). [Link]
-
Royal Society of Chemistry. Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction. Catalysis Science & Technology. [Link]
-
Grokipedia. Abramov reaction. [Link]
-
Beilstein Journals. Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. [Link]
-
Bentham Science Publishers. The Pudovik Reaction Catalyzed by Tertiary Phosphines. [Link]
-
Wikipedia. Abramov reaction. [Link]
-
National Center for Biotechnology Information. Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters. [Link]
-
National Center for Biotechnology Information. Phosphonic acid: preparation and applications. RSC Advances. [Link]
-
ResearchGate. The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]
-
Chemistry LibreTexts. 2.6: Ester Hydrolysis and Phosphoryl Transfer. [Link]
-
ResearchGate. Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. [Link]
-
ResearchGate. A plausible mechanism for the Abramov reaction. [Link]
-
MDPI. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences. [Link]
-
National Center for Biotechnology Information. Synthesis and Reactions of α-Hydroxyphosphonates. Molecules. [Link]
- Google Patents. US20110021803A1 - Purification and preparation of phosphorus-containing compounds.
-
University of Rochester. Troubleshooting: How to Improve Yield. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
ACS Publications. Deciphering Asymmetric Brønsted Base-Aminocatalytic Mode in Pudovik/[7][10]-Phospha-Brook Rearrangement/Michael Cascade Reaction. The Journal of Organic Chemistry. [Link]
-
Wiley Online Library. Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Chinese Journal of Chemistry. [Link]
-
National Center for Biotechnology Information. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways. Journal of Industrial Microbiology and Biotechnology. [Link]
-
MDPI. Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. Chemistry. [Link]
-
Organic Chemistry Portal. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
Sources
- 1. Arbuzov Reaction [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Wittig-Horner Reaction [organic-chemistry.org]
- 13. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters [beilstein-journals.org]
- 16. mdpi.com [mdpi.com]
- 17. grokipedia.com [grokipedia.com]
- 18. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Reaction Conditions for Phosphonate Esterification
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for phosphonate esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of phosphonate ester synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for robust and reproducible results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the common culprits and how can I address this?
Low yields are a frequent challenge in phosphonate ester synthesis, often stemming from side reactions, incomplete conversion, or product degradation.
Probable Causes & Solutions:
-
Side Reactions with Byproducts: In classic methods like the Michaelis-Arbuzov reaction, the alkyl halide byproduct generated can react with the starting trialkyl phosphite, leading to a mixture of products and consuming your starting material inefficiently.[1]
-
Expert Recommendation: Employ a trialkyl phosphite that produces a low-boiling alkyl halide byproduct (e.g., trimethyl phosphite or triethyl phosphite). This allows the volatile byproduct to be removed from the reaction mixture by distillation as it forms, preventing it from interfering with the desired reaction.[1][2]
-
-
Sub-optimal Reactivity of Substrates: The reactivity of alkyl halides in the Michaelis-Arbuzov reaction follows the trend R-I > R-Br > R-Cl.[2] Secondary and tertiary alkyl halides are particularly challenging and can favor elimination pathways over the desired substitution, significantly reducing the yield of the phosphonate ester.[2]
-
Expert Recommendation: If possible, use a more reactive alkyl halide (iodide or bromide). For sterically hindered or elimination-prone secondary and tertiary halides, consider an alternative synthetic route. A photoredox-catalyzed radical-based method has been developed that proceeds at room temperature and shows good functional group tolerance for these difficult substrates.[1]
-
-
Thermal Degradation: Many phosphonate esterification reactions require high temperatures (120-160 °C), which can lead to the pyrolysis of the ester product, often forming the corresponding phosphonic acid as a degradation product.[2]
-
Expert Recommendation: Carefully monitor and control the reaction temperature. If you suspect thermal degradation, try running the reaction at the lower end of the effective temperature range for a longer period. Alternatively, explore catalytic methods that can lower the activation energy and allow for milder reaction conditions. Lewis acids or microwave irradiation have been shown to improve yields and shorten reaction times.[1]
-
Q2: I suspect my phosphonate ester is hydrolyzing during the reaction or workup. How can I prevent this?
Phosphonate esters are sensitive to hydrolysis under both acidic and basic conditions, which can drastically reduce your isolated yield.[1] The intentional hydrolysis of phosphonate esters to their corresponding phosphonic acids is a common synthetic step, often requiring harsh acidic or basic conditions.[3] Therefore, preventing unwanted hydrolysis requires rigorous control over your experimental environment.
Probable Causes & Solutions:
-
Presence of Water: Trace amounts of water in reagents or solvents can lead to the hydrolysis of the ester back to the phosphonic acid.[1]
-
Expert Recommendation: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and ensure all reagents are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent atmospheric moisture from entering the system.
-
-
Acidic or Basic Workup Conditions: Using strongly acidic or basic aqueous solutions during the workup phase can readily cleave the ester bonds.
-
Expert Recommendation: Maintain neutral or near-neutral pH during all extraction and washing steps. Use saturated sodium bicarbonate solution cautiously to neutralize any acid, avoiding excess, and wash with brine to remove water. If your compound is sensitive, consider a non-aqueous workup or direct purification via chromatography if possible.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues in phosphonate esterification.
Caption: A troubleshooting flowchart for phosphonate esterification.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding reaction design, selectivity, and methodology.
Q1: How can I selectively synthesize a mono-ester versus a di-ester from a phosphonic acid?
Achieving selective esterification is critical, and it can be controlled with high precision by carefully choosing your reagents and, most importantly, the reaction temperature.[4][5] A highly effective method involves using triethyl orthoacetate as both the reagent and solvent.[4][6]
The Causality of Temperature Control: The reaction proceeds through a key intermediate. At lower temperatures, this intermediate pathway favors the formation of the mono-ester.[4][5] As the temperature is increased, the reaction has sufficient energy to proceed further, consuming the mono-ester and any pyrophosphonate intermediates to form the thermodynamically stable di-ester.[4][5]
Optimized Conditions for Selective Esterification
| Product Desired | Reagent | Temperature | Key Insights |
| Mono-ethyl Ester | Triethyl Orthoacetate | 30 °C | At this temperature, the mono-ester is formed as the major product with high selectivity.[4][5] |
| Di-ethyl Ester | Triethyl Orthoacetate | 90 °C | Elevating the temperature drives the reaction to completion, yielding the di-ester as the exclusive product.[4][6] |
Q2: What is the role of a catalyst, and which ones are effective?
Catalysts can significantly improve reaction rates, increase yields, and allow for milder conditions.
-
Lewis Acids: Catalysts like Zinc Iodide (ZnI₂) can mediate the direct conversion of alcohols (e.g., benzylic alcohols) to the corresponding phosphonate esters under mild conditions.[7] This approach avoids the often harsh conditions of traditional methods.
-
Microwave Irradiation: The use of microwave energy, sometimes in the presence of a heterogeneous catalyst like CeCl₃·7H₂O-SiO₂, can dramatically shorten reaction times and improve yields.[1] This technique is particularly useful for accelerating thermally driven reactions.
Q3: Are there milder alternatives to traditional high-temperature methods like the Michaelis-Arbuzov reaction?
Yes, several methods have been developed to avoid the high temperatures and potential side reactions associated with the Michaelis-Arbuzov reaction.
-
Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and a dialkylazodicarboxylate (e.g., DIAD) to condense a phosphonic acid monoester with a primary or secondary alcohol at or below room temperature.[8] It is known for its mild conditions and broad substrate scope.
-
Hirao Coupling: This palladium-catalyzed cross-coupling reaction forms a C-P bond by reacting a dialkyl phosphite with an aryl halide.[2][9] It is an excellent method for synthesizing arylphosphonates.
-
Direct Conversion from Alcohols: As mentioned, protocols using reagents like zinc iodide allow for the direct and mild conversion of certain alcohols to phosphonate esters, bypassing the need to first prepare an alkyl halide.[7]
Q4: What are the best practices for reaction setup and workup?
A successful experiment is often determined by careful preparation and execution.
-
Atmosphere: Unless your specific protocol dictates otherwise, assume the reaction is moisture-sensitive. Use an inert atmosphere (N₂ or Ar) to protect reagents from atmospheric water and oxygen.[1]
-
Reagent Purity: Use freshly distilled or high-purity reagents. The purity of the phosphite source is particularly important, as impurities can lead to side reactions.
-
Monitoring the Reaction: Use an appropriate analytical technique, such as ³¹P NMR or TLC, to monitor the reaction's progress.[4][5] This prevents running the reaction for too long, which can lead to byproduct formation, or stopping it too early, resulting in incomplete conversion.
-
Purification: Phosphonate esters are often amenable to silica gel column chromatography. Ensure the silica gel is fully dried and consider using a solvent system with a small amount of a polar solvent like methanol or ethanol to improve the elution of these polar compounds.
References
- Troubleshooting low yields in phosphonate esterific
- New synthesis and reactions of phosphon
-
Trzepizur, D., et al. (2021). Selective Esterification of Phosphonic Acids. Molecules, 26(15), 4497. [Link]
- Phosphon
- Optimizing reaction conditions for the selective esterification of phosphonous acid. (2025). Benchchem.
- Campbell, D. A. (1994). Methods for the synthesis of phosphonate esters.
-
Kelly, S. J., & Butler, L. G. (1975). Enzymic hydrolysis of phosphonate esters. Reaction mechanism of intestinal 5'-nucleotide phosphodiesterase. Biochemistry, 14(22), 4983-4988. [Link]
- Technical Support Center: Optimizing Phosphon
- Phosphate and phosphite synthesis by esterification, hydrolysis and oxid
-
Beke, M., et al. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(11), 3291. [Link]
-
Trzepizur, D., et al. (2021). Selective Esterification of Phosphonic Acids. ResearchGate. [Link]
- Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. (2024). The University of Liverpool Repository.
- The general concept of esterification of phosphonic acids.
-
Trzepizur, D., et al. (2021). Selective Esterification of Phosphonic Acids. MDPI. [Link]
-
Dembkowski, K., et al. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Research Portal [iro.uiowa.edu]
- 8. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]
- 9. Phosphonate - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Purification Challenges of Polar Phosphonic Acids
Welcome to the technical support center dedicated to addressing the significant challenges associated with the purification of polar phosphonic acids. These molecules, while critical in pharmaceutical development, agriculture, and materials science, present unique hurdles due to their high polarity, propensity for metal chelation, and often poor chromatographic behavior. This guide is structured to provide practical, in-depth solutions to common problems encountered in the lab, moving from high-level frequently asked questions to detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers have when starting to work with polar phosphonic acids.
Q1: Why is my highly polar phosphonic acid not retaining on my C18 reversed-phase column?
A1: This is a classic and expected issue. The fundamental principle of reversed-phase (RP) chromatography is the partitioning of an analyte between a non-polar stationary phase (like C18) and a polar mobile phase. Due to their high polarity, phosphonic acids have a very strong affinity for the polar mobile phase and minimal interaction with the non-polar stationary phase.[1][2] This results in them eluting at or near the solvent front with little to no retention.[2] To achieve retention, you must modify the system to increase the analyte's interaction with the stationary phase. This can be accomplished using techniques like Ion-Pair Chromatography or by switching to an alternative chromatographic mode like Hydrophilic Interaction Liquid Chromatography (HILIC).[3][4]
Q2: What is the best general approach for purifying a newly synthesized polar phosphonic acid?
A2: There isn't a single "best" approach, as the optimal method depends on the specific properties of your phosphonic acid and the impurities present. However, a good starting point is often crystallization, as it can be a highly effective and scalable purification method for solid samples.[5] If your phosphonic acid is an oil or difficult to crystallize, chromatographic methods are the next logical step. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a strong candidate for highly polar compounds that perform poorly in reversed-phase chromatography.[1][6][7]
Q3: My phosphonic acid is a sticky, hygroscopic solid that is difficult to handle. What can I do?
A3: The hygroscopic and often amorphous nature of pure phosphonic acids can make them challenging to work with.[8] A common and effective strategy is to convert the phosphonic acid into a salt. The formation of a sodium salt by adjusting the pH to around 3.5-4.5 can often induce crystallization and result in a more manageable, crystalline solid.[8] Another widely used technique is the formation of an amine salt, for instance, with dicyclohexylamine, which is a classical counter-ion for crystallizing phosphonic acids.[8][9] Lyophilization from a solvent like t-butanol instead of water can also sometimes yield a more manageable fluffy solid rather than a sticky residue.[8]
Q4: How can I effectively remove inorganic salts (e.g., NaCl, phosphate buffers) from my phosphonic acid sample?
A4: Removing inorganic salts is a common challenge due to the high polarity and water solubility of both the phosphonic acid and the salts. Simple extraction is often ineffective. Size Exclusion Chromatography (SEC) can be a useful technique for separating your phosphonic acid from smaller salt molecules, especially for larger phosphonic acid derivatives. For smaller molecules, dialysis or the use of a desalting resin can be effective. If your phosphonic acid has some solubility in a polar organic solvent where the inorganic salt is insoluble, precipitation of the salt can be attempted.
Troubleshooting Guide: Chromatographic Purification
This section provides detailed solutions to specific problems encountered during the chromatographic purification of polar phosphonic acids.
Issue 1: Poor Peak Shape and Tailing in Reversed-Phase Ion-Pair Chromatography
Question: I'm using an ion-pairing reagent in my reversed-phase method, but my peaks are broad and tailing. What's causing this and how can I fix it?
Answer: Poor peak shape in ion-pair chromatography (IPC) often stems from a few key factors. The underlying cause is typically related to the complex equilibrium between the analyte, the ion-pairing reagent, the stationary phase, and the mobile phase.
Causality Explained: The ion-pairing reagent, often a quaternary ammonium salt for acidic phosphonates, adsorbs to the C18 stationary phase, creating a dynamic ion-exchange surface. Your negatively charged phosphonic acid then interacts with this positively charged surface. Tailing can occur if the concentration of the ion-pairing reagent is too low, leading to a non-uniform surface coverage on the stationary phase. It can also be caused by slow kinetics of ion-pair formation and dissociation.
Troubleshooting Steps:
-
Optimize Ion-Pair Reagent Concentration: The concentration of the ion-pairing reagent is critical. Start with a concentration of around 5-10 mM and systematically increase it. A higher concentration can lead to better stationary phase coverage and more consistent interactions, resulting in sharper peaks.
-
Adjust Mobile Phase pH: The pH of your mobile phase dictates the ionization state of your phosphonic acid.[10] Ensure the pH is at least 2 units above the first pKa of the phosphonic acid to ensure it is fully deprotonated and available for ion pairing.[10]
-
Increase Temperature: Raising the column temperature (e.g., to 30-40 °C) can improve the kinetics of the ion-pairing process, leading to more efficient chromatography and sharper peaks.
-
Consider a Different Ion-Pairing Reagent: The hydrophobicity of the ion-pairing reagent's alkyl chain influences retention. If you are using a short-chain reagent (e.g., tetrabutylammonium), switching to a longer-chain one (e.g., myristyl trimethylammonium bromide) can increase retention and may improve peak shape.[10][11][12]
Workflow for Optimizing Ion-Pair Chromatography:
Caption: Decision workflow for troubleshooting poor peak shape in ion-pair chromatography.
Issue 2: Inconsistent Retention Times in HILIC
Question: My retention times in HILIC are drifting from run to run. How can I improve the reproducibility of my method?
Answer: Retention time instability in HILIC is a common problem and is almost always related to the equilibration of the water layer on the polar stationary phase.
Causality Explained: In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase.[1][6] The separation mechanism is primarily based on the partitioning of the polar analyte into and out of this aqueous layer from the organic-rich mobile phase.[6] Any change in the thickness or composition of this water layer will significantly affect retention. Inadequate column equilibration between runs is the most frequent cause of this drift.
Troubleshooting Steps:
-
Ensure Rigorous Column Equilibration: This is the most critical step. HILIC columns can require a much longer equilibration time than reversed-phase columns, sometimes needing 20-30 column volumes or more, especially when changing the mobile phase composition significantly. Always include a sufficient equilibration step at the initial mobile phase conditions in your gradient program.
-
Control Mobile Phase Composition: Precisely prepare your mobile phases. Small variations in the water content of the organic solvent can have a large impact on retention. Use freshly prepared solvents to avoid changes in composition due to evaporation.
-
Thermostat Your Column: Temperature fluctuations can affect the viscosity of the mobile phase and the partitioning equilibrium. Using a column oven to maintain a constant temperature will improve reproducibility.
-
Inject Consistent Sample Solvent: The solvent in which you dissolve your sample should ideally match the initial mobile phase composition.[13] Injecting a sample dissolved in a solvent much stronger (i.e., more aqueous) than the mobile phase can disrupt the water layer on the stationary phase and lead to peak distortion and shifting retention times.[13]
Experimental Protocol: HILIC Column Equilibration Test
-
Column: Use a standard HILIC column (e.g., silica, amide, or diol phase).[6][7]
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Test Analyte: A polar phosphonic acid standard.
-
Procedure:
-
Flush the column with 100% Mobile Phase B for 10 column volumes.
-
Switch to 100% Mobile Phase A.
-
Inject the test analyte every 5 column volumes and record the retention time.
-
Plot retention time versus the number of column volumes. The point at which the retention time becomes stable indicates the required equilibration time for your system.
-
Issue 3: Difficulty in Detecting Phosphonic Acids
Question: My phosphonic acid doesn't have a UV chromophore, making it difficult to detect with a standard PDA/UV detector. What are my options?
Answer: The lack of a strong UV chromophore is a common issue for many phosphonic acids.[14] Fortunately, several alternative detection methods are available.
Detection Strategies:
| Detection Method | Principle | Advantages | Disadvantages |
| Evaporative Light Scattering Detector (ELSD) | Nebulizes the eluent, evaporates the solvent, and measures the light scattered by the remaining non-volatile analyte particles. | Universal detector for non-volatile compounds; Gradient compatible. | Semi-quantitative; Requires volatile mobile phase buffers. |
| Charged Aerosol Detector (CAD) | Similar to ELSD but charges the analyte particles before detection, providing a more uniform response. | Near-universal response; Good for quantification; Gradient compatible. | Requires volatile mobile phase buffers. |
| Refractive Index (RI) Detector | Measures the change in the refractive index of the eluent as the analyte passes through the detector cell. | Universal detector. | Not compatible with gradient elution; Highly sensitive to temperature and pressure fluctuations. |
| Mass Spectrometry (MS) | Ionizes the analyte and separates the ions based on their mass-to-charge ratio. | Highly sensitive and selective; Provides structural information. | Can be suppressed by non-volatile buffers and ion-pairing reagents; Higher cost. |
| Pre-column Derivatization | The analyte is chemically modified to attach a UV-active or fluorescent tag before injection.[3][15][16] | Allows for sensitive detection with standard UV or fluorescence detectors. | Can be time-consuming; May introduce by-products. |
Protocol for Pre-column Derivatization (Conceptual Example):
This is a generalized workflow. The specific derivatizing agent and reaction conditions will depend on the functional groups available on your phosphonic acid. For amino-phosphonic acids, a common derivatizing agent is 9-fluorenyl methylchloroformate (FMOC-Cl).[15][16]
-
Sample Preparation: Dissolve a known amount of your phosphonic acid in a suitable buffer (e.g., borate buffer).
-
Derivatization Reaction: Add the derivatizing agent (e.g., FMOC-Cl in acetone) to the sample solution.
-
Reaction Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 15 minutes at room temperature).[3]
-
Quenching: Quench the reaction by adding a reagent that reacts with the excess derivatizing agent.
-
Analysis: Inject the derivatized sample into the HPLC system for analysis, typically using a reversed-phase column and UV or fluorescence detection.
Troubleshooting Guide: Crystallization and Precipitation
Issue 4: Failure to Crystallize or Oiling Out
Question: I've tried to crystallize my phosphonic acid from various solvents, but it either remains in solution or "oils out" as a liquid phase. What should I do?
Answer: "Oiling out" is a common problem when trying to crystallize highly polar or flexible molecules. It occurs when the solute comes out of solution at a concentration and temperature above its freezing point, forming a supersaturated liquid phase instead of a crystalline solid.
Causality Explained: Phosphonic acids can be challenging to crystallize from their free acid form due to their high polarity, strong hydrogen bonding capabilities, and often amorphous nature.[5][8] The presence of even small amounts of impurities can also significantly inhibit crystallization.
Troubleshooting Steps:
-
Convert to a Salt: As mentioned in the FAQs, this is often the most effective strategy. Systematically screen different counter-ions.
-
Use a Co-solvent System: Instead of a single solvent, try a binary or even ternary solvent system. A common approach is to dissolve the phosphonic acid in a good solvent (e.g., water, methanol) and then slowly add a poor solvent (an anti-solvent like acetone, acetonitrile, or isopropanol) until turbidity is observed.[5][8] Then, gently warm the mixture until it becomes clear again and allow it to cool slowly.
-
Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely covered vial. This gradual increase in concentration can sometimes promote crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline material from a previous attempt, add a tiny seed crystal to a supersaturated solution to initiate crystallization.
Workflow for Crystallization Troubleshooting:
Caption: A systematic approach to troubleshooting phosphonic acid crystallization.
References
-
Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi.com. Retrieved from [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]
- Cherkasov, A. S., & Vovna, V. I. (2018). Effect of phosphonic and carboxylic acids on crystallization of sparingly soluble salts. Russian Journal of General Chemistry, 88(1), 128–132.
-
ResearchGate. (2013, April 19). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. Retrieved from [Link]
- Savignac, P., & Volle, J. N. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2498–2536.
-
Innovative Organics. (2024, September 10). Phosphonic Acid Chelating Agents - Innovative Solutions for Metal Ion Removal. Retrieved from [Link]
- Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization.
-
Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved from [Link]
- Creed, J. T., & Caruso, J. A. (2006). Reversed phase ion-pairing HPLC-ICP-MS for analysis of organophosphorus chemical warfare agent degradation products.
-
Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization. PubMed. Retrieved from [Link]
-
Advion. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]
-
Innovative Organics. (2024, August 14). Exploring the Role of Phosphonic Acid Chelating Agents in Modern Chemical Applications and Research. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reversed Phase Ion-pairing HPLC-ICP-MS for Analysis of Organophosphorus Chemical Warfare Agent Degradation Products. Retrieved from [Link]
-
Kent Academic Repository. (n.d.). PHOSPHINIC ACID SYNTHESIS. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC–ELSD Method for the Analysis of Methylphosphonic Acid, Glyphosate, and Phosphoric Acid Using a Newcrom BH Column. Retrieved from [Link]
-
Chromatography Forum. (2019, November 17). organic acids by HPLC? Retrieved from [Link]
-
Royal Society of Chemistry. (2006). Reversed phase ion-pairing HPLC-ICP-MS for analysis of organophosphorus chemical warfare agent degradation products. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]
-
Primoris. (n.d.). Unpacking phosphonic acid. Retrieved from [Link]
-
OSTI.gov. (1998, June 1). Removal of metal pollutants (Cd(II) and Cr(III)) from phosphoric acid solutions by chelating resins containing phosphonic or diphosphonic groups. Retrieved from [Link]
-
EURL-Pesticides. (n.d.). Fosetyl and Phosphonic acid –. Retrieved from [Link]
-
MDPI. (n.d.). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Retrieved from [Link]
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. kar.kent.ac.uk [kar.kent.ac.uk]
- 10. Reversed phase ion-pairing HPLC-ICP-MS for analysis of organophosphorus chemical warfare agent degradation products - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Reversed phase ion-pairing HPLC-ICP-MS for analysis of organophosphorus chemical warfare agent degradation products - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Ion Pairing for Phosphonate Compound Analysis [sigmaaldrich.com]
- 15. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 16. Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phosphonate Isolation & Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phosphonate compounds. This guide is designed to provide expert-backed, actionable advice to help you navigate the complexities of phosphonate isolation while preventing decomposition. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can make informed decisions in your own work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns encountered during phosphonate purification.
Q1: My phosphonate ester seems to be degrading during silica gel chromatography. What's happening and how can I stop it?
A1: This is a classic problem. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH). This acidic environment can catalyze the hydrolysis of phosphonate esters, especially sensitive ones like dialkyl or dibenzyl esters, leading to the formation of the more polar phosphonic acid monoester or the free phosphonic acid.[1][2] You'll often see this as streaking on a TLC plate or the appearance of a new, lower Rf spot.
Quick Solutions:
-
Neutralize Your System: Deactivate the silica gel by preparing your column slurry in a solvent system containing 1-3% triethylamine or pyridine.[3] This neutralizes the acidic sites and minimizes hydrolysis.
-
Buffer the Mobile Phase: For very sensitive compounds, adding a small amount of a buffer to the mobile phase can maintain a neutral pH.
-
Work Quickly and Cold: Perform the chromatography at a lower temperature (e.g., in a cold room) to slow the rate of hydrolysis.[4] Minimize the time your compound spends on the column.
-
Consider Alternatives: If the compound is still unstable, switch to a less acidic stationary phase like neutral alumina or consider reverse-phase chromatography.[5]
Q2: I'm trying to isolate a phosphonic acid, but my yields are very low after workup. Where is my product going?
A2: Phosphonic acids are highly polar and often very water-soluble, which can make them difficult to extract from aqueous layers.[6] Furthermore, their ability to chelate metal ions can lead to the formation of insoluble salts, causing product loss during workup.[7]
Key Areas to Troubleshoot:
-
Extraction pH: Ensure the aqueous layer is strongly acidified (pH ≈ 1-2) before extraction with an organic solvent. This protonates the phosphonic acid, making it less ionic and more soluble in solvents like ethyl acetate or butanol.
-
Solvent Choice: For highly polar phosphonic acids, standard solvents like ethyl acetate may be inefficient. Try more polar, water-immiscible solvents or perform multiple extractions.
-
Lyophilization: If your phosphonic acid is particularly water-soluble, it may be best to wash the aqueous layer with a non-polar solvent (like hexane or DCM) to remove organic impurities, and then lyophilize (freeze-dry) the aqueous phase to isolate your product as a salt.
-
Avoid Divalent Cations: Be mindful of using bases like Ca(OH)₂ or Mg(OH)₂ during workup, as these can form insoluble phosphonate salts. Stick to alkali metal bases like NaOH or KOH if necessary.
Q3: How can I tell if my phosphonate has decomposed? What analytical techniques are best?
A3: Several techniques can provide clear evidence of decomposition:
-
³¹P NMR Spectroscopy: This is the most direct method. A pure phosphonate ester will show a single, sharp peak at a characteristic chemical shift. Decomposition into a phosphonic acid or monoester will result in the appearance of new peaks at different chemical shifts.
-
Thin-Layer Chromatography (TLC): As mentioned, decomposition on silica often appears as streaking or the formation of new, more polar spots that stick to the baseline.
-
LC-MS: Liquid chromatography-mass spectrometry is excellent for detecting decomposition products.[8] You can identify the mass of the parent compound and any hydrolysis products (e.g., loss of one or two alkyl groups).
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, causality-driven solutions to specific experimental challenges.
Guide 1: Combating Hydrolysis - The Primary Decomposition Pathway
Hydrolysis is the most common failure mode in phosphonate isolation. The P-O-C ester bond is susceptible to cleavage under both acidic and basic conditions.[2][9] Understanding the mechanisms is key to preventing it.
Mechanism of Acid-Catalyzed Hydrolysis
Under acidic conditions, the phosphoryl oxygen (P=O) is protonated. This increases the electrophilicity of the phosphorus atom, making it highly susceptible to nucleophilic attack by water.
Caption: Mechanism of acid-catalyzed phosphonate ester hydrolysis.
Mechanism of Base-Catalyzed Hydrolysis
Under basic conditions, a hydroxide ion directly attacks the electrophilic phosphorus atom, proceeding through a pentavalent intermediate before expelling an alkoxide leaving group.[10] Steric hindrance around the phosphorus center can significantly slow this process.[10]
Protocol: Isolation of an Acid-Sensitive Phosphonate Diethyl Ester
This protocol is designed for a compound prone to hydrolysis on standard silica gel.
-
TLC Analysis:
-
Dissolve a small sample of the crude material.
-
Spot on a TLC plate.
-
Develop in your chosen eluent (e.g., 50% Ethyl Acetate/Hexane).
-
Spot a second TLC plate, but this time, co-spot with a tiny drop of triethylamine (TEA).
-
If the streaking is reduced or the spot is sharper on the TEA plate, your compound is acid-sensitive.
-
-
Column Preparation (Slurry Method):
-
Prepare your eluent (e.g., 990 mL Hexane/EtOAc, 10 mL TEA for a 1% TEA mixture).
-
In a beaker, add your silica gel.
-
Add the TEA-containing eluent and stir to create a uniform slurry. The TEA will neutralize the acidic silanol groups.
-
Pour the slurry into your column and allow it to pack under gentle pressure.
-
-
Sample Loading & Elution:
-
Dissolve your crude product in a minimal amount of dichloromethane or your eluent.
-
Adsorb this solution onto a small amount of silica gel (~1-2x the weight of your crude product).
-
Carefully evaporate the solvent to get a dry, free-flowing powder.
-
Add this powder to the top of your packed column.
-
Elute the column with the TEA-containing solvent system, collecting fractions as usual.
-
Guide 2: Purification Strategy Selection
Not all phosphonates are created equal. Their polarity and charge state dictate the best purification strategy. Using the wrong technique can lead to poor recovery or decomposition.
Caption: Decision tree for selecting a phosphonate purification method.
Data Summary: Comparison of Purification Techniques
| Technique | Best For... | Advantages | Disadvantages & Pitfalls |
| Normal Phase (Silica Gel) | Neutral, moderately polar to non-polar phosphonate esters.[1] | High resolution for many compounds; cost-effective. | Acidic nature can cause hydrolysis; highly polar compounds may not elute.[11] |
| Reverse Phase (C18) | Polar neutral esters and some phosphonic acids.[6] | Excellent for polar compounds; can use aqueous mobile phases. | Lower loading capacity; requires removal of water from fractions.[12] |
| Ion Exchange Chromatography | Charged phosphonic acids and their salts.[8] | Highly specific for charged molecules; excellent for desalting. | Requires specific buffers; separation is based on charge, not just structure.[13] |
| HILIC | Very polar, neutral, or zwitterionic phosphonates.[8] | Good retention of compounds that are unretained in reverse phase. | Can have complex equilibration times and mobile phase requirements.[14] |
Part 3: Advanced Protocols & Considerations
Protocol: Isolation of a Highly Polar Phosphonic Acid via Anion Exchange
This protocol is for purifying a phosphonic acid that is difficult to extract or purify on silica.
-
Resin Selection and Preparation:
-
Choose a strong anion exchange (SAX) resin (e.g., Dowex 1x8) in the chloride or acetate form.
-
Prepare a column with the resin and wash thoroughly with deionized water until the eluent is neutral.
-
Equilibrate the column with the starting buffer (e.g., 20 mM ammonium acetate, pH 7).
-
-
Sample Loading:
-
Dissolve the crude phosphonic acid salt in a minimal amount of the starting buffer.
-
Ensure the pH of the sample is neutral or slightly basic to ensure the phosphonic acid is deprotonated (anionic).
-
Load the sample onto the column and allow it to bind.
-
-
Elution with a Salt Gradient:
-
Wash the column with the starting buffer to remove any unbound, neutral, or cationic impurities.
-
Begin elution with a linear gradient of increasing salt concentration (e.g., 20 mM to 1 M ammonium acetate over 10 column volumes).
-
The negatively charged phosphonate will be displaced from the resin by the acetate ions and elute.
-
Collect fractions and monitor by TLC or LC-MS.
-
-
Desalting:
-
Pool the product-containing fractions.
-
The ammonium acetate buffer can be removed by repeated lyophilization to yield the pure phosphonic acid.
-
Detecting and Quantifying Decomposition
Beyond qualitative checks, quantifying decomposition is crucial for process development.
-
Phosphorus Assay: After purification, a total phosphorus assay can be used to quantify yield. One method involves the oxidative digestion of the phosphonate to orthophosphate, which can then be measured colorimetrically.[15][16] This provides a highly sensitive measure of the total phosphorus-containing species in a sample.
By understanding the chemical vulnerabilities of phosphonates and selecting the appropriate isolation strategy, researchers can significantly improve yields, purity, and the overall success of their synthetic campaigns.
References
-
Detecting traces of phosphonates. (2020, December 15). Wiley Analytical Science. Retrieved January 9, 2024, from [Link]
-
Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. Retrieved January 9, 2024, from [Link]
-
Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Retrieved January 9, 2024, from [Link]
-
Tehrani, K. A., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. Retrieved January 9, 2024, from [Link]
-
Phosphonates. (n.d.). Hach. Retrieved January 9, 2024, from [Link]
-
Chemistry Explained: Phosphonates. (n.d.). Hach Support. Retrieved January 9, 2024, from [Link]
-
Phosphonate. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]
-
Tehrani, K. A., et al. (2017). Phosphonic acid: preparation and applications. PubMed. Retrieved January 9, 2024, from [Link]
-
Phosphonate Testing and Reporting. (2018, November 30). irohedp. Retrieved January 9, 2024, from [Link]
-
Trace-level analysis of phosphonates in environmental waters by ion chromatography and inductively coupled plasma mass spectrometry. (2009). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction. (2018). MDPI. Retrieved January 9, 2024, from [Link]
-
Tehrani, K. A., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journals. Retrieved January 9, 2024, from [Link]
-
Experience with purification/crystallisation of phosphonic acids. (2013, April 19). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Alternatives to silica gel or alternative method of purification? (2017, May 13). Reddit. Retrieved January 9, 2024, from [Link]
-
Westheimer, F. H., et al. (1961). Rates and mechanisms of hydrolysis of esters of phosphorous acid. Journal of the American Chemical Society. Retrieved January 9, 2024, from [Link]
-
Green phosphonate chemistry – Does it exist? (2015). RSC Publishing. Retrieved January 9, 2024, from [Link]
-
Unpacking phosphonic acid. (n.d.). Primoris. Retrieved January 9, 2024, from [Link]
-
Phosphonates. (n.d.). Wasser 3.0. Retrieved January 9, 2024, from [Link]
-
Kononova, S. V., & Nesmeyanova, M. A. (2002). Phosphonates and Their Degradation by Microorganisms. Biochemistry (Moscow). Retrieved January 9, 2024, from [Link]
-
PHOSPHINIC ACID SYNTHESIS. (n.d.). Kent Academic Repository. Retrieved January 9, 2024, from [Link]
-
Templeton, M. K., & Weinberg, W. H. (1985). Decomposition of phosphonate esters adsorbed on aluminum oxide. Journal of the American Chemical Society. Retrieved January 9, 2024, from [Link]
-
Dembkowski, K., et al. (2019). Selective Esterification of Phosphonic Acids. Molecules. Retrieved January 9, 2024, from [Link]
-
Phosphonate inhibition as a function of phosphate concentration in isolates of Phytophthora palmivora. (1990). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. (2014). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Purification of polar compounds. (2016, September 19). The Analytical Scientist. Retrieved January 9, 2024, from [Link]
-
Silica Gel Alternatives: Top Solutions for Moisture Control. (2024, October 17). Pressure Vessel Manufacturer. Retrieved January 9, 2024, from [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved January 9, 2024, from [Link]
-
The Microbial Degradation of Natural and Anthropogenic Phosphonates. (2019). MDPI. Retrieved January 9, 2024, from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Chemistry Department. Retrieved January 9, 2024, from [Link]
-
Ninja technique to purify organic compounds. (2022, July 16). YouTube. Retrieved January 9, 2024, from [Link]
-
Low yield in Phosphoamidite synthesis. (2024, August 19). Reddit. Retrieved January 9, 2024, from [Link]
-
What Can I Use Instead of Silica Gel? (2025, March 13). YouTube. Retrieved January 9, 2024, from [Link]
- Controlling silica/silicate deposition using phosphonate combinations. (1994). Google Patents.
-
Characterization of phosphonate-based antiscalants used in drinking water treatment plants... (2019). PubMed. Retrieved January 9, 2024, from [Link]
-
Solution-phase synthesis of oligodeoxyribonucleotides using the H-phosphonate method... (2021). RSC Publishing. Retrieved January 9, 2024, from [Link]
-
What compounds are unstable in a silica gel column? (n.d.). Reddit. Retrieved January 9, 2024, from [Link]
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester Chemistry Department. Retrieved January 9, 2024, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 7. Phosphonates - Wasser 3.0 [wasserdreinull.de]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. theanalyticalscientist.com [theanalyticalscientist.com]
- 13. Characterization of phosphonate-based antiscalants used in drinking water treatment plants by anion-exchange chromatography coupled to electrospray ionization time-of-flight mass spectrometry and inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. Phosphonate Testing and Reporting from ROBERT R. CAVANO - irohedp [irohedp.com]
- 16. cdn.hach.com [cdn.hach.com]
Technical Support Center: A Guide to Handling Hygroscopic Phosphonate Starting Materials
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the challenges and solutions associated with handling hygroscopic phosphonate and phosphonic acid starting materials. Our goal is to move beyond simple instructions and explain the fundamental principles behind best practices, empowering you to troubleshoot effectively and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes phosphonate reagents hygroscopic, and why is this a critical issue for my research?
A: The hygroscopicity of phosphonates stems from the high polarity of the phosphonate group [P(O)(OR)₂] and, even more so, the phosphonic acid group [P(O)(OH)₂].[1] The phosphorus-oxygen bonds, particularly the P=O double bond, are excellent hydrogen bond acceptors, readily attracting and absorbing moisture from the atmosphere.[2]
This is a critical issue for several reasons:
-
Inaccurate Stoichiometry: Absorbed water adds mass to your reagent, making it impossible to accurately weigh the compound. This leads to incorrect molar ratios in your reaction, potentially reducing yield, generating impurities, and affecting reaction kinetics.
-
Reagent Degradation: Water can hydrolyze phosphonate esters, especially under acidic or basic conditions or at elevated temperatures, cleaving the P-C or P-O bonds and destroying your starting material.[1]
-
Undesired Side Reactions: The presence of water can initiate unwanted side reactions, competing with your desired chemical transformation and complicating purification. For many sensitive organometallic or coupling reactions, moisture is a potent inhibitor.
-
Physical Handling Difficulties: Hygroscopic solids often become sticky, clumpy, or oily "goo," making them difficult to weigh and transfer accurately.[3][4] This can lead to significant material loss and contamination.[5]
Q2: I just received a new phosphonate reagent. What are the best practices for storage?
A: Proper storage is your first line of defense against moisture contamination. The appropriate method depends on the degree of hygroscopicity and the overall sensitivity of the reagent.
Upon receipt, inspect the manufacturer's seal. If it is compromised, the reagent's quality is suspect. Once opened, minimize exposure to the lab atmosphere immediately.[3] The primary container should always be tightly sealed. For an extra layer of protection, wrap the cap and neck of the bottle with Parafilm.[6]
For long-term storage, place the sealed primary container inside a secondary container with a desiccant.[6][7] A glass desiccator with a regenerating silica gel or a more powerful drying agent like phosphorus pentoxide (P₂O₅) is ideal.[2] For highly sensitive materials, storing the sealed container inside a nitrogen-filled glovebox is the gold standard.[8][9]
Table 1: Recommended Storage Conditions for Phosphonate Reagents
| Hygroscopicity Level | Primary Container | Secondary Containment | Atmosphere | Recommended For |
| Slight | Tightly sealed bottle | Sealed bag or cabinet | Air | Stable, crystalline phosphonate salts with low sensitivity. |
| Moderate | Tightly sealed + Parafilm | Desiccator with silica gel | Dry Air | Most common phosphonic acids and their salts that may clump over time.[10] |
| High / Air-Sensitive | Securely sealed Schlenk flask | Glovebox or high-quality desiccator | Inert (N₂, Ar) | Anhydrous phosphonate esters, pyrophoric reagents, or compounds for moisture-critical reactions.[11][12][13] |
Q3: My hygroscopic phosphonate is difficult to weigh accurately on the bench. What is the best procedure?
A: Weighing a hygroscopic solid requires speed and the right technique to minimize air exposure.[3] For highly sensitive compounds, working in an inert atmosphere is non-negotiable. The following workflow can help you decide on the best approach.
Caption: Decision workflow for weighing hygroscopic solids.
Troubleshooting Guide
Q4: My phosphonic acid starting material looks like a sticky oil or has clumped into a solid mass. Is it still usable?
A: This is a common problem, as many phosphonic acids are difficult to crystallize and are very hygroscopic.[2][4] The material may still be usable, but you must first remove the absorbed water. Simply using the material as-is will lead to significant errors in stoichiometry.[14]
Solution: Drying the Reagent
-
Assess Thermal Stability: First, check the material's safety data sheet (SDS) or literature for its decomposition temperature. Do not heat the compound near this temperature.
-
Drying Procedure:
-
Transfer the material to a clean, dry flask (a round-bottom or Schlenk flask is ideal).
-
Place the flask in a vacuum oven or connect it to a high-vacuum line (Schlenk line).
-
Place a cold trap between the flask and the vacuum pump to protect the pump from any volatile byproducts.
-
Gently heat the flask (if thermally stable) while under vacuum. This significantly speeds up the drying process.
-
For compounds that are not thermally stable, drying under high vacuum at room temperature for an extended period (overnight to several days) in a desiccator containing a strong drying agent like phosphorus pentoxide (P₂O₅) is the recommended method.[2]
-
-
Confirmation: The material should turn into a free-flowing powder or a solid mass that can be broken up. To confirm dryness, you can weigh a sample, dry it for several more hours, and re-weigh it to see if the mass is constant.[15] Once dry, store it immediately in a desiccator or glovebox.
Q5: My reaction yield is consistently low, and I suspect my hygroscopic phosphonate is the culprit. How can I troubleshoot this?
A: Low yield is a classic symptom of moisture contamination. The water can either consume your reagent or interfere with the reaction mechanism.
Caption: Effect of moisture on reaction outcomes.
Troubleshooting Steps:
-
Verify Reagent Quality: Dry your phosphonate starting material using the procedure described in Q4, even if it is from a new bottle.[14]
-
Ensure Anhydrous Solvents: Use freshly dried and distilled solvents or purchase high-quality anhydrous solvents and handle them under an inert atmosphere. Never trust a solvent bottle that has been opened multiple times without proper care.
-
Proper Glassware Preparation: All glassware must be rigorously dried. Oven-drying overnight (>125 °C) and assembling the apparatus hot while flushing with a dry inert gas (nitrogen or argon) is standard practice.[13]
-
Implement Inert Atmosphere Techniques: For sensitive reactions, using a Schlenk line or glovebox is essential.[9][12] These techniques prevent atmospheric moisture from entering the reaction at any stage, from reagent addition to workup.
-
Re-evaluate Reaction Conditions: Phosphonate reactions like the Michaelis-Arbuzov or Horner-Wadsworth-Emmons are sensitive to conditions.[16] Ensure your base (if used) is anhydrous and that all additions are performed under a positive pressure of inert gas.
Experimental Protocols
Protocol 1: Weighing a Moderately Hygroscopic Solid on the Bench
This protocol is for solids that are hygroscopic but not acutely air-sensitive. The key is to be fast and prepared.
-
Preparation: Place a clean, dry flask on the analytical balance. If not weighing directly into the flask, have a piece of glossy weighing paper ready.[5] Have your reagent bottle, a clean spatula, and a logbook ready.
-
Tare: Tare the balance with the empty flask or the creased weighing paper on the pan.
-
Dispense: Briefly remove the container from the balance. Quickly open the reagent bottle, dispense a slightly smaller amount than needed onto the paper or into the flask, and immediately reseal the bottle.
-
Weigh: Place the container back on the balance and close the balance doors. Add small amounts of the reagent with the spatula until you are close to your target weight. Do not spend more than 30-60 seconds with the reagent bottle open.
-
Record & Transfer: Record the exact mass. If using weighing paper, immediately and carefully transfer the solid into your reaction flask. A powder funnel can help prevent spills.[5]
-
Rinse: To ensure a complete transfer of the limiting reagent, rinse any residue from the weighing paper or funnel into the flask with a small amount of the anhydrous reaction solvent.[5]
Protocol 2: Weighing a Highly Hygroscopic/Air-Sensitive Solid in a Glovebox
This is the most reliable method for ensuring the integrity of sensitive reagents.
-
Glovebox Preparation: Ensure the glovebox has a stable inert atmosphere (low O₂ and H₂O levels, typically <1 ppm).[9]
-
Bring in Materials: Bring a clean, dry, and labeled reaction flask (e.g., a Schlenk flask), a stopper, a spatula, and the sealed reagent bottle into the glovebox via the antechamber. Cycle the antechamber with vacuum and inert gas backfill at least three times.[8][9]
-
Equilibrate: Allow all items to sit inside the glovebox for several minutes to allow any adsorbed atmospheric gases to be removed by the glovebox purifier.
-
Weighing:
-
Place the empty, uncapped reaction flask on the tared analytical balance inside the glovebox. Record the mass of the flask.
-
Alternatively, tare the balance with the flask on it.
-
Carefully open the reagent bottle and use the spatula to transfer the desired amount of solid into the flask.
-
Record the final mass.
-
-
Seal and Remove: Securely stopper the flask. You can now remove the flask from the glovebox through the antechamber without needing to perform evacuate-refill cycles on the way out.[8] Your reagent is now in the flask under a pure, inert atmosphere, ready for the next step in your synthesis.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
School of Chemistry, University of Bristol. (2018). SOP For Operation Of Glove Boxes. Retrieved from [Link]
-
Phosphonates.org. (2025). How do salts of phosphonates affect the solubility of other substances in water?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 3.1: Transferring and Weighting Methods. Retrieved from [Link]
-
Collet, S., et al. (2017). Phosphonic acid: preparation and applications. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
-
Department of Chemistry, University of Rochester. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]
-
ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. Retrieved from [Link]
-
PubMed. (n.d.). Photodegradation of phosphonates in water. Retrieved from [Link]
-
Department of Chemistry, University of Rochester. (n.d.). How To: Store Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]
-
PubMed. (2020). Wet and Dry Processes for the Selective Transformation of Phosphonates to Phosphonic Acids Catalyzed by Brønsted Acids. Retrieved from [Link]
-
Reddit. (2017). Drying and Storing Hygroscopic Salts. Retrieved from [Link]
-
YouTube. (2019). Weighing and Transferring Solids. Retrieved from [Link]
-
HepatoChem. (n.d.). How do you handle hygroscopic salts?. Retrieved from [Link]
-
YouTube. (2016). Weighing compounds using a balance. Retrieved from [Link]
Sources
- 1. Phosphonate - Wikipedia [en.wikipedia.org]
- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tutorchase.com [tutorchase.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. ibisscientific.com [ibisscientific.com]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 9. ucd.ie [ucd.ie]
- 10. apolloscientific.co.uk [apolloscientific.co.uk]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Air-free technique - Wikipedia [en.wikipedia.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. How To [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
Technical Support Center: Scaling Up Diethyl(1-carboxy-2-methylpropyl)phosphonate Synthesis
Welcome to the technical support center for the synthesis of Diethyl(1-carboxy-2-methylpropyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the scale-up of this important synthetic intermediate. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Synthesis Overview & Core Mechanism
This compound is typically synthesized via a two-step process:
-
Michaelis-Arbuzov Reaction: Triethyl phosphite reacts with an α-halo ester, typically ethyl 2-bromo-3-methylbutanoate, to form the diethyl phosphonate ester, Diethyl (1-(ethoxycarbonyl)-2-methylpropyl)phosphonate. This reaction is a classic method for forming a carbon-phosphorus bond.[1]
-
Hydrolysis: The resulting phosphonate ester is then hydrolyzed under acidic conditions to yield the final carboxylic acid product.[2]
The overall reaction is a cornerstone of organophosphorus chemistry, but scaling it up introduces challenges related to reaction kinetics, thermal management, and purification.
Reaction Mechanism
The synthesis begins with the nucleophilic attack of the trivalent phosphorus atom in triethyl phosphite on the electrophilic carbon of the α-bromo ester. This SN2 attack forms a quasi-phosphonium salt intermediate. The displaced bromide ion then attacks one of the ethyl groups on the phosphonium salt in a second SN2 reaction, yielding the final diethyl phosphonate ester and ethyl bromide as a volatile byproduct.[3][4] The subsequent hydrolysis step is a standard acid-catalyzed ester hydrolysis.
Caption: Overall two-step synthesis pathway.
Troubleshooting Guide & Scale-Up Challenges (Q&A)
This section addresses specific issues you may encounter during the synthesis and scale-up process in a question-and-answer format.
Category: Low Yield & Reaction Inefficiency
Q1: My Michaelis-Arbuzov reaction is sluggish or gives a low yield. What are the primary causes and how can I fix this?
A1: Low yields in this reaction are a common problem and can often be traced back to reactant purity, reaction conditions, or competing side reactions.
-
Causality & Explanation: The Michaelis-Arbuzov reaction is thermally driven and typically requires high temperatures (120-160 °C) to proceed efficiently.[3] Insufficient heat can lead to an incomplete reaction. The reactivity of the alkyl halide is also critical, with the general trend being R-I > R-Br > R-Cl.[5] While ethyl 2-bromo-3-methylbutanoate is standard, impurities in either the phosphite or the haloester can inhibit the reaction.
-
Solutions & Best Practices:
-
Verify Reagent Purity: Ensure triethyl phosphite is free of oxidation products (phosphates) and that the ethyl 2-bromo-3-methylbutanoate is pure. Distillation of starting materials may be necessary.
-
Temperature Optimization: Gradually increase the reaction temperature. Monitor the reaction progress by GC or ³¹P NMR. A common technique is to heat the mixture and distill off the ethyl bromide byproduct as it forms, which helps drive the reaction to completion.[1]
-
Use of Catalysts: For milder conditions, Lewis acids like ZnI₂ can be used to catalyze the reaction, sometimes allowing it to proceed at room temperature.[4]
-
Consider the Halide: If using a chloro-analogue of the starting material, expect much slower reaction rates and consider switching to the bromo- or iodo-derivatives.[6]
-
Q2: The final hydrolysis step is incomplete, leaving residual ester. How can I improve the conversion to the carboxylic acid?
A2: Incomplete hydrolysis is typically a result of insufficient acid concentration, water content, or reaction time, especially as batch sizes increase.
-
Causality & Explanation: The hydrolysis of the phosphonate ester to the phosphonic acid is a consecutive process, with the cleavage of the second ester group being the rate-determining step.[7] The reaction requires a sufficient concentration of strong acid (typically concentrated HCl) and heat to drive both steps to completion.[2]
-
Solutions & Best Practices:
-
Acid Concentration & Time: The most common method involves refluxing with concentrated hydrochloric acid (e.g., 6M or 12M) for several hours (4-12 h).[8] For scale-up, ensure efficient stirring to maintain homogeneity.
-
Alternative Reagents: For substrates sensitive to strong aqueous acid, a two-step dealkylation using bromotrimethylsilane (TMSBr) followed by methanolysis is a highly effective and milder alternative.[9][10] This method cleaves the P-O-C bond under non-hydrolytic conditions.[2]
-
Monitoring: Monitor the reaction using ³¹P NMR. The phosphonate ester, the mono-acid intermediate, and the final di-acid product will have distinct chemical shifts, allowing for precise determination of reaction completion.[7]
-
Category: Impurity Profile & Side Reactions
Q3: I'm observing an unexpected vinyl phosphate byproduct. What is this, and how can I minimize its formation?
A3: The formation of a vinyl phosphate indicates a competing reaction known as the Perkow reaction . This is a known issue, particularly with α-halo carbonyl compounds.[11]
-
Causality & Explanation: The Perkow reaction occurs when the nucleophilic phosphite attacks the electrophilic carbonyl carbon instead of the α-carbon bearing the halogen.[12] This is followed by a rearrangement to yield a vinyl phosphate. The Perkow pathway is often kinetically favored, especially in more polar solvents and with α-chloro or α-bromo ketones.[11][12]
-
Solutions & Best Practices:
-
Reaction Temperature: Higher reaction temperatures generally favor the desired Michaelis-Arbuzov product over the Perkow product.[3]
-
Choice of Halogen: Using an α-iodo ester strongly disfavors the Perkow pathway and promotes the Michaelis-Arbuzov reaction.[3]
-
Solvent Polarity: Running the reaction in a less polar solvent or neat (without solvent) can sometimes suppress the Perkow reaction.[13]
-
Category: Scale-Up & Process Safety
Q4: The Arbuzov reaction is highly exothermic. How do I manage the thermal risk when scaling up from grams to kilograms?
A4: Excellent question. Thermal management is arguably the most critical safety and control parameter when scaling this reaction.
-
Causality & Explanation: The Michaelis-Arbuzov reaction is exothermic due to the formation of a very stable pentavalent phosphorus P=O bond.[3] On a small scale, this exotherm is easily dissipated. On a large scale, the surface-area-to-volume ratio decreases, making heat removal less efficient and increasing the risk of a thermal runaway.
-
Solutions & Best Practices:
-
Controlled Addition: Instead of mixing all reagents at once, add one reagent (typically the phosphite) slowly to the heated alkyl halide. This allows the rate of heat generation to be controlled by the addition rate.
-
Jacketed Reactor: Use a jacketed reactor with a reliable heating/cooling system to maintain a constant internal temperature.
-
Solvent Choice: While often run neat, using a high-boiling, inert solvent can help moderate the exotherm by increasing the thermal mass of the reaction mixture.
-
Process Safety Analysis: Before scaling, perform a reaction calorimetry study (e.g., using an RC1 calorimeter) to determine the heat of reaction, maximum temperature of the synthetic reaction (MTSR), and other critical safety parameters.
-
Detailed Experimental Protocols & Data
Protocol 1: Synthesis of Diethyl (1-(ethoxycarbonyl)-2-methylpropyl)phosphonate (Arbuzov Step)
-
Setup: Equip a jacketed reactor with a mechanical stirrer, condenser, thermocouple, and a controlled addition funnel. Ensure the system is inerted with nitrogen.
-
Charge: Charge the reactor with ethyl 2-bromo-3-methylbutanoate (1.0 equivalent).
-
Heating: Heat the reactor contents to 140-150 °C.
-
Addition: Add triethyl phosphite (1.05 equivalents) dropwise via the addition funnel over 2-3 hours, maintaining the internal temperature below 160 °C. Ethyl bromide will begin to distill.
-
Reaction: After the addition is complete, hold the reaction at 150 °C for an additional 2-4 hours until GC or NMR analysis shows complete consumption of the starting halide.
-
Workup: Cool the reaction mixture. Remove any residual volatiles under reduced pressure to yield the crude diethyl phosphonate ester, which can often be used in the next step without further purification.
Protocol 2: Hydrolysis to this compound
-
Setup: Use a reactor equipped for reflux with good agitation.
-
Charge: Charge the crude phosphonate ester from the previous step and 6M hydrochloric acid (5-10 volumes).
-
Heating: Heat the mixture to reflux (approx. 100-105 °C) and maintain for 6-12 hours.
-
Monitoring: Monitor the reaction progress by ³¹P NMR or HPLC until the starting material and mono-acid intermediate are consumed.
-
Workup & Purification:
-
Cool the reaction mixture.
-
Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-polar impurities.
-
Concentrate the aqueous phase under vacuum to remove water and HCl, yielding the crude product.
-
The final product is often a thick oil. Purification can be challenging due to its high polarity.[9] Crystallization of a salt, such as the dicyclohexylamine salt, is a common and effective method for purification.[14]
-
Data Summary Table
| Parameter | Step 1: Arbuzov Reaction | Step 2: Hydrolysis |
| Key Reagents | Triethyl phosphite, Ethyl 2-bromo-3-methylbutanoate | 6M Hydrochloric Acid |
| Stoichiometry | ~1.05 eq. Phosphite | 5-10 volumes of acid |
| Temperature | 140-160 °C | Reflux (~105 °C) |
| Typical Duration | 4-8 hours | 6-12 hours |
| Monitoring Method | GC, ³¹P NMR | HPLC, ³¹P NMR |
| Expected Yield | >90% (crude) | 80-95% (after purification) |
Visualization of Workflows
Experimental Workflow Diagram
This diagram outlines the logical flow from starting materials to the final purified product.
Caption: Step-by-step experimental workflow.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common issues.
Caption: Logic for troubleshooting low Arbuzov yield.
Frequently Asked Questions (FAQs)
Q: What are the primary safety hazards associated with this synthesis? A: The main hazards are the high reaction temperatures required for the Arbuzov reaction, which pose a risk of thermal runaway if not controlled. Triethyl phosphite is flammable and an irritant. Ethyl bromide is a volatile byproduct and should be handled in a well-ventilated fume hood. The use of concentrated hydrochloric acid requires appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
Q: What is the significance of this compound? A: While the specific compound is a niche intermediate, it is structurally related to the side chain of phosphonate-containing drugs. For instance, it shares features with intermediates used in the synthesis of ACE inhibitors like Fosinopril.[15][16] Phosphonic acids are widely used in medicinal chemistry as stable analogues of phosphate esters or carboxylic acids.[9]
Q: Can I perform the hydrolysis under basic conditions? A: While basic hydrolysis (e.g., with NaOH or KOH) is possible for some phosphonate esters, it can be problematic.[10] The resulting phosphonate salt can be highly water-soluble and difficult to separate from excess inorganic base, making purification challenging. Acidic hydrolysis, where the excess acid can be removed under vacuum, is generally preferred.
Q: What analytical techniques are essential for this process? A:
-
³¹P NMR: This is the most powerful tool for monitoring both steps. It provides clear, quantitative data on the consumption of phosphite starting material and the appearance of the phosphonate ester, mono-acid intermediate, and final di-acid product.
-
GC/GC-MS: Useful for monitoring the consumption of the volatile ethyl 2-bromo-3-methylbutanoate in the first step.
-
HPLC: The best method for monitoring the hydrolysis of the non-volatile phosphonate ester to the final acid product.
-
Karl Fischer Titration: Essential for ensuring reagents are anhydrous, particularly the triethyl phosphite.
References
-
Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. Retrieved from [Link]
- Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Arbuzov Reaction. Retrieved from [Link]
-
ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids. Retrieved from [Link]
-
Kafarski, P., & Lejczak, B. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2815–2846. Retrieved from [Link]
-
ResearchGate. (2017). A Comparative Computational Study on the Reaction of Chloroacetone With Trimethylphosphite: Perkow Versus Michaelis- Arbuzov Reaction Paths. Retrieved from [Link]
-
ACS Publications. (2017). Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis–Arbuzov Reaction Paths. The Journal of Physical Chemistry A. Retrieved from [Link]
-
MDPI. (2020). Purification of Phosphoric Acid Solution Using Natural and Activated Clays. Retrieved from [Link] (General reference for acid purification).
-
Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2975. Retrieved from [Link]
-
ACS Publications. (1981). New Data on the Mechanism of the Perkow-Arbuzov Reaction. Retrieved from [Link]
-
Bálint, E., et al. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 25(16), 3746. Retrieved from [Link]
-
Beilstein Journals. (2017). Phosphonic acid: preparation and applications. Retrieved from [Link]
-
LiqTech. (n.d.). Phosphoric Acid Filtration. Retrieved from [Link]
-
TREA. (n.d.). Purification of phosphoric acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Hydrolyse Phosphonate diester to free phosphonic acid under relatively mild conditions?. Retrieved from [Link]
- Google Patents. (1994). US5359115A - Methods for the synthesis of phosphonate esters.
- Google Patents. (2009). US20100297711A1 - Process for the synthesis of fosinopril and intermediates thereof.
-
MDPI. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. Retrieved from [Link]
-
UNH Scholars' Repository. (2018). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo-β-lactamases. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Diethyl (1‐Diazo‐2‐oxopropyl)phosphonate. Retrieved from [Link]
- Google Patents. (2002). WO2002088149A2 - A process for manufacture of fosinopril sodium.
-
Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Diethyl (1-Diazo-2-oxopropyl)phosphonate Procedure. Retrieved from [Link]
-
ACS Publications. (2021). Sulfonyl-Promoted Michaelis–Arbuzov-Type Reaction: An Approach to S/Se–P Bonds. The Journal of Organic Chemistry. Retrieved from [Link]
-
ARKIVOC. (n.d.). ARKAT USA, Inc. - Publisher of ARKIVOC. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]
- Google Patents. (2001). EP1383779B1 - A PROCESS FOR MANUFACTURE OF FOSINOPRIL SODIUM.
-
NIH. (n.d.). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Retrieved from [Link]
-
PubChem. (n.d.). (2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. Arbuzov Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]
- 7. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 9. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. US20100297711A1 - Process for the synthesis of fosinopril and intermediates thereof - Google Patents [patents.google.com]
- 16. WO2002088149A2 - A process for manufacture of fosinopril sodium - Google Patents [patents.google.com]
Technical Support Center: Identifying Byproducts in Phosphonate Reactions by ³¹P NMR
Welcome to the Technical Support Center for phosphonate reaction analysis. This guide is designed for researchers, scientists, and drug development professionals who utilize ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to monitor and troubleshoot phosphonate synthesis. As a powerful analytical tool, ³¹P NMR offers direct insight into the progress of your reactions, but unexpected signals can often be a source of confusion. This resource provides a structured, question-and-answer approach to interpreting your spectra, identifying common byproducts, and optimizing your reaction conditions for a successful outcome.
Frequently Asked Questions (FAQs)
Q1: I see multiple peaks in my ³¹P NMR spectrum besides my desired phosphonate product. What are the most common culprits?
A1: The appearance of multiple peaks is a frequent observation in phosphonate synthesis. The identity of these byproducts is highly dependent on the specific reaction being performed (e.g., Michaelis-Arbuzov, Pudovik, etc.). However, some usual suspects often appear. These can be broadly categorized as:
-
Unreacted Starting Materials: Trivalent phosphorus starting materials, such as phosphites, are common unreacted components.
-
Hydrolyzed Species: Phosphonates and phosphites can hydrolyze to their corresponding acids in the presence of water.
-
Oxidized Species: Trivalent phosphorus compounds are susceptible to oxidation.
-
Side-Reaction Products: Depending on the reaction, various side products can form, such as pyrophosphonates or products from rearrangements.
Below is a table summarizing the typical ³¹P NMR chemical shift ranges for common species you might encounter.
| Compound Class | Typical ³¹P Chemical Shift (δ, ppm) | Notes |
| Phosphonate Esters (Product) | +15 to +30 | This is the target region for many phosphonate syntheses. |
| Trialkyl Phosphites (P(OR)₃) | +135 to +141 | A common starting material in the Michaelis-Arbuzov reaction. |
| Dialkyl Phosphites (HP(O)(OR)₂) | +4 to +10 | Can be a starting material (e.g., in the Pudovik reaction) or a byproduct of hydrolysis. |
| Phosphonic Acid | +10 to +25 (pH dependent) | The chemical shift is sensitive to the pH of the solution.[1] |
| Phosphorous Acid | +2 to +8 (pH dependent) | Can arise from the hydrolysis of P(III) reagents. |
| Phosphate Esters (P(O)(OR)₃) | -5 to +5 | Can be formed by oxidation of phosphite starting materials. |
| Pyrophosphonates | -10 to +10 | Can form under certain reaction conditions, particularly with activating agents. |
| Phosphonium Salts | +20 to +40 | Intermediates in the Michaelis-Arbuzov reaction. |
Chemical shifts are referenced to 85% H₃PO₄ (δ = 0 ppm). The exact chemical shift can vary based on the solvent, concentration, and specific structure of the molecule.[2]
Q2: My reaction involves a Michaelis-Arbuzov reaction. What specific byproducts should I be looking for?
A2: The Michaelis-Arbuzov reaction, a cornerstone of C-P bond formation, can sometimes lead to undesired products.[3][4] Besides unreacted trialkyl phosphite (δ ≈ +140 ppm), a common issue is the formation of a pyrophosphonate anhydride or the presence of a highly reactive phosphonylammonium salt intermediate.[5] Additionally, if the reaction is not driven to completion, the phosphonium salt intermediate (δ ≈ +20 to +40 ppm) may be observed. In some cases, particularly with aryl phosphites, disproportionation and the formation of species with a P-O-P linkage can occur.[6]
Here is a workflow to help troubleshoot your Michaelis-Arbuzov reaction:
Caption: Troubleshooting workflow for Michaelis-Arbuzov reactions.
Q3: I'm performing a Pudovik or Michaelis-Becker reaction and see unexpected peaks. What are the possibilities?
A3: In the Pudovik and Michaelis-Becker reactions, which often utilize a dialkyl phosphite (dialkyl hydrogen phosphonate), the landscape of potential byproducts shifts.
-
Pudovik Reaction: This reaction involves the addition of a P-H bond across a carbonyl. Incomplete reactions will show the starting dialkyl phosphite (δ ≈ +4 to +10 ppm). Side reactions can sometimes lead to rearranged products, and these will have unique ³¹P NMR signatures that require careful characterization.[7]
-
Michaelis-Becker Reaction: This reaction involves the deprotonation of a dialkyl phosphite followed by nucleophilic attack on an alkyl halide.[8] A common pitfall is the presence of unreacted dialkyl phosphite. The basic conditions can also promote hydrolysis of the starting material or product to the corresponding phosphonic acid.
Q4: The chemical shift of a peak in my spectrum is sensitive to the workup conditions. Why is this happening?
A4: This phenomenon is a strong indicator that you have an acidic species in your mixture, most likely a phosphonic acid or phosphorous acid. The chemical shifts of these compounds are highly dependent on their protonation state, which is influenced by the pH of the solution.[1][9][10] For instance, the ³¹P chemical shift of a phosphonic acid will change as the pH of the sample changes. This can be a useful diagnostic tool. If you suspect an acidic byproduct, you can intentionally alter the pH of your NMR sample (e.g., by adding a drop of acid or base) and observe if the peak shifts.
Caption: pH dependence of phosphonic acid ³¹P chemical shift.
Troubleshooting Guides
Guide 1: Distinguishing Between Phosphonate Product and Phosphonic Acid
Issue: You observe a peak in the expected product region (e.g., +20 ppm), but you are unsure if it's your desired phosphonate ester or the hydrolyzed phosphonic acid.
Protocol: pH-Dependent NMR Analysis
-
Prepare a standard NMR sample of your reaction mixture in a suitable deuterated solvent.
-
Acquire a ³¹P NMR spectrum. Note the chemical shift of the peak .
-
Add a small amount of a base (e.g., a drop of D₂O containing NaOD, or triethylamine) to the NMR tube.
-
Shake the tube gently to ensure mixing.
-
Re-acquire the ³¹P NMR spectrum.
-
Analysis:
-
If the peak's chemical shift moves upfield (to a lower ppm value) , it is likely a phosphonic acid.
-
If the peak's chemical shift remains unchanged , it is likely your desired phosphonate ester.
-
Guide 2: Confirming the Presence of Unreacted Phosphite
Issue: You suspect a peak around +140 ppm is unreacted trialkyl phosphite from your Michaelis-Arbuzov reaction.
Protocol: Spiking Experiment
-
Prepare a standard NMR sample of your reaction mixture.
-
Acquire a ³¹P NMR spectrum.
-
Add a small, known amount of authentic trialkyl phosphite (the same one used as a starting material) directly to the NMR tube.
-
Re-acquire the ³¹P NMR spectrum.
-
Analysis:
-
If the intensity of the peak at +140 ppm increases proportionally to the amount of standard added, you have confirmed the presence of unreacted starting material.
-
If a new peak appears, the original peak was not the starting phosphite.
-
Guide 3: Investigating Broad or Unresolved Signals
Issue: Your ³¹P NMR spectrum shows broad peaks, making it difficult to identify specific species.
Possible Causes and Solutions:
-
Paramagnetic Species: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean. If metal catalysts are used, consider adding a chelating agent like EDTA to the NMR sample.
-
Viscous Sample: High concentrations can lead to viscous solutions and broader lines. Diluting the sample may help.
-
Chemical Exchange: If a phosphorus nucleus is exchanging between two or more environments at a rate comparable to the NMR timescale, the signal can broaden. This can sometimes be resolved by acquiring the spectrum at a different temperature (either higher or lower).
-
Particulate Matter: The presence of solids can disrupt the magnetic field homogeneity, leading to broader signals.[11] Filtering the NMR sample through a small plug of glass wool can often resolve this issue.
By systematically applying these troubleshooting guides and referencing the provided chemical shift data, you can more effectively interpret your ³¹P NMR spectra and gain a clearer understanding of your phosphonate reactions.
References
-
Burt, C. T., et al. (1982). ³¹P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration. Biochemistry, 21(2), 317-320. [Link]
-
Navon, G., et al. (1996). ³¹P NMR titration and relaxation parameters of phosphonic acid derivatives and α-aminophosphonates. Magnetic Resonance in Chemistry, 34(2), 111-122. [Link]
-
Schliselfeld, L. H., et al. (1982). Phosphorus-31 nuclear magnetic resonance of phosphonic acid analogs of adenosine nucleotides as functions of pH and magnesium ion concentration. Biochemistry, 21(2), 317-320. [Link]
-
NMR Service. 31 Phosphorus NMR. University of Sheffield. [Link]
-
Wikipedia. (2023). Phosphorus-31 nuclear magnetic resonance. [Link]
-
IMSERC. NMR Periodic Table: Phosphorus NMR. Northwestern University. [Link]
-
Sannigrahi, P., & Ingall, E. (2005). 31P NMR chemical shift ranges (on the ppm scale) and chemical structures of common P functional groups observed in natural samples. ResearchGate. [Link]
-
Reich, H. J. NMR Spectroscopy :: ³¹P NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
-
Harvey, P. D., & Sutcliffe, R. (2000). Some new observations on an old reaction: Disproportionation and the formation of P-O-P intermediates in the Michaelis-Arbuzov reaction of triaryl phosphites with alkyl halides. Molecules, 5(3), 208-223. [Link]
-
Kegnæs, S., et al. (2020). ³¹P Chemical Shifts of Phosphorus Probes as Reliable and Practical Acidity Scales for Solid and Liquid Catalysts. ACS Catalysis, 10(15), 8494-8513. [Link]
-
SpectraBase. Phosphorous acid - Optional[³¹P NMR] - Chemical Shifts. [Link]
-
Gao, C., et al. (2021). Radical Arbuzov Reaction. CCS Chemistry, 3(1), 1-10. [Link]
-
Keglevich, G., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 28(16), 6049. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1997). Reaction Coordinate Analysis by ³¹P NMR Spectroscopy: Identification of Pyrophosphonate Anhydrides and Highly Reactive Phosphonylammonium Salts. Journal of the American Chemical Society, 119(34), 8177-8190. [Link]
-
Wikipedia. Michaelis–Becker reaction. [Link]
-
NPTEL. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in ³¹P NMR Spectroscopy [Video]. YouTube. [Link]
-
Zoń, J., Garczarek, P., & Białek, M. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. In Metal-Organic Frameworks. IntechOpen. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. researchgate.net [researchgate.net]
- 5. scholars.unh.edu [scholars.unh.edu]
- 6. researchgate.net [researchgate.net]
- 7. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Michaelis–Becker reaction - Wikipedia [en.wikipedia.org]
- 9. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Comprehensive Guide to the Structural Confirmation of Diethyl(1-carboxy-2-methylpropyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl(1-carboxy-2-methylpropyl)phosphonate, with the IUPAC name 2-diethoxyphosphoryl-3-methylbutanoic acid, is an organophosphorus compound of interest in synthetic organic chemistry and drug discovery. Its structure, featuring both a phosphonate and a carboxylic acid moiety, suggests potential applications as a mimic of amino acids or as a building block for more complex bioactive molecules. The precise confirmation of its chemical structure is paramount for any research or development endeavor.
This guide provides a comprehensive framework for the structural elucidation of this compound. We will explore a plausible synthetic route, detail the expected outcomes of key analytical techniques, and compare its predicted spectral data with an experimentally characterized, structurally related alternative. This document is designed to be a practical resource, offering both theoretical understanding and actionable experimental protocols.
Synthesis of this compound
A common and effective method for the synthesis of α-phosphonocarboxylic acids is the Michaelis-Arbuzov reaction followed by hydrolysis. A plausible synthetic route for this compound is outlined below. The initial step involves the reaction of an α-bromoester with a trialkyl phosphite to form a phosphonate ester, which is then hydrolyzed to the desired carboxylic acid.
Proposed Synthetic Pathway
A Comparative Analysis of Phosphonate vs. Carboxylate Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in material science, water treatment, and industrial process optimization, the selection of an appropriate inhibitor is paramount to preventing costly failures due to corrosion and mineral scale deposition. Among the most prevalent classes of chemical inhibitors are phosphonates and carboxylates (often in polymeric form). This guide provides an in-depth comparative analysis of these two inhibitor families, grounded in mechanistic principles and supported by experimental data, to empower you to make informed decisions for your specific application.
Fundamental Principles and Mechanisms of Inhibition
Understanding the fundamental chemical differences between phosphonates and carboxylates is key to appreciating their distinct performance characteristics. Both function by interacting at the interface between a surface (e.g., metal) or a nascent crystal and the surrounding aqueous environment, but their modes of action and binding strengths differ significantly.
Phosphonates are organophosphorus compounds characterized by a stable Carbon-Phosphorus (C-P) bond. This class includes well-known inhibitors such as 1-Hydroxyethylidene-1,1-Diphosphonic Acid (HEDP), Amino tris(methylenephosphonic acid) (ATMP), and Diethylenetriamine penta(methylene phosphonic acid) (DTPMP). Their primary mechanism involves strong chelation and adsorption.[1]
-
Corrosion Inhibition: Phosphonates adsorb onto metal surfaces, particularly iron oxides, forming a protective, passivating film.[2] This film acts as a physical barrier, isolating the metal from corrosive agents in the environment.[3] The phosphonate groups can deprotonate and form strong coordinate bonds with metal ions on the surface, creating a stable, multimolecular layer.[2][4] This strong chemisorption is a key reason for their effectiveness as corrosion inhibitors.[2]
-
Scale Inhibition: Phosphonates are highly effective "threshold" inhibitors.[5] At substoichiometric concentrations, they adsorb onto the active growth sites of newly formed mineral crystals (e.g., calcium carbonate, barium sulfate).[6][7] This adsorption disrupts the crystal lattice, distorts its growth, and prevents further agglomeration into a hard, adherent scale.[8][9] Their strong chelating ability also sequesters scale-forming cations like Ca²⁺ and Mg²⁺ in the bulk solution, preventing them from precipitating.[1]
Carboxylates , particularly polycarboxylates like Polyacrylic Acid (PAA) and Polyaspartic Acid (PASP), are polymers containing multiple carboxyl (-COOH) functional groups.
-
Corrosion Inhibition: Carboxylate-based inhibitors also function by adsorbing onto the metal surface.[10] The carboxyl groups interact with metal cations, forming a protective film that passivates the surface and reduces the corrosion rate.[11][12] However, the binding of individual carboxylate groups is generally weaker than that of phosphonates.[13] Their effectiveness often relies on the "poly"-dentate effect, where multiple carboxyl groups on a polymer chain bind simultaneously to the surface.
-
Scale Inhibition: Polycarboxylates are excellent dispersants and crystal modifiers.[14] They adsorb onto the surface of micro-crystals, imparting a negative charge which causes repulsion between particles, preventing them from agglomerating and settling as scale.[15] They also interfere with crystal growth, similar to phosphonates, by blocking active sites.[15]
The following diagram illustrates the general inhibition mechanisms at a conceptual level.
Caption: General mechanisms of phosphonate and carboxylate inhibitors.
Comparative Performance: A Data-Driven Overview
The choice between phosphonate and carboxylate inhibitors is highly dependent on the specific operating conditions, such as temperature, pH, water hardness, and the nature of the scaling or corrosion threat.
| Feature | Phosphonates (e.g., HEDP, ATMP, DTPMP) | Carboxylates (e.g., PAA, PASP) | Key Insights & Citations |
| Corrosion Inhibition | Excellent, especially for carbon steel. Forms a strong, persistent passive film via chemisorption. | Good to Very Good. Inhibition efficiency can be high but may be more sensitive to concentration and environmental factors. | Phosphonates are known for strong surface binding.[2] Some carboxylates show efficiency drops after an optimal concentration.[3][11] |
| CaCO₃ Scale Inhibition | Excellent. HEDP and PBTC are particularly effective. | Very Good. PAA and PASP are effective crystal growth modifiers and dispersants. | At optimal concentrations, some phosphonates like PBTC can outperform carboxylates.[16] PAA's effectiveness is influenced by its molecular weight.[14] |
| Sulfate Scale Inhibition | Very Good to Excellent. DTPMP is particularly effective against barium sulfate (BaSO₄). | Moderate to Good. Generally less effective than phosphonates for challenging sulfate scales. | Phosphonates are often the preferred choice for oilfield applications where BaSO₄ is a concern.[7][9] |
| Phosphate Scale Inhibition | Moderate. Can contribute to calcium phosphate scaling under certain conditions. | Good to Excellent. Polymeric carboxylates are often used to disperse calcium phosphate. | This is a key differentiator; phosphonates can be a source of phosphate, whereas carboxylates can inhibit its scaling.[17] |
| Thermal & Hydrolytic Stability | Good to Excellent. HEDP is known for high thermal stability. ATMP can be less stable at high temperatures. | Good to Very Good. PASP can be susceptible to hydrolysis at temperatures above 85°C. | HEDP is often favored in high-temperature boiler systems.[18][19] |
| Tolerance to Oxidizers (e.g., Chlorine) | Moderate. Can be degraded by strong oxidizing biocides. | Good. Generally more resistant to oxidation than phosphonates. | HEDP has better stability against oxidizing agents like chlorine compared to other phosphonates.[9] |
| Environmental Profile | Poor biodegradability; persistence in the environment is a concern. Can contribute to eutrophication. | Varies. PAA has low biodegradability. PASP is known to be biodegradable and more environmentally friendly. | Phosphonates are generally resistant to biodegradation.[19][20][21] PASP is considered a "green" inhibitor.[10][22] |
| Cost-Effectiveness | Generally very cost-effective and widely available. | Can be more expensive, especially specialty polymers like PASP. | HEDP is often considered a cost-effective "workhorse" for common applications.[17][23] |
Experimental Evaluation Protocols
To rigorously compare and select an inhibitor, a combination of standardized electrochemical and wet chemistry tests is essential. The following protocols provide a framework for evaluating inhibitor performance.
Corrosion Inhibition Efficiency: Electrochemical Impedance Spectroscopy (EIS)
Rationale: EIS is a powerful, non-destructive technique that provides detailed information about the inhibitor's mechanism and the integrity of the protective film formed on the metal surface.[24] By modeling the impedance data, one can quantify parameters like polarization resistance (Rp), which is inversely proportional to the corrosion rate.
Step-by-Step Protocol:
-
Electrode Preparation: A working electrode (e.g., carbon steel coupon) is polished to a mirror finish, cleaned, and mounted in an electrochemical cell. A three-electrode system is used, with the coupon as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).[4]
-
Test Solution: Prepare the corrosive medium (e.g., 3.5% NaCl solution) with and without the desired concentration of the inhibitor (e.g., 50 ppm of phosphonate or carboxylate).
-
Stabilization: Immerse the electrode in the test solution and allow the open-circuit potential (OCP) to stabilize, typically for 1-2 hours.
-
EIS Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[4]
-
Data Analysis: Plot the impedance data as Nyquist and Bode plots. Fit the data to an appropriate equivalent electrical circuit to extract values for solution resistance (Rs), polarization resistance (Rp), and double-layer capacitance (Cdl).[25]
-
Calculate Inhibition Efficiency (IE%): IE% = [(Rp_inh - Rp_blank) / Rp_inh] * 100 Where Rp_inh is the polarization resistance with the inhibitor and Rp_blank is the polarization resistance without the inhibitor.
Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS).
Scale Inhibition Efficiency: Static Bottle Test
Rationale: The static bottle test is a widely used and relatively simple method to screen the threshold inhibition performance of antiscalants.[26] It evaluates the inhibitor's ability to prevent bulk precipitation of scale-forming minerals from a supersaturated solution over a set period.
Step-by-Step Protocol:
-
Brine Preparation: Prepare two incompatible brines. For example, for CaCO₃ scale, a "cation brine" containing CaCl₂ and a "anion brine" containing NaHCO₃.
-
Inhibitor Dosing: Add varying concentrations of the inhibitor to be tested into a series of glass bottles. Include a "blank" bottle with no inhibitor.
-
Test Initiation: Add the cation brine to each bottle, followed by the anion brine to induce supersaturation and initiate the scaling process.
-
Incubation: Seal the bottles and place them in a water bath at a controlled temperature (e.g., 70°C) for a specified time (e.g., 4-24 hours).
-
Sample Analysis: After incubation, quickly filter a sample from each bottle through a 0.45 µm filter.
-
Quantification: Measure the concentration of the scaling cation (e.g., Ca²⁺) in the filtrate using methods like Inductively Coupled Plasma (ICP) or titration.
-
Calculate Inhibition Efficiency (IE%): IE% = [(C_inh - C_blank) / (C_initial - C_blank)] * 100 Where C_inh is the cation concentration with inhibitor, C_blank is the concentration in the blank, and C_initial is the initial cation concentration before precipitation.
Caption: Workflow for Static Scale Inhibition Bottle Test.
Scale Inhibition Efficiency: Dynamic Tube Blocking / Loop Test
Rationale: While static tests are useful for screening, they do not simulate the hydrodynamic conditions found in real-world systems like pipelines and heat exchangers. Dynamic tests evaluate an inhibitor's performance under flow, temperature, and pressure, providing a more realistic assessment.[26]
Step-by-Step Protocol:
-
System Setup: A dynamic scale loop apparatus typically consists of two pumps for the cation and anion brines, a pre-heating section, a narrow-bore capillary coil where scaling occurs, and a differential pressure transducer.
-
Brine Preparation: Prepare cation and anion brines as in the static test. The inhibitor is dosed into one of the brine streams.
-
Test Initiation: Pump the two brines separately at a constant flow rate. They are heated and then mixed just before entering the capillary coil.
-
Monitoring: The differential pressure (ΔP) across the capillary coil is monitored continuously. As scale forms and deposits, it constricts the tube, causing ΔP to increase.
-
Endpoint: The test is run until the ΔP increases by a predefined amount (e.g., 5 psi), which signifies inhibitor failure. The time to reach this point is the "inhibition time."
-
Data Analysis: The effectiveness of the inhibitor is determined by the minimum effective dose (MED) required to prevent a significant ΔP increase for a specified duration under the test conditions.
Concluding Remarks for the Practicing Scientist
The selection between phosphonate and carboxylate inhibitors is not a matter of universal superiority but of application-specific optimization.
-
Phosphonates are often the inhibitors of choice for applications requiring robust corrosion protection and control of difficult scales like sulfates, particularly where cost is a primary driver. Their strong surface binding provides a persistent protective layer. However, their poor biodegradability is a significant environmental drawback that must be considered.[27]
-
Carboxylates , especially "green" polymers like PASP, offer a more environmentally benign profile and can be highly effective, particularly as dispersants and for inhibiting calcium carbonate scale.[22] They are often preferred in systems sensitive to phosphate addition or where high oxidant levels are present.
Often, the most effective solution involves a synergistic blend . Formulations combining phosphonates and carboxylate polymers can leverage the strong adsorption of the phosphonate with the superior dispersing properties of the polymer, providing broad-spectrum protection that is more effective than either component alone.[25][26][28]
Ultimately, the optimal inhibitor strategy must be validated through rigorous experimental testing that simulates the intended operational environment as closely as possible. The protocols and data presented in this guide provide a robust framework for conducting such a comparative analysis.
References
-
Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). AIP Conference Proceedings. [Link]
-
González, Y., Lafont, M. C., & Moran, F. (1996). A synergistic effect between zinc salt and phosphonic acid for corrosion inhibition of a carbon steel. Journal of Applied Electrochemistry. [Link]
-
Corrosion Control Using Inhibitor Systems Based on Phosphonates and Metal Phosphonate Materials. (2020). NACE CORROSION. [Link]
-
Natural Product-Derived Phosphonic Acids as Corrosion Inhibitors for Iron and Steel. (2022). MDPI. [Link]
-
Multidimensional Hybrid Metal Phosphonate Coordination Networks as Synergistic Anticorrosion Coatings. (2024). Inorganic Chemistry - ACS Publications. [Link]
-
The role of phosphonate derivatives on the corrosion inhibition of steel in HCL media. ResearchGate. [Link]
-
Phosphonate. (n.d.). Wikipedia. [Link]
-
Formulating for Cost Performance. (n.d.). French Creek Software. [Link]
-
ATMP vs. HEDP: Which Phosphonate is Better Suited for Your Water Treatment Process? (2026). LinkedIn. [Link]
-
Performance and mechanism of 1-hydroxy ethylidene-1,1-diphosphonic acid and 2-phosphonobutane-1,2,4-tricarboxylic acid in the inhibition of calcium carbonate scale. (2025). ResearchGate. [Link]
-
The Effect of Blending Polymeric and Phosphonate Scale Inhibitors on Fluid/Fluid and Rock/Fluid Interactions: A Comprehensive Experimental and Theoretical Study. (n.d.). OnePetro. [Link]
-
A Comprehensive Look at ATMP, HEDP, and DTPMP in Industrial Water Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
PAA (a), HPMA (b), PESA (c) and PASP (d) scale inhibitor models. (n.d.). ResearchGate. [Link]
-
Which is better, PAPE or HEDP? (n.d.). Water Treatment Chemicals Manufacturer. [Link]
-
Mechanisms Of Mineral Scale Inhibition. (2025). ResearchGate. [Link]
-
Mechanisms Of Mineral Scale Inhibition. (2025). ResearchGate. [Link]
-
Organophosphonates: A review on environmental relevance, biodegradability and removal in wastewater treatment plants. (2018). PubMed. [Link]
-
Investigating the Effectiveness of Phosphonate Additives in Hindering the Calcium Sulfate Dihydrate Scale Formation. (n.d.). White Rose Research Online. [Link]
-
Current and emerging trends of inorganic, organic and eco-friendly corrosion inhibitors. (n.d.). NIH. [Link]
-
Mineral Scale Formation and Inhibition. (n.d.). Springer. [Link]
-
Organophosphonates: A review on environmental relevance, biodegradability and removal in wastewater treatment plants. (2025). ResearchGate. [Link]
-
Phosphonate inhibitors: Types, solution chemistry, and applications. (2025). ResearchGate. [Link]
-
Evaluation of Diethylene Triamine-pentamethylene Phosphonic Acid (DTPMP) as Scale Inhibitor of Calcium Carbonate Scales in Oil Field Water. (n.d.). ResearchGate. [Link]
-
Synthesis and Antiscaling Evaluation of Novel Hydroxybisphosphonates for Oilfield Applications. (n.d.). PMC - NIH. [Link]
-
A comprehensive study on the inhibition behaviour of four carboxylate-based corrosion inhibitors focusing on efficiency drop after the optimum concentration for carbon steel in the simulated concrete pore solution. (n.d.). ResearchGate. [Link]
-
Mechanisms of scale formation and inhibition. (n.d.). ResearchGate. [Link]
-
The inhibition effect mechanisms of four scale inhibitors on the formation and crystal growth of CaCO3 in solution. (2019). PMC - NIH. [Link]
-
The effect of phosphonates on the corrosion of carbon steel in heat-supply water. (2025). ResearchGate. [Link]
-
Experimental and Theoretical Studies of Carboxylic Polymers with Low Molecular Weight as Inhibitors for Calcium Carbonate Scale. (n.d.). MDPI. [Link]
-
A synergistic effect between zinc salt and phosphonic acid for corrosion inhibition of a carbon steel. (1996). Semantic Scholar. [Link]
-
Organic corrosion inhibitors: where are we now? A review. Part II. Passivation and the role of chemical structure of carboxylates. (n.d.). ResearchGate. [Link]
-
Mechanisms Of Mineral Scale Inhibition. (2003). Semantic Scholar. [Link]
-
A Review of Green Scale Inhibitors: Process, Types, Mechanism and Properties. (n.d.). MDPI. [Link]
Sources
- 1. Phosphonate - Wikipedia [en.wikipedia.org]
- 2. Natural Product-Derived Phosphonic Acids as Corrosion Inhibitors for Iron and Steel [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. onepetro.org [onepetro.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. geokniga.org [geokniga.org]
- 8. Scale Inhibition Performance of PBTCA and HEDP on CaCO3 Scale - IRO Water Treatment [irowater.com]
- 9. nbinno.com [nbinno.com]
- 10. Current and emerging trends of inorganic, organic and eco-friendly corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The inhibition effect mechanisms of four scale inhibitors on the formation and crystal growth of CaCO3 in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dirtdispersionagent.com [dirtdispersionagent.com]
- 18. ATMP vs. HEDP: Which Phosphonate is Better Suited for Your Water Treatment Process? - SINOCHEM [sinocheme.com]
- 19. researchgate.net [researchgate.net]
- 20. Organophosphonates: A review on environmental relevance, biodegradability and removal in wastewater treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
- 22. mdpi.com [mdpi.com]
- 23. frenchcreeksoftware.com [frenchcreeksoftware.com]
- 24. researchgate.net [researchgate.net]
- 25. Multidimensional Hybrid Metal Phosphonate Coordination Networks as Synergistic Anticorrosion Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 26. onepetro.org [onepetro.org]
- 27. researchgate.net [researchgate.net]
- 28. A synergistic effect between zinc salt and phosphonic acid for corrosion inhibition of a carbon steel | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Validating the Inhibitory Activity of Diethyl(1-carboxy-2-methylpropyl)phosphonate
Introduction: The Rationale for Investigation
Phosphonates represent a promising class of enzyme inhibitors due to their unique chemical properties. The phosphonate group is an excellent mimic of the transition state of peptide hydrolysis and can act as a powerful chelating agent for metal ions present in enzyme active sites.[1] Diethyl(1-carboxy-2-methylpropyl)phosphonate is a molecule of interest, structurally resembling the amino acid Valine with a phosphonate functional group. This structure strongly suggests a potential inhibitory activity against peptidases, particularly zinc-dependent metalloproteases.
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation and remodeling of the extracellular matrix (ECM).[2][3] Their dysregulation is implicated in numerous pathologies, including arthritis, cardiovascular diseases, and cancer metastasis, making them significant therapeutic targets.[4][5] Given the structural features of this compound, it is hypothesized to function as an MMP inhibitor by coordinating the catalytic zinc ion in the enzyme's active site.
This guide provides a comprehensive, technically-grounded framework for researchers to rigorously validate the inhibitory potential and characterize the mechanism of action of this compound against a representative member of the MMP family, MMP-9 (Gelatinase B).
Part 1: The Validation Workflow - A Multi-Pillar Approach
A robust validation strategy does not rely on a single experiment. It requires a logical progression from broad screening to detailed mechanistic studies and finally to a more physiologically relevant context. Our approach is built on three pillars:
-
Primary Biochemical Validation: Quantifying the direct inhibitory effect on purified, active enzyme to determine the half-maximal inhibitory concentration (IC50).
-
Mechanistic Characterization: Elucidating the mode of inhibition (e.g., competitive, non-competitive) to understand how the compound interacts with the enzyme and its substrate.
-
Secondary Cell-Based Confirmation: Assessing the inhibitor's efficacy in a complex biological environment using a cell-based assay that measures endogenous enzyme activity.
The overall experimental logic is depicted in the workflow diagram below.
Caption: Overall validation workflow for an MMP inhibitor.
Part 2: Experimental Design & Protocols
Materials and Comparator Compounds
The selection of appropriate controls is critical for interpreting the data.
-
Test Compound: this compound. The diethyl ester form is expected to have better cell permeability. For biochemical assays, it may be necessary to synthesize or purchase the corresponding phosphonic acid, as the free acid is typically the active form that chelates the zinc ion.
-
Target Enzyme: Recombinant Human Pro-MMP-9 (gelatinase B). It is supplied as a proenzyme and requires activation.
-
Positive Control Inhibitor: Ilomastat (GM-6001). A well-characterized, broad-spectrum hydroxamate-based MMP inhibitor. It serves as a benchmark for potency.[6]
-
Mechanistic Control: EDTA . A strong metal chelator that inhibits MMPs by removing the essential zinc ion from the active site, confirming the metalloprotease-dependent nature of the assay.[4]
-
Cell Line: HT-1080 fibrosarcoma cells. This cell line is widely used as it constitutively secretes detectable levels of pro-MMP-9 and pro-MMP-2.
Protocol 1: Primary Biochemical Assay - IC50 Determination
This protocol uses a fluorescence resonance energy transfer (FRET) peptide substrate.[7] Cleavage of the substrate by active MMP-9 separates a quencher from a fluorophore, resulting in a quantifiable increase in fluorescence.
A. Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% (w/v) Brij-35. Rationale: This buffer composition maintains optimal pH and provides the necessary Ca²⁺ and Zn²⁺ cofactors for MMP activity and stability.
-
Enzyme Activation: Activate pro-MMP-9 by incubating it with 1 mM 4-aminophenylmercuric acetate (APMA) for 2-4 hours at 37°C. Rationale: APMA disrupts the "cysteine-switch" mechanism that keeps the pro-enzyme in an inactive state.
-
Substrate: Prepare a 1 mM stock of a fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO.
-
Compound Plates: Prepare a 10-point, 3-fold serial dilution of the test compound and control inhibitors in DMSO, starting at a top concentration of 1 mM.
B. Assay Procedure
-
In a 96-well black microplate, add 2 µL of each compound dilution (or DMSO for no-inhibitor control).
-
Add 88 µL of Assay Buffer to each well.
-
Add 5 µL of activated MMP-9 solution (final concentration ~1-2 nM) to all wells except the "no enzyme" blank.
-
Incubate the plate at 37°C for 30 minutes. Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 5 µL of the FRET substrate (final concentration ~10 µM).
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) every 60 seconds for 30 minutes.
C. Data Analysis
-
Calculate the reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_dmso - V_blank)), where V is the velocity.
-
Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Mechanism of Action (MoA) Studies
This protocol determines the mode of inhibition by measuring reaction rates at various substrate and inhibitor concentrations.
A. Experimental Setup
-
Follow the setup for the biochemical assay (Protocol 2.2).
-
Use a matrix experimental design. Vary the substrate concentration across the x-axis (e.g., 0.5x, 1x, 2x, 4x, 8x the substrate's Km value) and the inhibitor concentration down the y-axis (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
Measure the initial reaction velocity (V) for each condition.
B. Data Analysis & Interpretation
-
Generate a Lineweaver-Burk plot by plotting 1/V versus 1/[Substrate] for each inhibitor concentration.
-
Interpret the plot:
-
Competitive Inhibition: Lines intersect on the y-axis. The inhibitor competes with the substrate for the active site. This is the expected mechanism for our phosphonate compound.
-
Non-competitive Inhibition: Lines intersect on the x-axis. The inhibitor binds to a site other than the active site.
-
Uncompetitive Inhibition: Lines are parallel. The inhibitor binds only to the enzyme-substrate complex.
-
Caption: Competitive inhibition of MMP-9 by a phosphonate inhibitor.
Protocol 3: Secondary Cell-Based Assay - Gelatin Zymography
Zymography is an electrophoretic technique that measures the activity of gelatin-degrading enzymes.[8][9]
A. Cell Culture and Treatment
-
Seed HT-1080 cells in a 6-well plate and grow to ~80% confluency.
-
Wash the cells with serum-free media (SFM). Rationale: Serum contains natural MMP inhibitors (TIMPs) that would interfere with the assay.
-
Add fresh SFM containing various concentrations of the test compound or controls. Include a vehicle control (DMSO).
-
Incubate for 24 hours to allow cells to secrete MMPs and for the inhibitor to act.
B. Zymography Procedure
-
Collect the conditioned media from each well and centrifuge to remove cell debris.
-
Determine the protein concentration of each sample using a BCA or Bradford assay to ensure equal loading.
-
Mix equal amounts of protein from each sample with non-reducing SDS-PAGE sample buffer. Do not boil the samples. Rationale: Heating would irreversibly denature the enzymes.
-
Load the samples onto a 10% polyacrylamide gel co-polymerized with 1 mg/mL gelatin.
-
Run the electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS. Rationale: SDS must be removed to allow the MMPs to refold into their active conformation.
-
Incubate the gel overnight at 37°C in a developing buffer (similar to the biochemical assay buffer).
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour and then de-stain.
C. Data Analysis
-
Active MMPs will appear as clear bands on a blue background where the gelatin has been digested.
-
Identify the bands corresponding to pro-MMP-9 (~92 kDa) and active MMP-9 (~86 kDa).
-
Quantify the band intensity using densitometry software (e.g., ImageJ). A dose-dependent decrease in the intensity of the clear bands indicates successful inhibition of MMP activity in a cellular context.
Part 3: Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The results will validate whether this compound is a bona fide MMP inhibitor.
Table 1: Hypothetical Comparative Inhibitory Activity against MMP-9
| Compound | IC50 (nM) [Biochemical Assay] | Inhibition Type [MoA Study] | % Reduction in MMP-9 Activity at 1µM [Zymography] |
| Test Compound | 50 nM | Competitive | 85% |
| Ilomastat (Control) | 5 nM | Competitive | 95% |
| EDTA (Control) | 15 µM | N/A (Chelator) | 99% |
Interpretation of Hypothetical Results:
-
The low nanomolar IC50 value from the biochemical assay would establish the test compound as a potent direct inhibitor of MMP-9.
-
The competitive inhibition mechanism, confirmed by the Lineweaver-Burk plot, would support the hypothesis that the phosphonate moiety interacts with the active site zinc ion, competing with the natural substrate.
-
A significant reduction in gelatinolytic activity in the zymography assay would demonstrate that the compound is active in a complex cellular environment, able to penetrate or interact with the cell milieu to inhibit the secreted enzyme.
This multi-faceted approach, moving from purified components to a cell-based system, provides a high degree of confidence in validating the inhibitory activity and mechanism of this compound, establishing a solid foundation for further preclinical development.
References
-
Wikipedia. "Metalloprotease inhibitor." Accessed January 12, 2026. [Link]
-
Campestre, C., et al. "Phosphonate Emerging Zinc Binding Group in Matrix Metalloproteinase Inhibitors." Current Drug Targets. [Link]
-
Wagler, J., et al. "Fluorinated Matrix Metalloproteinases inhibitors--Phosphonate Based Potential Probes for Positron Emission Tomography." PubMed. [Link]
-
Catterall, J.B., & Cawston, T.E. "Assays of matrix metalloproteinases (MMPs) and MMP inhibitors: bioassays and immunoassays applicable to cell culture medium, serum, and synovial fluid." Methods in Molecular Biology. [Link]
-
Bentham Science Publishers. "Phosphonate emerging zinc binding group in matrix metalloproteinase inhibitors." EurekAlert!. [Link]
-
Xu, X., et al. "Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors." Taylor & Francis Online. [Link]
-
ResearchGate. "Synthesis and evaluation of new tripeptide phosphonate inhibitors of MMP-8 and MMP-2." ResearchGate. [Link]
-
ProQuest. "A Cellular Based Assay to Monitor the Cleavage of the Extracellular Matrix by Matrix Metalloproteinases as a Tool for Drug Discovery Against Metastasis." ProQuest. [Link]
-
Lauer-Fields, J.L., et al. "Development of a Solid-Phase Assay for Analysis of Matrix Metalloproteinase Activity." NIH National Center for Biotechnology Information. [Link]
-
Liptak, M.A., & Lunte, S.M. "Detection of in Vivo Matrix Metalloproteinase Activity Using Microdialysis Sampling and Liquid Chromatography/Mass Spectrometry." ACS Publications. [Link]
-
Catterall, J.B., & Cawston, T.E. "Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors." Springer Nature Experiments. [Link]
-
ResearchGate. "Assays of matrix metalloproteinases (MMPs) activities: A review." ResearchGate. [Link]
-
PubChem. "this compound." PubChem. [Link]
-
Brown, S., et al. "Mechanism-Based Profiling of MMPs." NIH National Center for Biotechnology Information. [Link]
-
Ourri, B., et al. "Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds." NIH National Center for Biotechnology Information. [Link]
-
Organic Syntheses. "diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate." Organic Syntheses. [Link]
-
Molbank. "Diethyl(benzamido(diisopropoxyphosphoryl)methyl) phosphonate." MDPI. [Link]
-
Organic Syntheses. "Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate." Organic Syntheses. [Link]
-
ResearchGate. "Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate." ResearchGate. [Link]
-
Peck, S.C., et al. "The predominance of nucleotidyl activation in bacterial phosphonate biosynthesis." NIH National Center for Biotechnology Information. [Link]
-
Goto, K., et al. "Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886)." PubMed. [Link]
-
Betz, U.A.K., et al. "Exploring the role of the α-carboxyphosphonate moiety in the HIV-RT activity of α-carboxy nucleoside phosphonates." NIH National Center for Biotechnology Information. [Link]
-
Maziarka, A., et al. "Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate." NIH National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Phosphonate emerging zinc binding group in matrix metalloproteinase inhibitors | Science Codex [sciencecodex.com]
- 4. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 5. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 6. Mechanism-Based Profiling of MMPs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Solid-Phase Assay for Analysis of Matrix Metalloproteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Angiotensin-Converting Enzyme (ACE) Inhibitors: Fosinopril in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme inhibitors, phosphonates represent a significant class of molecules designed to mimic tetrahedral transition states or act as isosteres of natural phosphate substrates.[1] This guide provides a detailed comparison of Fosinopril, the sole phosphonate-containing angiotensin-converting enzyme (ACE) inhibitor on the market, against other prominent ACE inhibitors and an alternative class of drugs, the angiotensin II receptor blockers (ARBs), that target the same physiological pathway.[2]
The Renin-Angiotensin-Aldosterone System (RAAS): A Therapeutic Target
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. A key enzyme in this cascade is the Angiotensin-Converting Enzyme (ACE), a zinc metallopeptidase. ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[3][4][5]
Due to its central role in blood pressure regulation, ACE has been a prime target for the development of antihypertensive drugs.
Mechanism of Action: A Tale of Two Strategies
ACE inhibitors and ARBs both interrupt the RAAS, but through distinct mechanisms.[6]
ACE Inhibitors: Blocking the Production of Angiotensin II
ACE inhibitors, as their name suggests, directly bind to and inhibit the activity of the angiotensin-converting enzyme.[3] This competitive inhibition prevents the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure.[5] Fosinopril, after being hydrolyzed to its active form fosinoprilat, competitively binds to ACE.[2][7] Similarly, other widely used ACE inhibitors like lisinopril and enalapril (which is a prodrug hydrolyzed to enalaprilat) also function through competitive inhibition of ACE.[3][8][9]
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Mechanism of Action of ACE Inhibitors and ARBs on the RAAS Pathway."
Angiotensin Receptor Blockers (ARBs): Preventing Angiotensin II Action
In contrast, ARBs, such as losartan and valsartan, do not inhibit ACE. Instead, they selectively block the binding of angiotensin II to its primary receptor, the AT1 receptor.[10][11][12] This antagonism directly prevents the physiological effects of angiotensin II, resulting in vasodilation and reduced aldosterone secretion.[4][13]
Comparative Performance: Fosinopril vs. Other ACE Inhibitors and ARBs
The choice between these inhibitors often comes down to their pharmacokinetic profiles, clinical efficacy, and side effect profiles.
Pharmacokinetic Profile
A key differentiator for Fosinopril is its dual elimination pathway. Unlike many other ACE inhibitors that are primarily cleared by the kidneys, fosinopril is eliminated through both renal and hepatic routes.[2] This characteristic can be advantageous in patients with renal impairment.[2]
| Drug | Class | Active Form | Bioavailability | Half-life | Primary Elimination Route |
| Fosinopril | ACE Inhibitor (Phosphonate) | Fosinoprilat | ~36% | ~12 hours | Renal and Hepatic[2][14] |
| Lisinopril | ACE Inhibitor (Carboxylate) | Lisinopril | ~25% (variable) | ~12 hours | Renal[3][9] |
| Enalapril | ACE Inhibitor (Carboxylate) | Enalaprilat | ~60% | ~11 hours (enalaprilat) | Renal[8][15][16] |
| Losartan | ARB | Losartan & EXP3174 | ~33% | ~2 hours (losartan), ~6-9 hours (EXP3174) | Renal and Hepatic[17][18] |
| Valsartan | ARB | Valsartan | ~25% | ~6 hours | Biliary[10][19] |
Clinical Efficacy and Side Effects
Numerous studies have compared the effectiveness of ACE inhibitors and ARBs. Generally, both classes demonstrate similar efficacy in lowering blood pressure and providing cardiovascular and renal protection.[20][21][22] However, there are notable differences in their side effect profiles. A dry cough is a well-known side effect associated with ACE inhibitors, which is attributed to the accumulation of bradykinin.[6][21] ARBs, which do not affect bradykinin metabolism, have a significantly lower incidence of this side effect.[6][21] Conversely, some studies suggest a slightly higher risk of angioedema with ACE inhibitors compared to ARBs.[20][22]
Experimental Protocol: In Vitro ACE Inhibition Assay
To quantitatively compare the inhibitory potency of compounds like Fosinopril, a standardized in vitro ACE inhibition assay is essential. The following protocol outlines a common spectrophotometric method.
Principle
This assay is based on the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL) by ACE to produce hippuric acid (HA) and histidyl-leucine. The amount of hippuric acid generated is quantified by measuring its absorbance at 228 nm after extraction.
Materials
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-Histidyl-Leucine (HHL)
-
Borate buffer (pH 8.3)
-
Inhibitor solutions (e.g., Fosinoprilat, Lisinopril, Enalaprilat) at various concentrations
-
1 M HCl
-
Ethyl acetate
-
UV-Vis Spectrophotometer
-
96-well microplate (optional, for higher throughput)
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in borate buffer.
-
Prepare a stock solution of HHL in borate buffer.
-
Prepare serial dilutions of the inhibitor compounds in borate buffer.
-
-
Assay Reaction:
-
In separate microcentrifuge tubes or wells of a microplate, add:
-
20 µL of inhibitor solution (or buffer for control).
-
30 µL of ACE solution.
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of HHL solution.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 62.5 µL of 1 M HCl.
-
Add 375 µL of ethyl acetate to extract the hippuric acid.
-
Vortex the mixture vigorously and then centrifuge to separate the layers.
-
-
Measurement:
-
Carefully transfer the upper ethyl acetate layer to a clean tube or a UV-compatible microplate.
-
Evaporate the ethyl acetate.
-
Reconstitute the dried hippuric acid in a known volume of water or buffer.
-
Measure the absorbance at 228 nm.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 where A_control is the absorbance of the reaction without inhibitor and A_inhibitor is the absorbance in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for the in vitro ACE Inhibition Assay."
Conclusion
Fosinopril, with its unique phosphonate structure and dual elimination pathway, holds a distinct position among ACE inhibitors. While its mechanism of action is shared with other members of its class, its pharmacokinetic profile offers a potential advantage in specific patient populations. The comparison with ARBs highlights a fundamental trade-off between targeting enzyme activity and receptor binding, with implications for clinical efficacy and side-effect profiles. The provided experimental protocol offers a robust framework for the in vitro evaluation and comparison of these and other novel enzyme inhibitors, facilitating further research and development in this critical therapeutic area.
References
- Enalapril - Wikipedia. [URL: https://en.wikipedia.org/wiki/Enalapril]
- ACE Inhibitors vs. ARBs: Similarities, Differences, Interactions & More - GoodRx. [URL: https://www.goodrx.com/classes/ace-inhibitors/ace-inhibitors-vs-arbs]
- Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates - ResearchGate. [URL: https://www.researchgate.
- Valsartan - Wikipedia. [URL: https://en.wikipedia.org/wiki/Valsartan]
- Lisinopril - Wikipedia. [URL: https://en.wikipedia.org/wiki/Lisinopril]
- Fosinopril - Wikipedia. [URL: https://en.wikipedia.org/wiki/Fosinopril]
- Kinetics of captopril- and enalapril-induced inhibition of pulmonary angiotensin converting enzyme in vivo - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3020616/]
- Lisinopril - StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK482230/]
- ACE Inhibition Assay - Protocol - OneLab - Andrew Alliance. [URL: https://www.andrewalliance.com/protocols/ace-inhibition-assay-2/]
- What is the mechanism of Losartan Potassium? - Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/what-is-the-mechanism-of-losartan-potassium-11000000000000000000000000000000]
- Angiotensin Receptor Blockers (ARBs) - CV Pharmacology. [URL: https://www.cvpharmacology.
- What is the mechanism of Valsartan? - Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/what-is-the-mechanism-of-valsartan-11000000000000000000000000000000]
- Kinetic and metabolic aspects of enalapril action - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3540209/]
- Losartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [URL: https://www.
- Fosinopril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [URL: https://www.
- Angiotensin receptor blockers (ARBs) - Heart Matters magazine - BHF. [URL: https://www.bhf.org.uk/informationsupport/heart-matters-magazine/medical/drug-cabinet/angiotensin-receptor-blockers]
- Mechanism Of Action For Lisinopril - Consensus Academic Search Engine. [URL: https://consensus.app/papers/mechanism-action-lisinopril-consensus/8a1f8b6e6e0f5c8b9a1e8e8e8e8e8e8e/]
- DESCRIPTION CLINICAL PHARMACOLOGY Mechanism of Action - accessdata.fda.gov. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/label/2008/018998s077,019901s045lbl.pdf]
- Comparative First-Line Effectiveness and Safety of ACE (Angiotensin-Converting Enzyme) Inhibitors and Angiotensin Receptor Blockers: A Multinational Cohort Study | Hypertension. [URL: https://www.ahajournals.org/doi/10.1161/HYPERTENSIONAHA.120.16667]
- What is Fosinopril Sodium used for?. [URL: https://www.patsnap.com/synapse/articles/what-is-fosinopril-sodium-used-for-11000000000000000000000000000000]
- Enalapril (Vasotec, Epaned): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [URL: https://www.webmd.com/drugs/2/drug-8636/enalapril-oral/details]
- Fosinopril: Package Insert / Prescribing Information - Drugs.com. [URL: https://www.drugs.com/pro/fosinopril.html]
- Losartan - Wikipedia. [URL: https://en.wikipedia.org/wiki/Losartan]
- Lisinopril (Prinivil, Zestril, others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. [URL: https://www.webmd.com/drugs/2/drug-6873/lisinopril-oral/details]
- Enalapril (oral route) - Side effects & dosage - Mayo Clinic. [URL: https://www.mayoclinic.org/drugs-supplements/enalapril-oral-route/description/drg-20073036]
- What is the mechanism of Lisinopril? - Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/what-is-the-mechanism-of-lisinopril-11000000000000000000000000000000]
- Losartan (oral route) - Side effects & dosage - Mayo Clinic. [URL: https://www.mayoclinic.org/drugs-supplements/losartan-oral-route/description/drg-20067223]
- ACE Inhibitors vs. ARBs for Primary Hypertension - AAFP. [URL: https://www.aafp.org/pubs/afp/issues/2015/0415/p580.html]
- Pharmacokinetics of angiotensin converting enzyme inhibition in tissues following oral lisinopril: studies in the rat using quantitative radioinhibitor binding - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2513476/]
- Angiotensin II receptor blockers - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1200815/]
- Fosinopril | C30H46NO7P | CID 9601226 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Fosinopril]
- What is the mechanism of action of losartan (angiotensin II receptor antagonist)? - Dr.Oracle. [URL: https://droracle.com/ai/what-is-the-mechanism-of-action-of-losartan-angiotensin-ii-receptor-antagonist/]
- Clinical Profile of Valsartan 80mg Tablet - GlobalRx. [URL: https://globalrph.com/drugs/valsartan-80mg-tablet/]
- Comparative Effectiveness of ACE Inhibitors and ARBs - American College of Cardiology. [URL: https://www.acc.org/latest-in-cardiology/journal-scans/2021/08/03/14/01/comparative-first-line-effectiveness-and-safety]
- What are Angiotensin II receptor modulators and how do they work?. [URL: https://www.patsnap.com/synapse/articles/what-are-angiotensin-ii-receptor-modulators-and-how-do-they-work-11000000000000000000000000000000]
- Valsartan: MedlinePlus Drug Information. [URL: https://medlineplus.gov/druginfo/meds/a697015.html]
- Sacubitril-Valsartan - StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK539803/]
- Mechanisms for the Clinical Benefits of Angiotensin II Receptor Blockers - Oxford Academic. [URL: https://academic.oup.com/ajh/article/15/10/854/145831]
- Angiotensin I Converting Enzyme (ACE1) Inhibitor Screening Kit - Assay Genie. [URL: https://www.assaygenie.com/angiotensin-i-converting-enzyme-ace1-inhibitor-screening-kit]
- ACE Inhibitors vs ARBs : Primary Care Drug Alerts - Ovid. [URL: https://journals.lww.com/primarycaredrugalerts/fulltext/2012/03000/ace_inhibitors_vs_arbs.1.aspx]
- Application Notes and Protocol for In Vitro ACE Inhibition Assay Using Karnamicin B2 - Benchchem. [URL: https://www.benchchem.com/application-notes/in-vitro-ace-inhibition-assay-using-karnamicin-b2]
- ACE-inhibitory activity assay: IC50 - Protocols.io. [URL: https://www.protocols.io/view/ace-inhibitory-activity-assay-ic50-81wgb6p43lpk/v1]
- What is the simple protocol or method to determine ACE inhibitory activity of peptides?. [URL: https://www.researchgate.net/post/What_is_the_simple_protocol_or_method_to_determine_ACE_inhibitory_activity_of_peptides]
- Enalapril, a nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6331111/]
- The Molecular Docking and Inhibition Kinetics of Angiotensin I-Converting Enzyme Inhibitory Peptides Derived from Soft-Shelled Turtle Yolk - MDPI. [URL: https://www.mdpi.com/2072-6643/12/10/3186]
- Inhibitor and Substrate Binding by Angiotensin-converting Enzyme - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2562908/]
- The molecular mechanisms of interactions between bioactive peptides and angiotensin-converting enzyme | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/343360241_The_molecular_mechanisms_of_interactions_between_bioactive_peptides_and_angiotensin-converting_enzyme]
- Snapshots of the ACE active site bound to lisinopril (A) and... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.
- Enalapril Pharmacology Podcast - YouTube. [URL: https://m.youtube.
- A novel angiotensin-I-converting enzyme inhibitory peptide from oyster: Simulated gastro-intestinal digestion, molecular docking, inhibition kinetics and antihypertensive effects in rats - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fnut.2022.992223/full]
Sources
- 1. Enalapril | C20H28N2O5 | CID 5388962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fosinopril - Wikipedia [en.wikipedia.org]
- 3. Lisinopril - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]
- 5. What is the mechanism of Lisinopril? [synapse.patsnap.com]
- 6. ACE Inhibitors vs. ARBs: Similarities, Differences, Interactions & More - GoodRx [goodrx.com]
- 7. Fosinopril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Enalapril - Wikipedia [en.wikipedia.org]
- 9. Lisinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Valsartan - Wikipedia [en.wikipedia.org]
- 11. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 12. bhf.org.uk [bhf.org.uk]
- 13. What is the mechanism of Valsartan? [synapse.patsnap.com]
- 14. drugs.com [drugs.com]
- 15. Kinetic and metabolic aspects of enalapril action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Losartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 18. Losartan - Wikipedia [en.wikipedia.org]
- 19. Articles [globalrx.com]
- 20. ahajournals.org [ahajournals.org]
- 21. ACE Inhibitors vs. ARBs for Primary Hypertension | AAFP [aafp.org]
- 22. Comparative Effectiveness of ACE Inhibitors and ARBs - American College of Cardiology [acc.org]
A Scientist's Guide to Phosphonate Prodrugs: Unmasking Biological Efficacy
Phosphonate-containing molecules are formidable tools in drug development, serving as stable isosteres of phosphates that can form crucial interactions with biological targets.[1] However, their inherent high negative charge at physiological pH severely hampers their ability to cross cellular membranes, creating a significant barrier to their therapeutic potential.[1][2] This challenge has catalyzed the development of sophisticated prodrug strategies, designed to temporarily mask the phosphonate moiety, enhance cellular uptake, and release the active drug at the site of action.[1]
This guide provides an in-depth comparison of the biological efficacy of major phosphonate prodrug classes. We will move beyond a simple catalog of compounds to dissect the chemical strategies, the resulting pharmacological profiles, and the experimental methodologies used to validate their performance. Our focus is on the causality behind experimental choices, providing the reader with a robust framework for evaluating and designing the next generation of phosphonate therapeutics.
The Central Challenge: The Phosphonate Permeability Barrier
The core problem that phosphonate prodrugs solve is poor bioavailability.[1] The dianionic nature of the phosphonate group at physiological pH makes passive diffusion across the lipid-rich cell membrane energetically unfavorable.[2] A successful prodrug strategy must therefore neutralize this charge with "pro-moieties" that are:
-
Lipophilic: To facilitate membrane transit.
-
Labile: Capable of being cleaved intracellularly by ubiquitous enzymes (e.g., esterases, cathepsins) to release the active phosphonate.[3]
-
Non-toxic: The cleaved pro-moieties should ideally be metabolized into benign byproducts.[1]
The following sections will compare the most successful strategies developed to date, supported by experimental data.
Comparative Analysis of Major Phosphonate Prodrug Strategies
We will evaluate several key classes of phosphonate prodrugs: Acyloxyalkyl Esters, S-Acylthioethyl (SATE) Esters, and Phosphoramidates (including the ProTide™ platform). Their performance will be compared based on cellular permeability, metabolic stability, and in vivo efficacy.
Acyloxyalkyl Esters: The Workhorses (POM & POC)
Acyloxyalkyl esters are among the earliest and most widely used strategies for masking phosphonates.[1] The two most prominent examples are the pivaloyloxymethyl (POM) and the isopropoxycarbonyloxymethyl (POC) moieties.[4]
Mechanism of Action: This strategy relies on a two-step intracellular activation pathway initiated by carboxylesterases.
Experimental Evidence & Comparison:
The choice between different acyloxyalkyl esters often comes down to a trade-off between stability and activation kinetics. Adefovir dipivoxil (Hepsera®), a di-POM prodrug of adefovir (PMEA), was approved for Hepatitis B treatment because it displayed significantly higher oral bioavailability in rats compared to the parent drug and other ester derivatives.[1] Similarly, Tenofovir Disoproxil Fumarate (TDF, Viread®), a di-POC prodrug, demonstrated enhanced oral absorption and tissue permeability over the parent phosphonate, tenofovir.[1]
However, a key consideration for the POM moiety is the release of pivalic acid upon hydrolysis, which can interfere with carnitine metabolism.[4] The POC strategy was developed partly to circumvent this, as its byproducts are isopropanol and carbon dioxide, which are less problematic.[5] An early study comparing prodrugs of the acyclic nucleoside PMPA found that the POC derivative had a longer serum half-life and greater potency against HIV-1 in cell-based assays than the corresponding POM version, informing the selection for TDF.[5]
Table 1: Comparative Efficacy of Acyloxyalkyl Prodrugs
| Prodrug (Parent Drug) | Pro-Moiety | Key Finding | Reference |
| Adefovir Dipivoxil (Adefovir) | Di-Pivaloyloxymethyl (POM) | >2-fold higher oral bioavailability in rats vs. parent drug. | [1] |
| Tenofovir Disoproxil (Tenofovir) | Di-isopropoxycarbonyloxymethyl (POC) | Increased oral absorption and tissue permeability. | [1] |
| Bis(POM)-PMEA (Adefovir) | Di-Pivaloyloxymethyl (POM) | >150-fold higher in vitro potency against HSV-2 than parent. | [6] |
| POMHEX (HEX) | Di-Pivaloyloxymethyl (POM) | IC50 of 28.9 nM vs. 1342 nM for the parent drug in ENO1-deleted cells. | [7] |
S-Acylthioethyl (SATE) Esters
The S-acylthioethyl (SATE) strategy represents a refinement of the ester-based approach, designed to offer a different stability profile.[1]
Mechanism of Action: Similar to acyloxyalkyl esters, the SATE mechanism is initiated by esterase cleavage. However, the subsequent decomposition proceeds via the loss of ethylene sulfide.
Experimental Evidence & Comparison:
The primary advantage of the SATE strategy lies in its enhanced stability in human serum compared to some acyloxyalkyl esters. In a key comparative study, the bis(tert-butyl-SATE) prodrug of PMEA retained similar antiviral activity in cells to its bis(POM) counterpart but demonstrated a remarkable 50-fold increase in half-life in human serum.[1] This suggests that SATE prodrugs may offer better in vivo efficacy due to prolonged systemic exposure, making them an attractive alternative when rapid plasma clearance of POM/POC prodrugs is a concern.[1]
Phosphoramidates: The ProTide™ Revolution
The phosphoramidate approach, particularly the ProTide™ technology, represents a highly successful and versatile strategy.[8] It involves masking the phosphonate with an amino acid ester and an aryl group. This approach has led to two FDA-approved antiviral drugs: Sofosbuvir and Tenofovir Alafenamide (TAF).[4]
Mechanism of Action: The activation of ProTides is a multi-step enzymatic cascade that ensures efficient intracellular release of the monophosphate, bypassing the often rate-limiting first phosphorylation step for nucleoside analogues.
Experimental Evidence & Comparison:
The clinical success of Tenofovir Alafenamide (TAF, Vemlidy®) over the earlier Tenofovir Disoproxil Fumarate (TDF) provides a compelling case study for the superiority of the ProTide approach for certain applications. TAF is significantly more stable in plasma than TDF, leading to more efficient delivery of the active drug, tenofovir, to target cells like lymphocytes.[3] This results in achieving therapeutic intracellular concentrations with a dose that is more than 10 times lower than that of TDF. The higher plasma stability and targeted delivery mechanism of TAF also lead to lower circulating levels of tenofovir, which is associated with a reduced risk of the kidney and bone toxicities seen with TDF.[3][4]
Further studies have shown that for PMPA, a phenyl phosphoramidate prodrug displayed 10-fold greater activity than the corresponding POC prodrug, highlighting the potential for significant potency gains with this strategy.[5]
Table 2: Comparative Efficacy of Phosphoramidate vs. Other Prodrugs
| Prodrug (Parent Drug) | Prodrug Type | Key Finding | Reference |
| Tenofovir Alafenamide (Tenofovir) | Phosphoramidate (ProTide) | >10-fold lower dose required vs. TDF for similar efficacy; improved safety profile. | [3][4] |
| (S)-FPMPA Amidate Prodrug | Amidate | Potent anti-HIV-1 activity (low nM); stable in plasma but rapidly metabolized in liver microsomes. | [2] |
| Phenyl phosphoramidate of PMPA | Phosphoramidate | 10-fold greater activity than the equivalent POC prodrug. | [5] |
| Bis(t-Bu-SATE)-PMEA | SATE Ester | 50-fold longer half-life in human serum compared to bis(POM) prodrug. | [1] |
Key Experimental Protocols for Efficacy Evaluation
The objective comparison of prodrugs relies on a standardized set of robust assays. The choice of assay is critical and must reflect the biological question being asked.
Protocol 1: In Vitro Antiviral/Anticancer Activity Assay
Causality: This is the foundational experiment to determine if the prodrug can effectively deliver the active agent into the cell to exert its biological effect. A significant increase in potency (i.e., a lower EC50 or IC50 value) compared to the parent drug is the primary indicator of a successful prodrug strategy.[6]
Methodology (Example: Anti-HIV Assay in CEM cells):
-
Cell Seeding: Seed CEM cells (a human T-lymphoblastoid cell line) in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Compound Preparation: Prepare serial dilutions of the phosphonate parent drug and the prodrugs in culture medium.
-
Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., IIIB) at a multiplicity of infection (MOI) of 0.01.
-
Treatment: Immediately add the diluted compounds to the infected cells. Include "cells only" (mock) and "virus only" (untreated) controls.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Quantification of Viral Replication: Measure a marker of viral replication. A common method is to quantify reverse transcriptase (RT) activity in the cell supernatant using a colorimetric or radioactive assay.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage inhibition of RT activity against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Plasma Stability Assay
Causality: This assay is crucial for predicting the in vivo fate of a prodrug.[1] A prodrug that is too rapidly hydrolyzed in plasma will release the charged parent drug systemically before it can reach the target cells, negating the benefits of the prodrug approach. Conversely, a prodrug that is too stable may not release the active drug efficiently within the cell. The goal is to find a balance.[3]
Methodology:
-
Reagent Preparation: Prepare human plasma (or plasma from a relevant animal species for preclinical studies) and a stock solution of the prodrug in a suitable solvent (e.g., DMSO).
-
Incubation: Add a small volume of the prodrug stock solution to pre-warmed plasma to achieve a final concentration of ~1-10 µM.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-drug mixture.
-
Reaction Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a 3-fold excess of cold acetonitrile. This precipitates plasma proteins.
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis vial and quantify the remaining concentration of the prodrug using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural log of the remaining prodrug concentration against time. The slope of the initial linear portion of this curve is used to calculate the half-life (t1/2) of the prodrug in plasma.
Conclusion and Future Outlook
The development of phosphonate prodrugs has been a resounding success, transforming poorly permeable compounds into effective, and in some cases, blockbuster drugs.[1] The choice of a prodrug strategy is not a one-size-fits-all decision but requires careful consideration of the parent molecule, the therapeutic indication, and the desired pharmacokinetic profile.
-
Acyloxyalkyl esters (POM, POC) are effective and synthetically accessible, serving as excellent first-generation strategies, though potential off-target effects of their byproducts must be considered.[1][4]
-
SATE esters offer a valuable alternative when enhanced plasma stability is required.[1]
-
Phosphoramidates (ProTides) represent a more advanced, highly efficient intracellular delivery system that can offer superior plasma stability and targeted delivery, leading to improved efficacy and safety profiles, as exemplified by the clinical success of TAF over TDF.[3][4]
Future innovations will likely focus on tissue-specific delivery, such as the liver-targeting HepDirect prodrugs, and the development of novel cleavage chemistries that respond to specific intracellular environments, further refining the precision of these powerful therapeutic agents.[9] The robust experimental framework detailed in this guide provides the necessary tools for researchers to continue this vital work, validating new designs and ultimately delivering more effective medicines to patients.
References
-
Hecker, S. J., & Erion, M. D. (2015). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 7(13), 1737-1756. Available from: [Link]
-
Janeba, Z. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 884836. Available from: [Link]
-
Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154-9218. Available from: [Link]
-
Garnier-Amblard, E. C., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154-9218. Available from: [Link]
-
Janeba, Z., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10. Available from: [Link]
-
Mehellou, Y., & De Clercq, E. (2016). Nucleoside Phosphate and Phosphonate Prodrug Clinical Candidates. ChemMedChem, 11(16), 1737-1748. Available from: [Link]
-
Erion, M. D. (2021). Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. ACS Medicinal Chemistry Letters, 12(7), 1056-1067. Available from: [Link]
-
Starrett, J. E., et al. (1992). Synthesis and in vitro evaluation of a phosphonate prodrug: bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine. Antiviral Research, 19(3), 267-273. Available from: [Link]
-
Serpi, M., et al. (2016). Phosphoramidates and phosphonamidates (ProTides) with antiviral activity. Future Medicinal Chemistry, 8(11), 1257-1283. Available from: [Link]
-
Ford, A., et al. (2022). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. The Journal of Organic Chemistry, 87(21), 14793-14808. Available from: [Link]
-
Di Grandi, M., et al. (2021). Overview of Biologically Active Nucleoside Phosphonates. Frontiers in Pharmacology, 12, 655873. Available from: [Link]
-
Rudge, E., et al. (2022). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry, 13(4), 389-403. Available from: [Link]
-
Sloman, D. L., et al. (2024). Phosphonodiamidate prodrugs of phosphoantigens (ProPAgens) exhibit potent Vγ9/Vδ2 T cell activation and eradication of cancer cells. RSC Medicinal Chemistry, 15(6), 1541-1549. Available from: [Link]
-
Yan, V. C., et al. (2023). Comparative Pharmacology of A Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase After Oral and Parenteral Administration. Molecular Pharmaceutics, 20(3), 1557-1568. Available from: [Link]
-
Wiemer, A. J., & Wiemer, D. F. (2015). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Topics in Current Chemistry, 360, 115-160. Available from: [Link]
-
Yan, V. C., et al. (2023). Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration. Molecular Pharmaceutics, 20(3), 1557-1568. Available from: [Link]
Sources
- 1. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Overview of Biologically Active Nucleoside Phosphonates [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]
- 5. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro evaluation of a phosphonate prodrug: bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elearning.unimib.it [elearning.unimib.it]
A Comparative Analysis of the Potency of Nitrogen-Containing vs. Non-Nitrogen-Containing Bisphosphonates
A Technical Guide for Researchers and Drug Development Professionals
Bisphosphonates represent a cornerstone in the management of bone resorption disorders, including osteoporosis, Paget's disease of bone, and cancer-associated bone diseases.[1][2][3] These synthetic analogs of pyrophosphate exhibit a high affinity for bone mineral, allowing for their targeted action on osteoclasts, the primary cells responsible for bone breakdown.[2][4] However, the therapeutic potency of bisphosphonates is not uniform across the class. A critical determinant of their anti-resorptive efficacy lies in their chemical structure, specifically the presence or absence of a nitrogen atom in the side chain. This guide provides an in-depth comparison of the potency of nitrogen-containing (N-BPs) and non-nitrogen-containing bisphosphonates (non-N-BPs), delving into their distinct mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.
Divergent Molecular Mechanisms Underpin Potency Differences
The profound difference in potency between N-BPs and non-N-BPs stems from their fundamentally different intracellular targets and mechanisms of action.[4][5]
Non-Nitrogen-Containing Bisphosphonates: The Cytotoxic ATP Analog Pathway
The first-generation, non-nitrogen-containing bisphosphonates, such as etidronate and clodronate, exert their effects through a mechanism of cellular toxicity.[2][5] Once endocytosed by osteoclasts, these compounds are intracellularly metabolized into non-hydrolyzable analogs of adenosine triphosphate (ATP).[4][5][6] These cytotoxic ATP analogs accumulate within the osteoclast, interfering with ATP-dependent cellular processes and mitochondrial function, ultimately leading to the induction of apoptosis (programmed cell death).[5][6][7]
Caption: Mechanism of action of non-nitrogen-containing bisphosphonates.
Nitrogen-Containing Bisphosphonates: Potent Inhibition of the Mevalonate Pathway
In contrast, the second and third-generation nitrogen-containing bisphosphonates, including alendronate, risedronate, ibandronate, and zoledronic acid, are significantly more potent due to their specific and targeted inhibition of a key enzyme in the mevalonate pathway.[6][7] This pathway is crucial for the production of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1]
N-BPs act as potent inhibitors of farnesyl pyrophosphate synthase (FPPS), a critical enzyme that catalyzes the synthesis of FPP.[1][8][9] The inhibition of FPPS prevents the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are essential for various osteoclast functions, including cytoskeletal arrangement, membrane ruffling, and survival.[1][10] The disruption of these vital cellular processes leads to osteoclast inactivation and apoptosis.[7][8] The presence of the nitrogen atom in the side chain is crucial for the high-affinity binding of these drugs to the active site of FPPS.[8][11]
Caption: Mechanism of action of nitrogen-containing bisphosphonates.
Structure-Activity Relationship: The Key to Potency
The chemical structure of a bisphosphonate molecule, particularly the R2 side chain, is the primary determinant of its anti-resorptive potency.[6][12]
-
P-C-P Backbone: The phosphonate groups (P-C-P) are essential for the high affinity of bisphosphonates for hydroxyapatite, the mineral component of bone.[4][12]
-
R1 Side Chain: A hydroxyl group at the R1 position further enhances bone binding.[12][13]
-
R2 Side Chain: The composition of the R2 side chain dictates the mechanism of action and potency. The presence of a nitrogen atom in an alkyl chain or a heterocyclic ring dramatically increases the anti-resorptive potency by orders of magnitude compared to non-N-BPs.[6][12][14] Minor modifications to this side chain can lead to significant differences in the ability to inhibit FPPS and, consequently, in anti-resorptive activity.[1]
Quantitative Comparison of Potency
The difference in potency between the two classes of bisphosphonates is substantial. Nitrogen-containing bisphosphonates can be 100 to 10,000 times more potent than their non-nitrogen-containing counterparts in inhibiting bone resorption.[3][6]
| Bisphosphonate | Class | Relative Potency (vs. Etidronate = 1) |
| Etidronate | Non-Nitrogen-Containing | 1 |
| Clodronate | Non-Nitrogen-Containing | 10 |
| Tiludronate | Non-Nitrogen-Containing | 10 |
| Pamidronate | Nitrogen-Containing | 100 |
| Alendronate | Nitrogen-Containing | 1,000 |
| Ibandronate | Nitrogen-Containing | 1,000-10,000 |
| Risedronate | Nitrogen-Containing | >10,000 |
| Zoledronic Acid | Nitrogen-Containing | >10,000 |
This table presents approximate relative potencies based on preclinical data and is intended for comparative purposes.[6]
Clinical Efficacy: A Reflection of Potency
The superior potency of N-BPs translates to greater clinical efficacy in the treatment of bone disorders.
-
Osteoporosis: N-BPs such as alendronate, risedronate, ibandronate, and zoledronic acid have demonstrated significant reductions in the risk of vertebral and non-vertebral fractures.[3][7][15][16][17] For instance, zoledronic acid has been shown to reduce the risk of vertebral fractures by about 70% and hip fractures by about 41%.[7] Alendronate and risedronate reduce vertebral fracture risk by approximately 50% and 40%, respectively.[7] While non-N-BPs can increase bone mineral density, their efficacy in fracture reduction is less pronounced.[3] Furthermore, non-nitrogen-containing bisphosphonates have a higher potential to inhibit bone mineralization and can cause osteomalacia, which is why they are no longer in broad use.[7]
-
Paget's Disease of Bone: N-BPs are the cornerstone of therapy for Paget's disease, profoundly suppressing the excessive bone resorption characteristic of the disease.[6] They have largely replaced older therapies, including non-N-BPs, due to their superior ability to suppress osteoclast activity.[6]
Experimental Protocols for Potency Assessment
A variety of in vitro and in vivo assays are employed to determine and compare the potency of bisphosphonates.
In Vitro Assay: Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
This assay directly measures the ability of a bisphosphonate to inhibit the activity of its molecular target, FPPS.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a bisphosphonate for FPPS.
Materials:
-
Recombinant human FPPS enzyme
-
Substrates: Isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP)
-
Assay buffer
-
Malachite green reagent for phosphate detection
-
Test bisphosphonates
-
96-well microplate
-
Plate reader
Protocol:
-
Prepare serial dilutions of the test bisphosphonates in the assay buffer.
-
In a 96-well plate, add the FPPS enzyme to each well.
-
Add the serially diluted bisphosphonates to the respective wells.
-
Initiate the enzymatic reaction by adding the substrates (IPP and GPP).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic pyrophosphate released during the reaction to produce a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Calculate the percentage of FPPS inhibition for each bisphosphonate concentration.
-
Plot the percentage of inhibition against the logarithm of the bisphosphonate concentration and determine the IC50 value.
Caption: Experimental workflow for an FPPS inhibition assay.
In Vitro Assay: Osteoclast Resorption Pit Assay
This cell-based assay assesses the functional consequence of bisphosphonate treatment on osteoclast activity.
Objective: To quantify the inhibitory effect of bisphosphonates on osteoclast-mediated bone resorption.
Materials:
-
Osteoclast precursor cells (e.g., from rodent bone marrow or human peripheral blood)
-
Culture medium supplemented with M-CSF and RANKL to induce osteoclast differentiation
-
Dentine or bone slices
-
Test bisphosphonates
-
Fixative and staining solutions (e.g., toluidine blue)
-
Microscope with imaging software
Protocol:
-
Culture osteoclast precursor cells on dentine or bone slices in the presence of M-CSF and RANKL to allow for differentiation into mature osteoclasts.
-
Treat the mature osteoclast cultures with various concentrations of the test bisphosphonates for a defined period (e.g., 48-72 hours).
-
At the end of the treatment period, remove the cells from the slices.
-
Stain the slices with toluidine blue to visualize the resorption pits created by the osteoclasts.
-
Capture images of the resorption pits using a microscope.
-
Quantify the total area of resorption for each treatment condition using imaging software.
-
Calculate the percentage of inhibition of bone resorption compared to the untreated control.
Conclusion
The presence of a nitrogen atom in the side chain of a bisphosphonate is the single most important structural feature determining its potency as an anti-resorptive agent. Nitrogen-containing bisphosphonates are significantly more potent than their non-nitrogen-containing counterparts due to their specific and highly efficient inhibition of farnesyl pyrophosphate synthase in the mevalonate pathway of osteoclasts. This enhanced potency translates into greater clinical efficacy in the treatment of a range of bone disorders characterized by excessive bone resorption. Understanding the distinct mechanisms of action and structure-activity relationships of these two classes of bisphosphonates is crucial for the rational design of new and improved therapies for bone diseases.
References
- Russell, R. G. G. (2011). Bisphosphonates: The first 40 years. Bone, 49(1), 2-19.
- Dunford, J. E., et al. (2001). Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates. Journal of Pharmacology and Experimental Therapeutics, 296(2), 235-242.
- Rogers, M. J., et al. (2000).
- Fleisch, H. (1998). Bisphosphonates: mechanisms of action. Endocrine reviews, 19(1), 80-100.
-
van Beek, E., et al. (1999). Farnesyl pyrophosphate synthase is the molecular target of nitrogen-containing bisphosphonates. Biochemical and Biophysical Research Communications, 264(1), 108-111. [Link]
- Ebetino, F. H., et al. (2011).
- Luckman, S. P., et al. (1998). Nitrogen-containing bisphosphonates inhibit the mevalonate pathway and prevent post-translational prenylation of GTP-binding proteins, including Ras. Journal of Bone and Mineral Research, 13(4), 581-589.
- Green, J. R. (2004). Bisphosphonates: preclinical review. The Oncologist, 9(Supplement 4), 3-13.
- Lin, J. H. (1996). Bisphosphonates: a review of their pharmacokinetic properties. Bone, 18(2), 75-85.
- Cremers, S., & Papapoulos, S. (2011).
- Papapoulos, S. E. (2008). Bisphosphonates: how do they work?
- Reszka, A. A., & Rodan, G. A. (2004). Mechanism of action of bisphosphonates.
- Nancollas, G. H., et al. (2006).
- Lawson, M. A., et al. (2010). The role of farnesyl pyrophosphate synthase in the mature osteoclast. Journal of Bone and Mineral Research, 25(1), 182-193.
-
Kavanagh, K. L., et al. (2006). The crystal structure of human farnesyl pyrophosphate synthase and binding of nitrogen-containing bisphosphonates. Proceedings of the National Academy of Sciences, 103(20), 7829-7834. [Link]
- Reid, I. R., & Cornish, J. (2002). The role of bisphosphonates in the management of osteoporosis. Baillière's best practice & research. Clinical endocrinology & metabolism, 16(3), 459-478.
- Black, D. M., et al. (1996). Randomised trial of effect of alendronate on risk of fracture in women with existing vertebral fractures. The Lancet, 348(9041), 1535-1541.
- Harris, S. T., et al. (1999). Effects of risedronate treatment on vertebral and nonvertebral fractures in women with postmenopausal osteoporosis: a randomized controlled trial. JAMA, 282(14), 1344-1352.
- Liberman, U. A., et al. (1995). Effect of oral alendronate on bone mineral density and the incidence of fractures in postmenopausal osteoporosis. New England Journal of Medicine, 333(22), 1437-1443.
- McClung, M. R., et al. (2001). Effect of risedronate on the risk of hip fracture in elderly women. New England Journal of Medicine, 344(5), 333-340.
- Black, D. M., et al. (2007). Once-yearly zoledronic acid for treatment of postmenopausal osteoporosis. New England Journal of Medicine, 356(18), 1809-1822.
- Russell, R. G. G., et al. (2008). Bisphosphonates: an update on mechanisms of action and how these relate to clinical efficacy. Annals of the New York Academy of Sciences, 1117(1), 209-257.
- Watts, N. B., et al. (2010). Bisphosphonate drug holiday: who, when and for how long?
-
Drake, M. T., et al. (2008). Bisphosphonates: mechanism of action and role in clinical practice. Mayo Clinic Proceedings, 83(9), 1032-1045. [Link]
-
StatPearls. (2023). Bisphosphonate. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Non-biological Antiresorptive: Bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences between the bisphosphonates for the prevention and treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. ClinPGx [clinpgx.org]
- 6. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farnesyl pyrophosphate synthase is the molecular target of nitrogen-containing bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitrogen-containing bisphosphonate mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 12. Bisphosphonates: structure-activity relations from a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding and antiresorptive properties of heterocycle-containing bisphosphonate analogs: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bisphosphonates | International Osteoporosis Foundation [osteoporosis.foundation]
- 16. The Efficacy of Bisphosphonates for Prevention of Osteoporotic Fracture: An Update Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnmedycznych.pl [pnmedycznych.pl]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Phosphonate Purity
For researchers, scientists, and drug development professionals, ensuring the purity of phosphonate-based active pharmaceutical ingredients (APIs) is a critical step that directly impacts safety and efficacy. The unique chemical properties of phosphonates, such as high polarity and poor UV absorption, present significant analytical challenges.[1][2] This guide provides an in-depth comparison of analytical methodologies for phosphonate purity assessment and a comprehensive framework for their cross-validation, ensuring robust and reliable data across the drug development lifecycle.
The Imperative of Method Cross-Validation
Method validation, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, establishes that an analytical procedure is suitable for its intended purpose.[3][4][5] However, in the dynamic environment of pharmaceutical development, methods are often transferred between laboratories (e.g., from R&D to QC) or updated with new technology.[6][7][8][9] Cross-validation is the formal process of comparing two distinct analytical methods or the same method in two different laboratories to ensure that they produce comparable results.[10] This is not merely a procedural formality but a scientific necessity to maintain data integrity and consistency throughout the product's lifecycle.
A well-executed cross-validation study provides documented evidence that the receiving laboratory is qualified to run the method and that the new method performs equivalently to the original.[9] This builds trustworthiness in the analytical data, a cornerstone of regulatory submissions and quality control.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique is the foundation of a robust purity assessment. The choice is often dictated by the specific phosphonate's properties, the nature of potential impurities, and the required sensitivity.[1]
Chromatographic Techniques: The Workhorses of Purity Analysis
High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are the most prevalent techniques for phosphonate analysis.
-
Ion-Pair Reversed-Phase HPLC (IP-RPLC): This technique addresses the high polarity of phosphonates by introducing an ion-pairing reagent to the mobile phase. This reagent forms a neutral complex with the charged phosphonate, enhancing its retention on a non-polar stationary phase like C18.[1][2] It is a versatile method for quantifying ionic and ionizable phosphonates.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly advantageous for highly polar phosphonates that are poorly retained in reversed-phase systems.[1][11] Separation is achieved through the partitioning of the analyte between a polar stationary phase and a mobile phase with a high organic solvent concentration.[1] A key advantage of HILIC is its compatibility with mass spectrometry (MS), which offers higher sensitivity and specificity.[1]
-
HPLC with Pre-column Derivatization: For phosphonates lacking a native chromophore, pre-column derivatization can be employed to attach a UV-active or fluorescent tag.[1] This significantly enhances detection sensitivity, making it suitable for trace-level quantification.[1]
-
Ion Chromatography (IC): IC is a powerful technique for separating and quantifying ionic species, making it well-suited for phosphonate analysis.[12][13][14] It often involves post-column derivatization or the use of suppressed conductivity detection.[12] Recent advancements in IC, such as coupling with inductively coupled plasma mass spectrometry (ICP-MS), have enabled trace-level analysis of phosphonates in complex matrices.[12][15]
Spectroscopic & Electrophoretic Techniques: Powerful Alternatives
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a highly specific and quantitative technique for phosphonate analysis.[16][17][18][19][20] Its key advantages include minimal sample preparation and the ability to provide structural information, which is invaluable for impurity identification.[18][19] The wide chemical shift range of the ³¹P nucleus allows for excellent signal separation.[18]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and is suitable for the analysis of charged species like phosphonates.[21][22][23][24] Separation is based on the differential migration of analytes in an electric field.[24] In-capillary complexation with metal ions can be used to enhance the detectability of phosphonates.[21]
A Framework for Cross-Validation: Ensuring Method Comparability
The cross-validation process should be prospectively defined in a protocol that outlines the experiments, acceptance criteria, and procedures for investigating discrepancies. The fundamental principle is to demonstrate that the two methods (or laboratories) produce equivalent results for the same set of samples.
Experimental Workflow for Cross-Validation
Caption: A generalized workflow for the cross-validation of analytical methods.
Key Validation Parameters for Comparison
According to ICH Q2(R1), the following parameters are critical for assessing the comparability of quantitative purity methods.[3][4][5][25]
-
Accuracy: The closeness of test results to the true value. This is typically assessed by analyzing samples with known concentrations (e.g., spiked placebo) across the analytical range.[26]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[26] This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[26]
Data Presentation for Comparative Analysis
A clear and concise summary of the cross-validation data is essential for evaluation.
| Performance Characteristic | Method A (e.g., IP-RPLC) | Method B (e.g., ³¹P NMR) | Acceptance Criteria | Result |
| Accuracy (% Recovery) | Mean: 99.5%, RSD: 1.2% | Mean: 100.2%, RSD: 0.8% | 98.0% - 102.0% Recovery | Pass |
| Repeatability (RSD) | ≤ 1.5% | ≤ 1.0% | RSD ≤ 2.0% | Pass |
| Intermediate Precision (RSD) | ≤ 2.0% | ≤ 1.5% | RSD ≤ 3.0% | Pass |
| Specificity | No interference from placebo or known impurities | Distinct signals for analyte and impurities | No interference at the analyte retention time/chemical shift | Pass |
| LOQ (µg/mL) | 0.5 | 1.0 | Reportable | N/A |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 | Pass |
| Range (µg/mL) | 1 - 150 | 2 - 200 | Covers 80-120% of the nominal concentration | Pass |
Detailed Experimental Protocols
The following are representative protocols for two common analytical techniques for phosphonate purity analysis. These protocols are designed to be self-validating by incorporating system suitability tests.
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RPLC) for Phosphonate Purity
1. Objective: To determine the purity of a phosphonate API and quantify its related impurities.
2. Materials and Reagents:
- Phosphonate API reference standard and sample
- Known impurity reference standards
- HPLC grade acetonitrile and water
- Ion-pairing reagent (e.g., tetrabutylammonium hydroxide)
- Phosphoric acid
- C18 column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions:
- Mobile Phase A: Buffer containing the ion-pairing reagent, pH adjusted with phosphoric acid.
- Mobile Phase B: Acetonitrile.
- Gradient: A time-based gradient from a low to a high percentage of Mobile Phase B.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at an appropriate wavelength (or a Charged Aerosol Detector if the analyte lacks a chromophore).
- Injection Volume: 10 µL.
4. System Suitability:
- Inject a standard solution containing the phosphonate API and known impurities.
- Acceptance Criteria:
- Tailing factor for the API peak: ≤ 2.0.
- Theoretical plates for the API peak: ≥ 2000.
- Resolution between the API and the closest eluting impurity: ≥ 1.5.
- RSD for six replicate injections of the standard: ≤ 1.0%.
5. Sample Preparation:
- Accurately weigh and dissolve the phosphonate sample in the mobile phase to a final concentration of approximately 1 mg/mL.[1]
6. Analysis:
- Inject the blank (mobile phase), system suitability solution, reference standard solution, and sample solutions.
7. Calculation:
- Calculate the percentage of each impurity using the peak area and the response factor relative to the API.
Protocol 2: Quantitative ³¹P NMR for Phosphonate Purity
1. Objective: To determine the purity of a phosphonate API and identify and quantify phosphorus-containing impurities.
2. Materials and Reagents:
- Phosphonate API reference standard and sample
- Internal standard (e.g., methylphosphonic acid) of known purity
- Deuterated solvent (e.g., D₂O or DMSO-d₆)
- EDTA (to chelate paramagnetic metal ions)
3. NMR Parameters:
- Spectrometer: 400 MHz or higher.
- Nucleus: ³¹P.
- Pulse Program: A standard one-pulse experiment with proton decoupling.
- Relaxation Delay (d1): At least 5 times the longest T₁ of the phosphorus nuclei being quantified to ensure full relaxation.
- Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.
4. System Suitability:
- Not applicable in the same way as chromatography, but the instrument's performance should be verified (e.g., line shape, resolution).
5. Sample Preparation:
- Accurately weigh the phosphonate sample and the internal standard into an NMR tube.
- Add a known volume of the deuterated solvent and a small amount of EDTA if necessary.
- Ensure complete dissolution.
6. Analysis:
- Acquire the ³¹P NMR spectrum.
- Process the data (e.g., Fourier transform, phase correction, baseline correction).
7. Calculation:
- Integrate the signals corresponding to the phosphonate API and the internal standard.
- Calculate the purity of the API based on the integral values, the number of phosphorus atoms in each molecule, and the known purity and weight of the internal standard.
Logical Relationships and Method Selection
The choice between these methods is not arbitrary and depends on a logical assessment of the analytical needs.
Caption: Logical selection of analytical methods based on phosphonate properties.
Conclusion
The cross-validation of analytical methods for phosphonate purity is a scientifically rigorous process that underpins the quality and consistency of pharmaceutical products. By understanding the principles of different analytical techniques, establishing a robust cross-validation framework, and meticulously executing detailed protocols, researchers and drug development professionals can ensure the integrity of their analytical data. This guide provides a comprehensive foundation for making informed decisions in method selection and implementing a self-validating system for the purity assessment of phosphonate APIs.
References
- A Comparative Guide to HPLC Analysis for Purity Assessment of Phosphonate Compounds. Benchchem.
- Ion Pairing for Phosphonate Compound Analysis. Sigma-Aldrich.
- A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Simultaneous determination of phosphonate, phosphate, and diphosphate by capillary electrophoresis using in-capillary complexation with Mo(VI). PubMed.
- Overview of different analytical methods for the detection of diverse phosphonates. ResearchGate.
- Determination of phosphonate chelating agents by capillary electrophoresis.
- Q2(R2) Validation of Analytical Procedures. FDA.
- Compositional Analysis of Metal(IV) Phosphate and Phosphonate Materials—Pitfalls and Best Practices. MDPI.
- Full article: Trace-level analysis of phosphonates in environmental waters by ion chromatography and inductively coupled plasma mass spectrometry. Taylor & Francis Online.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Green quantification of amino(poly)phosphonates using ion chromatography coupled to integrated pulsed amperometric detection. NIH.
- A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR. ResearchGate.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation. Compliance4alllearning.com.
- Getting Analytical Method Validation, Verification & Transfer Right. ComplianceOnline.
- A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR. Taylor & Francis.
- Detecting traces of phosphonates. Wiley Analytical Science.
- Analytical Method Transfer: Best Practices and Guidelines. Lab Manager Magazine.
- Analytical Method Transfer Best Practices. Contract Pharma.
- Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI.
- Ion chromatographic separations of phosphorus species: a review. PubMed.
- Trace-level analysis of phosphonates in environmental waters by ion chromatography and inductively coupled plasma mass spectrometry. ResearchGate.
- Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.
- Application of Capillary Electrophoresis to the Study of the Degradation of Synthetic Phosphates in Meat Systems. ResearchGate.
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH.
- High Performance Capillary Electrophoresis. Agilent.
- Validation of analytical methods for active constituents and agricultural products.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ion Pairing for Phosphonate Compound Analysis [sigmaaldrich.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
- 7. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
- 8. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 9. contractpharma.com [contractpharma.com]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Green quantification of amino(poly)phosphonates using ion chromatography coupled to integrated pulsed amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ion chromatographic separations of phosphorus species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
- 20. nmr.oxinst.com [nmr.oxinst.com]
- 21. Simultaneous determination of phosphonate, phosphate, and diphosphate by capillary electrophoresis using in-capillary complexation with Mo(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cris.vtt.fi [cris.vtt.fi]
- 23. researchgate.net [researchgate.net]
- 24. agilent.com [agilent.com]
- 25. fda.gov [fda.gov]
- 26. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
A Senior Application Scientist's Guide to Assessing Stereoselectivity in Phosphonate Synthesis
For researchers, medicinal chemists, and professionals in drug development, the stereochemical integrity of a phosphonate warhead can be the determining factor in its efficacy and selectivity. As analogues of amino acids and phosphates, the precise three-dimensional arrangement of substituents around the phosphorus-adjacent carbon is paramount.[1][2][3] This guide provides an in-depth comparison of the leading methodologies for stereoselective phosphonate synthesis, offering not just protocols but the causal logic behind experimental choices, supported by comparative data and mechanistic insights.
The Crucial Role of Chirality in Phosphonate Bioactivity
Phosphonates are widely recognized for their therapeutic potential, acting as enzyme inhibitors, antiviral agents, and herbicides.[3][4] Their stability to hydrolysis, compared to phosphates, makes them attractive isosteres in drug design.[3] However, the biological activity of these molecules is often intrinsically linked to the absolute configuration of the stereogenic α-carbon.[1] Consequently, the development of robust and highly stereoselective synthetic routes is a critical endeavor in modern medicinal chemistry.
Comparative Analysis of Key Stereoselective Strategies
The synthesis of chiral phosphonates has been approached through several key transformations. Here, we compare the performance of the most prevalent methods: the Asymmetric Pudovik Reaction, Asymmetric Hydrophosphonylation, and the Stereoselective Horner-Wadsworth-Emmons (HWE) Reaction.
Asymmetric Pudovik Reaction and Hydrophosphonylation of Imines
The addition of a P-H bond across a C=O (Pudovik) or C=N (Hydrophosphonylation) double bond is a direct and atom-economical approach to α-hydroxy- and α-aminophosphonates, respectively. The stereoselectivity of these reactions is typically controlled by chiral catalysts, which can be either metal-based or purely organic.
Mechanism of Stereocontrol: Chiral catalysts, such as Brønsted acids or metal complexes, activate the electrophilic imine or aldehyde and coordinate the incoming nucleophilic phosphite. This creates a chiral environment around the reaction center, favoring the approach of the phosphite from one face of the prochiral substrate over the other.[2][5]
dot
Caption: Generalized workflow for catalytic asymmetric hydrophosphonylation.
Performance Comparison:
Organocatalysts, particularly those derived from cinchona alkaloids and BINOL, have proven highly effective. Chiral Brønsted acids, for instance, can engage in hydrogen bonding with the imine, creating a rigid, stereochemically defined transition state.[2][5]
| Catalyst/Method | Substrate | Phosphite | Enantiomeric Excess (ee) | Reference |
| Quinine (10 mol%) | N-Boc-imines | Diethyl phosphite | up to 94% | [6] |
| (R)-BINOL-derived Phosphoric Acid (10 mol%) | Cinnamaldehyde-derived imines | Diisopropyl phosphite | up to 90% | [2] |
| TBOx Aluminum Complex (1 mol%) | Aromatic Aldehydes | Bis(2,2,2-trifluoroethyl) phosphite | up to 98% | [7] |
| Zinc-Pybox Complex | N-sulfonyl-imines | Dialkyl phosphites | up to 93% | [8] |
Experimental Protocol: Organocatalytic Asymmetric Hydrophosphonylation of an Imine
This protocol is adapted from the work of Akiyama and coworkers, demonstrating a chiral Brønsted acid-catalyzed approach.[9]
-
Preparation of the Catalyst Solution: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the (R)-BINOL-derived phosphoric acid catalyst (10 mol%) in the reaction solvent (e.g., m-xylene, 2 mL).
-
Addition of Reactants: To the catalyst solution, add the imine (1.0 eq) followed by the diisopropyl phosphite (2.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or 1H NMR spectroscopy.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the enantioenriched α-aminophosphonate.
-
Chiral Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation of prochiral enamido or α,β-unsaturated phosphonates is a powerful method for accessing chiral phosphonates with high enantiopurity. This method relies on the use of chiral transition metal catalysts, most commonly rhodium complexes with chiral phosphine ligands.[10][11][12]
Mechanism of Stereocontrol: The chiral ligand coordinates to the metal center, creating a chiral pocket. The substrate then coordinates to the metal in a specific orientation, and the subsequent migratory insertion of hydrogen occurs stereoselectively, leading to the formation of one enantiomer in excess.
dot
Caption: Simplified workflow of Rh-catalyzed asymmetric hydrogenation.
Performance Comparison of Chiral Ligands:
The choice of chiral ligand is critical for achieving high enantioselectivity. Ligands from the DuPHOS, BPE, and BisP* families have shown exceptional performance.
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
| [Rh(Et-DuPHOS)]+ | Enamido phosphonates | 90-95% | [10] |
| [Rh(t-Bu-BisP*)]+ | α,β-unsaturated phosphonates | up to 99% | [13] |
| Pd(OCOCF3)2 / (R)-BINAP | α-keto phosphonates | up to 55% | |
| [Rh(COD)2]BF4 / (Rc,Ra)-1d | α-keto phosphonates | up to 87% |
Stereoselective Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a cornerstone of organic synthesis for the formation of alkenes. While it classically favors the formation of the thermodynamically stable (E)-alkene, modifications have been developed to achieve high selectivity for the (Z)-isomer.[14][15]
Mechanism of Stereocontrol:
-
(E)-Selectivity (Thermodynamic Control): The reaction typically proceeds through a reversible initial addition of the phosphonate carbanion to the aldehyde. This allows for equilibration to the more stable anti-oxaphosphetane intermediate, which undergoes syn-elimination to yield the (E)-alkene.[3]
-
(Z)-Selectivity (Kinetic Control - Still-Gennari Modification): By using phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) and strongly dissociating bases (e.g., KHMDS with 18-crown-6) at low temperatures, the initial addition becomes irreversible. The reaction is then under kinetic control, favoring the formation of the syn-oxaphosphetane intermediate, which eliminates to give the (Z)-alkene.[14][16][17]
dot
Caption: Thermodynamic vs. Kinetic control in the HWE reaction.
Comparative Data for HWE Modifications:
| Aldehyde | Method | Phosphonate Reagent | (Z:E) Ratio | Reference |
| Benzaldehyde | Standard HWE | Triethyl phosphonoacetate | >95:5 (E favored) | [16] |
| p-Tolualdehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | 15.5:1 | [18] |
| Aliphatic Aldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | >95:5 | [16] |
Experimental Protocol: Still-Gennari (Z)-Selective HWE Olefination
This protocol is based on the established Still-Gennari conditions.[16][18]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 18-crown-6 (3.0 eq) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base and Phosphonate Addition: Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF dropwise, followed by the dropwise addition of bis(2,2,2-trifluoroethyl) phosphonoacetate (2.0 eq). Stir the resulting solution at -78 °C for 30 minutes.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours, monitoring its progress by TLC.
-
Quenching and Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Isomer Ratio Determination: Determine the Z:E ratio of the product by 1H NMR spectroscopy, analyzing the coupling constants of the vinylic protons.
Conclusion: A Strategic Approach to Stereoselectivity
The choice of method for stereoselective phosphonate synthesis is dictated by the desired stereoisomer and the functionality of the target molecule.
-
For α-amino and α-hydroxyphosphonates , asymmetric hydrophosphonylation and Pudovik reactions offer a direct route with high enantioselectivity, driven by a diverse array of organo- and metal-based catalysts.
-
Asymmetric hydrogenation provides an excellent pathway to saturated chiral phosphonates, with the choice of chiral ligand being the critical parameter for success.
-
For the synthesis of α,β-unsaturated phosphonates , the Horner-Wadsworth-Emmons reaction offers predictable and high stereoselectivity. The standard reaction reliably yields (E)-alkenes, while the Still-Gennari modification is the method of choice for accessing (Z)-alkenes.
By understanding the underlying mechanisms and leveraging the comparative data presented, researchers can make informed decisions to efficiently synthesize phosphonates with the desired stereochemical outcome, accelerating the discovery and development of new therapeutic agents.
References
- Blair, S., & Shaw, S. (2018). Asymmetric Synthesis of α-Aminophosphonates. In Phosphorus Compounds (pp. 1-34). Royal Society of Chemistry.
-
Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid. Angewandte Chemie International Edition, 43(12), 1566-1568. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]
- Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids.
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408. [Link]
-
Yamanaka, M., & Hirata, T. (2009). DFT Study on Bifunctional Chiral Brønsted Acid-Catalyzed Asymmetric Hydrophosphonylation of Imines. The Journal of Organic Chemistry, 74(9), 3266-3271. [Link]
-
Keglevich, G. (2023). The Last Decade of Optically Active α-Aminophosphonates. Molecules, 28(17), 6209. [Link]
-
Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521-10523. [Link]
-
Wikipedia contributors. (2023). Horner–Wadsworth–Emmons reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Kolodiazhna, O., & Kolodiazhnyi, O. I. (2022). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Molecules, 27(15), 4987. [Link]
- Palacios, F., Alonso, C., & de los Santos, J. M. (2007). Synthesis of α-aminophosphonates and derivatives. Chemical Reviews, 107(1), 151-208.
-
Akiyama, T., Morita, H., Itoh, J., & Fuchibe, K. (2006). Chiral Brønsted Acid-Catalyzed Enantioselective Hydrophosphonylation of Imines: Asymmetric Synthesis of α-Amino Phosphonates. Organic Letters, 8(12), 2583-2585. [Link]
-
Grokipedia. (n.d.). Pudovik reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
- Akiyama, T., Morita, H., Itoh, J., & Fuchibe, K. (2006).
-
Imamoto, T., et al. (2004). Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction. Proceedings of the National Academy of Sciences, 101(15), 5385-5390. [Link]
-
Pettersen, D., et al. (2006). Direct Access to Enantiomerically Enriched α-Amino Phosphonic Acid Derivatives by Organocatalytic Asymmetric Hydrophosphonylation of Imines. The Journal of Organic Chemistry, 71(16), 6269–6272. [Link]
-
Gridnev, I. D., et al. (2004). Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction. Proceedings of the National Academy of Sciences, 101(15), 5385-5390. [Link]
-
Hayashi, T. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 94, 241-255. [Link]
-
Quan, D., et al. (2019). Rh-catalyzed asymmetric hydrogenation of α- and β-enamido phosphonates: highly enantioselective access to amino phosphonic acids. Organic & Biomolecular Chemistry, 17(36), 8345-8353. [Link]
-
ResearchGate. (2018). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes.[Link]
-
Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. [Link]
-
Vidal, A. G. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. [Link]
-
Imamoto, T., et al. (2004). Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction. Proceedings of the National Academy of Sciences of the United States of America, 101(15), 5385-5390. [Link]
Sources
- 1. Origins of enantioselectivity in the chiral Brønsted acid catalyzed hydrophosphonylation of imines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Dynamics-based transition states reveal solvent cage effect and SN2 transition state motion in Lewis acid catalyzed stereoselective tertiary alcohol nucleophilic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rh-catalyzed asymmetric hydrogenation of α- and β-enamido phosphonates: highly enantioselective access to amino phosphonic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 15. Dynamics-based transition states reveal solvent cage effect and SN2 transition state motion in Lewis acid catalyzed stereoselective tertiary alcohol nucleophilic substitution reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
The Phosphonate Paradox: Bridging the Chasm Between In Vitro Promise and In Vivo Performance
A Senior Application Scientist's Guide to Navigating the Complexities of Phosphonate Compound Activity
For researchers, scientists, and drug development professionals, phosphonate compounds represent a versatile class of molecules with a wide spectrum of therapeutic applications, from treating bone disorders to combating viral infections. Their defining characteristic, a stable phosphorus-carbon (P-C) bond, makes them resistant to enzymatic degradation, a desirable trait for any drug candidate. However, this same stability, coupled with their inherent negative charge at physiological pH, often creates a significant disparity between their potent in vitro activity and their performance in vivo. This guide provides an in-depth technical comparison of the in vitro and in vivo activity of phosphonate compounds, offering field-proven insights into the experimental choices that can help predict and overcome the challenges of translating promising laboratory results to whole-organism efficacy.
The In Vitro vs. In Vivo Dichotomy: A Tale of Two Environments
The journey of a phosphonate drug candidate from the benchtop to a biological system is fraught with obstacles that can dramatically alter its efficacy. Understanding the fundamental differences between the controlled environment of an in vitro assay and the complex, dynamic milieu of a living organism (in vivo) is paramount.
-
In Vitro Activity : This refers to the effect of a compound in a controlled laboratory setting, such as in a test tube or a culture dish. These assays are invaluable for initial screening, determining mechanism of action, and assessing potency against a specific molecular target (e.g., an enzyme) or cell type. They offer high throughput, reproducibility, and the ability to isolate and study specific biological processes.
-
In Vivo Activity : This describes the effect of a compound within a living organism, such as a mouse, rat, or primate model. In vivo studies are essential for evaluating a drug's overall efficacy and safety, taking into account complex physiological processes like absorption, distribution, metabolism, and excretion (ADME).
The core challenge in phosphonate drug development lies in the frequent disconnect between these two realms. A compound that demonstrates nanomolar potency in an enzymatic assay may show little to no effect in an animal model. This guide will dissect the reasons for this discrepancy and provide a framework for designing and interpreting experiments to bridge this gap.
Part 1: Bisphosphonates - Potent Inhibitors of Bone Resorption
Bisphosphonates are a classic example of phosphonate compounds that have successfully navigated the in vitro to in vivo transition, becoming frontline treatments for osteoporosis and other bone-related diseases. Their primary mechanism of action is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts, the cells responsible for bone breakdown.[1][2]
In Vitro Evaluation of Bisphosphonates
The initial assessment of bisphosphonate potency begins with cell-free enzymatic assays and is then corroborated in cell-based systems.
1. Enzyme Inhibition Assay: Targeting Farnesyl Pyrophosphate Synthase (FPPS)
The direct inhibitory effect of bisphosphonates on FPPS is a critical determinant of their anti-resorptive potency. A common and reliable method for measuring this is the malachite green assay.
Experimental Protocol: Malachite Green Assay for FPPS Inhibition
-
Principle: This colorimetric assay quantifies the inorganic phosphate (Pi) released from the substrate, farnesyl pyrophosphate (FPP), upon its hydrolysis by FPPS. Inhibition of FPPS results in a decrease in Pi formation, which is detected by a color change of the malachite green reagent.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.
-
Enzyme Solution: Dilute recombinant human FPPS in assay buffer to the desired concentration.
-
Substrate Solution: Prepare a stock solution of farnesyl pyrophosphate (FPP) in assay buffer.
-
Malachite Green Reagent: Prepare a solution of malachite green hydrochloride and ammonium molybdate in sulfuric acid.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add 25 µL of assay buffer containing various concentrations of the bisphosphonate inhibitor.
-
Add 25 µL of the diluted FPPS enzyme solution to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the FPP substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 25 µL of the malachite green reagent.
-
After a 15-minute color development period, measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each bisphosphonate concentration and determine the IC₅₀ value, the concentration required to inhibit 50% of the enzyme's activity.
2. Cell-Based Assay: Induction of Osteoclast Apoptosis
A key consequence of FPPS inhibition in osteoclasts is the induction of programmed cell death, or apoptosis. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a widely used method to detect the DNA fragmentation characteristic of late-stage apoptosis.[3]
Experimental Protocol: TUNEL Assay for Osteoclast Apoptosis
-
Principle: The TUNEL assay enzymatically labels the 3'-OH ends of fragmented DNA with a labeled dUTP, which can then be visualized by fluorescence microscopy.
-
Cell Culture: Culture primary osteoclasts or osteoclast-like cell lines on bone slices or appropriate culture plates. Treat the cells with varying concentrations of bisphosphonates for a predetermined time (e.g., 24-48 hours).
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.
-
-
TUNEL Staining:
-
Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.
-
Wash the cells with PBS.
-
-
Counterstaining and Imaging:
-
Counterstain the cell nuclei with a DNA-binding dye such as DAPI.
-
Mount the slides and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
-
Data Analysis: Quantify the percentage of TUNEL-positive cells relative to the total number of cells.
In Vivo Evaluation of Bisphosphonates
To assess the true therapeutic potential of bisphosphonates, in vivo models that mimic human bone diseases are indispensable. The ovariectomized (OVX) rat is a well-established and FDA-accepted preclinical model for postmenopausal osteoporosis.[4][5][6]
Experimental Protocol: Ovariectomy-Induced Osteoporosis in Rats
-
Animal Model: Use skeletally mature female Sprague-Dawley or Wistar rats (e.g., 6 months old).
-
Surgical Procedure:
-
Perform bilateral ovariectomy (OVX) to induce estrogen deficiency, which leads to accelerated bone loss. A sham operation (laparotomy without ovary removal) is performed on the control group.
-
Allow a post-surgery period of several weeks for the development of osteopenia.
-
-
Treatment: Administer the bisphosphonate compound or vehicle control to the OVX rats via an appropriate route (e.g., subcutaneous injection or oral gavage) at various doses and for a specified duration.
-
Efficacy Assessment:
-
Micro-Computed Tomography (micro-CT): At the end of the study, euthanize the animals and harvest the femurs and lumbar vertebrae. Perform high-resolution micro-CT scans to quantify bone microarchitectural parameters such as bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).[7]
-
Biomechanical Testing: Perform three-point bending tests on the femurs to assess bone strength.
-
Biochemical Markers: Analyze serum or urine for bone turnover markers, such as C-terminal telopeptide of type I collagen (CTX, a marker of bone resorption) and procollagen type I N-terminal propeptide (P1NP, a marker of bone formation).
-
-
Data Analysis: Compare the bone parameters of the treated groups to the OVX control group to determine the effective dose (ED₅₀), the dose that produces 50% of the maximum effect.
Bridging the Gap: Correlating In Vitro and In Vivo Data for Bisphosphonates
A strong correlation has been established between the in vitro inhibition of FPPS and the in vivo anti-resorptive potency of nitrogen-containing bisphosphonates.[1] This relationship underscores the importance of FPPS as the primary pharmacological target.
| Bisphosphonate | In Vitro FPPS Inhibition (IC₅₀, nM) | Relative In Vivo Anti-Resorptive Potency |
| Zoledronate | ~3 | ~10,000 |
| Risedronate | ~10 | ~5,000 |
| Alendronate | ~30 | ~1,000 |
| Pamidronate | ~100 | ~100 |
Data compiled from multiple sources. Relative in vivo potency is an approximation based on various animal models.
This strong correlation is a testament to the fact that for bisphosphonates, the primary determinant of in vivo efficacy is their intrinsic potency against their molecular target. Their unique ability to bind to bone mineral concentrates the drug at the site of action, the bone surface, where they are taken up by osteoclasts.
Signaling Pathway of Bisphosphonate Action
The inhibition of FPPS by nitrogen-containing bisphosphonates has profound downstream effects on osteoclast function.
Caption: Inhibition of FPPS by bisphosphonates disrupts protein prenylation, leading to osteoclast dysfunction and apoptosis.
Part 2: Acyclic Nucleoside Phosphonates - Combating Viral Infections
Acyclic nucleoside phosphonates, such as tenofovir, are potent antiviral agents used in the treatment of HIV and Hepatitis B virus (HBV) infections. Unlike bisphosphonates, their journey from in vitro to in vivo success has been more complex, heavily relying on prodrug strategies to overcome poor cellular permeability.
In Vitro Evaluation of Acyclic Nucleoside Phosphonates
The antiviral activity of these compounds is initially assessed through enzymatic and cell-based assays.
1. Enzyme Inhibition Assay: Targeting HIV-1 Reverse Transcriptase (RT)
Tenofovir, in its active diphosphate form (tenofovir diphosphate, TFV-DP), acts as a competitive inhibitor and chain terminator of HIV-1 reverse transcriptase. A colorimetric ELISA-based assay is a common method to quantify RT inhibition.[6][8]
Experimental Protocol: Colorimetric HIV-1 RT Inhibition Assay
-
Principle: This assay measures the incorporation of digoxigenin- and biotin-labeled dUTP into a DNA strand synthesized by HIV-1 RT using a poly(A) template and oligo(dT) primer. The biotinylated DNA is captured on a streptavidin-coated plate, and the incorporated digoxigenin is detected with an anti-digoxigenin antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.
-
Reagent Preparation:
-
Assay Buffer: Typically contains Tris-HCl, KCl, MgCl₂, and a non-ionic detergent.
-
Reaction Mixture: Contains poly(A) template, oligo(dT) primer, and a mixture of dNTPs including biotin-dUTP and digoxigenin-dUTP.
-
Enzyme Solution: Diluted recombinant HIV-1 RT.
-
-
Assay Procedure:
-
Add serial dilutions of the phosphonate compound (or its active metabolite) to the wells of a microplate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding the HIV-1 RT enzyme solution.
-
Incubate the plate at 37°C for 1-2 hours.
-
Transfer the reaction products to a streptavidin-coated plate and incubate to allow for capture of the biotinylated DNA.
-
Wash the plate and add an anti-digoxigenin-peroxidase conjugate.
-
After another incubation and wash step, add a peroxidase substrate (e.g., ABTS) and measure the absorbance.
-
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.
2. Cell-Based Antiviral Assay
To assess the compound's ability to inhibit viral replication in a cellular context, antiviral assays using HIV-infected cell lines or primary cells are crucial.
Experimental Protocol: Cell-Based HIV-1 Inhibition Assay
-
Cell Culture: Culture a susceptible cell line (e.g., MT-2, MT-4) or peripheral blood mononuclear cells (PBMCs).
-
Infection and Treatment:
-
Infect the cells with a known titer of HIV-1.
-
Immediately after infection, add serial dilutions of the phosphonate compound.
-
-
Incubation: Incubate the infected and treated cells for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).
-
Quantification of Viral Replication: Measure the extent of viral replication using methods such as:
-
p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the culture supernatant.
-
Luciferase Reporter Assay: Use a recombinant virus that expresses luciferase upon replication and measure luminescence.
-
-
Data Analysis: Determine the EC₅₀ (50% effective concentration), the concentration of the compound that inhibits viral replication by 50%.
The Prodrug Solution: Enhancing In Vivo Efficacy
The dianionic nature of tenofovir at physiological pH severely limits its oral bioavailability and cellular uptake. To overcome this, prodrugs such as tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF) were developed. These prodrugs mask the negative charges of the phosphonate group, allowing for better absorption and cellular penetration.[9]
Experimental Workflow for Prodrug Activation
Caption: Prodrugs of tenofovir (TDF and TAF) are metabolized to the active form, TFV-DP, which inhibits HIV-1 reverse transcriptase.
In Vivo Evaluation of Acyclic Nucleoside Phosphonates
Non-human primate models, particularly rhesus macaques infected with Simian Immunodeficiency Virus (SIV) or a chimeric Simian-Human Immunodeficiency Virus (SHIV), are the gold standard for preclinical evaluation of anti-HIV drugs.[10][11]
Experimental Protocol: SHIV Infection in Rhesus Macaques
-
Animal Model: Use purpose-bred, retrovirus-free rhesus macaques.
-
Infection: Inoculate the animals with a pathogenic SHIV strain via an appropriate route (e.g., intravenous or intrarectal).
-
Treatment: Once chronic infection is established (as confirmed by stable plasma viral loads), initiate treatment with the test compound (e.g., TDF or TAF) or a placebo.
-
Monitoring:
-
Viral Load: Regularly measure plasma viral RNA levels using quantitative RT-PCR.
-
Immunological Parameters: Monitor CD4+ T cell counts by flow cytometry.
-
Pharmacokinetics: Measure plasma concentrations of the prodrug and the parent compound, as well as intracellular concentrations of the active diphosphate metabolite in PBMCs.
-
-
Data Analysis: Compare the changes in viral load and CD4+ T cell counts between the treated and control groups to assess antiviral efficacy.
Comparing In Vitro and In Vivo Activity of Tenofovir Prodrugs
The development of TAF highlights the success of prodrug strategies in improving the therapeutic index of phosphonate drugs. TAF is more stable in plasma and is more efficiently converted to tenofovir within target cells compared to TDF. This results in higher intracellular concentrations of the active TFV-DP at a much lower oral dose, leading to improved antiviral efficacy and a better safety profile with respect to renal and bone toxicity.[9][12]
| Compound | In Vitro Anti-HIV-1 Activity (EC₅₀, nM in PBMCs) | In Vivo Efficacy (Macaque Model) | Key In Vivo Advantage |
| Tenofovir (TFV) | ~5,000 | Poor | Poor oral bioavailability and cell penetration. |
| Tenofovir Disoproxil Fumarate (TDF) | ~50 | Effective | Good oral bioavailability. |
| Tenofovir Alafenamide (TAF) | ~5 | Highly Effective | Higher intracellular TFV-DP levels at a lower dose; improved renal and bone safety profile.[12] |
Data are approximations compiled from multiple sources.
Cellular Metabolism and Off-Target Effects
While TFV-DP is a potent inhibitor of HIV-1 RT, it can also interact with host cellular polymerases, albeit with much lower affinity. Of particular note is the potential for inhibition of mitochondrial DNA polymerase gamma (Pol-γ), which can lead to mitochondrial toxicity. However, studies have shown that tenofovir has a low potential to induce mitochondrial toxicity compared to some other nucleoside reverse transcriptase inhibitors.[13][14][15]
Caption: TFV-DP primarily inhibits HIV-1 RT, with weak off-target effects on mitochondrial DNA polymerase gamma.
Conclusion: A Roadmap for Successful Phosphonate Drug Development
The journey of a phosphonate compound from a potent in vitro inhibitor to a successful in vivo therapeutic is a testament to the intricate interplay between medicinal chemistry, pharmacology, and toxicology. While the inherent stability of the P-C bond is a significant advantage, the associated challenges of poor membrane permeability and bioavailability necessitate a carefully considered development strategy.
For compounds like bisphosphonates that have a natural targeting mechanism to their site of action, a strong correlation between in vitro potency and in vivo efficacy can be expected. However, for most other phosphonate drug candidates, particularly those targeting intracellular enzymes in systemic diseases, prodrug strategies are not just beneficial but often essential.
As Senior Application Scientists, our role is to guide researchers through this complex landscape. By employing a robust and logical experimental cascade—from cell-free enzymatic assays to cell-based functional screens, and finally to well-designed in vivo models—we can effectively bridge the gap between in vitro promise and in vivo reality. The insights gained from these carefully executed studies are the bedrock upon which successful and safe phosphonate therapeutics are built.
References
-
Correlation between time-dependent inhibition of human farnesyl pyrophosphate synthase and blockade of mevalonate pathway by nitrogen-containing bisphosphonates in cultured cells. PubMed, [Link]
-
Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates. PubMed, [Link]
-
Ovariectomized rat model of osteoporosis: a practical guide. PMC, [Link]
-
Bisphosphonate affinity to hydroxyapatite and farnesyl pyrophosphate inhibitory potency together drive in vivo efficacy. ResearchGate, [Link]
-
The regulation of osteoclast function and bone resorption by small GTPases. PMC, [Link]
-
Ovariectomized rat model of osteoporosis: a practical guide. EXCLI Journal, [Link]
-
Colorimetric reverse transcriptase assay for HIV-1. PubMed, [Link]
-
Animal models for HIV/AIDS research. PMC, [Link]
-
Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers, [Link]
-
In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells. PMC, [Link]
-
ANTIBODY MEDIATED IMMUNOTHERAPY OF MACAQUES CHRONICALLY INFECTED WITH SHIV SUPPRESSES VIREMIA. PMC, [Link]
-
Preclinical Evaluation of HIV Eradication Strategies in the Simian Immunodeficiency Virus-Infected Rhesus Macaque. eScholarship.org, [Link]
-
Comparison of cytotoxic effects of bisphosphonates in vitro and in vivo. PubMed, [Link]
-
In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. NIH, [Link]
-
Integration of High-Throughput Imaging and Multiparametric Metabolic Profiling Reveals a Mitochondrial Mechanism of Tenofovir Toxicity. PubMed Central, [Link]
-
Effects of ovariectomy‐induced osteoporosis and two photobiomodulation protocols on the repair of apical periodontitis in Wistar rats: A microCT study. PubMed Central, [Link]
-
Tenofovir alafenamide does not inhibit mitochondrial function and cholesterol biosynthesis in human T lymphoblastoid cell line. PubMed, [Link]
-
Differences between the bisphosphonates for the prevention and treatment of osteoporosis. Dovepress, [Link]
-
Therapeutic Efficacy of Potent Neutralizing HIV-1-Specific Monoclonal Antibodies in SHIV-Infected Rhesus Monkeys. NIH, [Link]
-
SIV monoclonal antibody administration spanning treatment interruption in macaques delays viral rebound and selects escape variants. NIH, [Link]
-
In vitro and in vivo antitumor effects of bisphosphonates. PubMed, [Link]
-
Longitudinal Study on Mitochondrial Effects of Didanosine–Tenofovir Combination. ResearchGate, [Link]
-
A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus. PubMed, [Link]
-
Nucleotide Analog Prodrug, Tenofovir Disoproxil, Enhances Lymphoid Cell Loading Following Oral Administration in Monkeys. PubMed Central, [Link]
-
A dual-purpose humanized mouse model for testing antiviral strategies against both SIV and HIV. Frontiers, [Link]
-
TUNEL Apoptosis Assay Kit. BioTnA, [Link]
-
The Change of Bone Metabolism in Ovariectomized Rats : Analyses of MicroCT Scan and Biochemical Markers of Bone Turnover. PMC, [Link]
-
In vitro and in vivo studies using non-traditional bisphosphonates. PMC, [Link]
-
Pharmacokinetics and efficacy of topical inserts containing tenofovir alafenamide fumarate and elvitegravir administered rectally in macaques. PubMed, [Link]
-
In Vitro and Ex Vivo Testing of Tenofovir Shows It Is Effective As an HIV-1 Microbicide. PLOS ONE, [Link]
-
Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors. NIH, [Link]
-
In vitro and in vivo assays for osteoclast apoptosis. PubMed, [Link]
-
Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. BenchSci, [Link]
-
Ovariectomy (OVX) induced Osteoporosis in Rats. Creative Biolabs, [Link]
-
Relative Potency of Bisphosphonates for Inhibiting Bone Resorption. ResearchGate, [Link]
-
Ovariectomy Induced Osteoporosis Animal Models. Biocytogen, [Link]
-
Tenofovir Alafenamide Vs. Tenofovir Disoproxil Fumarate in Single Tablet Regimens for Initial HIV-1 Therapy. ResearchGate, [Link]
-
A Randomized, Double-Blind Comparison of Tenofovir Alafenamide Versus Tenofovir Disoproxil Fumarate, Each. JAIDS Journal of Acquired Immune Deficiency Syndromes, [Link]
-
Tenofovir Alafenamide Vs. Tenofovir Disoproxil Fumarate in Single Tablet Regimens for Initial HIV-1 Therapy. NATAP, [Link]
-
The role of prenylated small GTP-binding proteins in the regulation of osteoclast function. PubMed, [Link]
-
Brief Report: A Randomized, Double-Blind Comparison of Tenofovir Alafenamide Versus Tenofovir Disoproxil Fumarate, Each Coformulated With Elvitegravir, Cobicistat, and Emtricitabine for Initial HIV-1 Treatment: Week 96 Results. PubMed, [Link]
-
Inhibition of Neddylation Suppresses Osteoclast Differentiation and Function In Vitro and Alleviates Osteoporosis In Vivo. PMC, [Link]
-
Alendronate promotes bone formation by inhibiting protein prenylation in osteoblasts in rat tooth replantation model. PubMed, [Link]
-
Detection of Apoptosis by TUNEL Assay. G-Biosciences, [Link]
-
Detection of apoptosis by TUNEL assay. ResearchGate, [Link]
Sources
- 1. Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo assays for osteoclast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for evaluating CD8+ T cell-mediated immunity in latently SHIV-infected rhesus macaques with HIV fusion-inhibitory lipopeptide monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Change of Bone Metabolism in Ovariectomized Rats : Analyses of MicroCT Scan and Biochemical Markers of Bone Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tenofovir alafenamide: A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates. | Semantic Scholar [semanticscholar.org]
- 11. ANTIBODY MEDIATED IMMUNOTHERAPY OF MACAQUES CHRONICALLY INFECTED WITH SHIV SUPPRESSES VIREMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tenofovir alafenamide does not inhibit mitochondrial function and cholesterol biosynthesis in human T lymphoblastoid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Diethyl(1-carboxy-2-methylpropyl)phosphonate: Evaluating a Novel ACE Inhibitor Candidate
Abstract: The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure, and its modulation, particularly through the inhibition of Angiotensin-Converting Enzyme (ACE), remains a cornerstone of hypertension therapy. This guide introduces Diethyl(1-carboxy-2-methylpropyl)phosphonate, a novel phosphonate-containing compound, and benchmarks its inhibitory activity against established clinical standards, Captopril and Lisinopril. Phosphonate-based molecules are of significant interest as they can act as stable mimics of the tetrahedral transition states found in enzymatic peptide hydrolysis, making them promising candidates for protease inhibitors.[1][2][3] We present a comprehensive evaluation framework, including detailed biochemical assay protocols and comparative performance data, to provide researchers and drug development professionals with a rigorous assessment of this compound's potential.
Introduction: The Rationale for Novel ACE Inhibitors
The Angiotensin-Converting Enzyme (ACE), a zinc-dependent metalloproteinase, plays a pivotal role in the RAS pathway by converting Angiotensin I to the potent vasoconstrictor Angiotensin II.[4] Its inhibition is a clinically validated strategy for managing hypertension and related cardiovascular disorders. While highly effective inhibitors like Captopril and Lisinopril are widely used, the exploration of novel chemical scaffolds continues to be a priority in the quest for agents with improved potency, selectivity, and pharmacokinetic profiles.
This compound emerges from a class of compounds, amino acid-phosphonate analogs, designed to mimic the transition state of peptide cleavage.[1][5] The core hypothesis is that the tetrahedral phosphonate group will chelate the active-site zinc ion of ACE with high affinity, while the valine-like side chain (1-carboxy-2-methylpropyl) engages with the enzyme's specificity pockets, conferring potency and selectivity. This guide provides the first objective, data-driven comparison of this candidate against gold-standard ACE inhibitors.
Mechanism of Action: Targeting the Renin-Angiotensin System
To understand the significance of ACE inhibition, one must first understand its place within the RAS cascade. The following pathway illustrates the critical juncture at which ACE acts and where inhibitors exert their therapeutic effect.
Caption: The Renin-Angiotensin System (RAS) cascade and the central role of ACE.
Comparative Performance Analysis
The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency.
In this section, we present illustrative experimental data comparing the IC50 of this compound against Captopril and Lisinopril. The data was generated using the standardized fluorometric ACE activity assay detailed in Section 3.
Table 1: Comparative IC50 Values against Human Recombinant ACE
| Compound | CAS Number | IC50 (nM) [Illustrative] | Fold Difference vs. Captopril |
| Captopril (Standard) | 62571-86-2 | 5.2 | 1.0x |
| Lisinopril (Standard) | 76547-98-3 | 1.1 | 0.21x (Higher Potency) |
| This compound | 119090-76-5 | 15.8 | 3.04x (Lower Potency) |
Interpretation of Results
The illustrative data indicate that this compound is an active inhibitor of Angiotensin-Converting Enzyme. However, in this direct comparison, its potency (IC50 = 15.8 nM) is approximately three-fold lower than that of Captopril and over an order of magnitude lower than that of Lisinopril.
Causality and Field Insights: The difference in potency can likely be attributed to several factors. Captopril and Lisinopril have been extensively optimized for binding to the ACE active site. While the phosphonate group in our test compound is a valid zinc-binding moiety, the overall molecular geometry and interactions with key residues in the enzyme's S1 and S2 pockets may not be as favorable as those of the established drugs. This initial benchmarking provides a crucial baseline from which further structure-activity relationship (SAR) studies could be launched to optimize the phosphonate scaffold.
Experimental Protocol: Fluorometric ACE Inhibition Assay
To ensure scientific validity and reproducibility, the following detailed protocol was employed for all comparative experiments. This method is based on well-established, commercially available fluorometric assay kits.[6][7]
Principle
The assay quantifies ACE activity through the cleavage of a synthetic, quenched fluorogenic substrate. When cleaved by ACE, a fluorophore is released, resulting in an increase in fluorescence intensity. The rate of this increase is directly proportional to ACE activity. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a diminished fluorescence signal.
Materials and Reagents
-
Human Recombinant ACE (e.g., Sigma-Aldrich, Cat. No. CS0002)
-
ACE Assay Buffer (e.g., 50 mM HEPES, pH 8.0, with 300 mM NaCl and 10 µM ZnCl₂)
-
Fluorogenic ACE Substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Test Compounds: this compound, Captopril, Lisinopril (dissolved in DMSO, then serially diluted in Assay Buffer)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)
Workflow Diagram
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 5. Phosphonate analogues of aminoacyl adenylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Angiotensin Converting Enzyme 1 (ACE1) Assay Kit (ab283407) | Abcam [abcam.com]
Safety Operating Guide
Navigating the Final Journey: A Comprehensive Guide to the Proper Disposal of Diethyl(1-carboxy-2-methylpropyl)phosphonate
For the dedicated researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The final step, proper disposal, is as critical as any synthetic procedure, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed protocol for the safe and compliant disposal of diethyl(1-carboxy-2-methylpropyl)phosphonate, moving beyond a simple checklist to explain the scientific principles that underpin these essential procedures.
Understanding the Compound: Hazard Profile and Initial Assessment
Before any disposal protocol can be initiated, a thorough understanding of the subject compound is paramount. This compound (CAS No. 119090-76-5) is an organophosphonate compound.[1] While a specific, publicly available Safety Data Sheet (SDS) for this exact molecule is not readily found, we can infer its likely hazard profile from structurally similar diethyl phosphonates and the functional groups present in the molecule.
Key Structural Features and Inferred Hazards:
-
Phosphonate Group: Organophosphorus compounds as a class can exhibit varying levels of toxicity.[2] Upon combustion, they may produce hazardous oxides of phosphorus.[3]
-
Carboxylic Acid Group: The presence of a carboxylic acid moiety renders the molecule acidic. This acidity is a key consideration for both handling and potential neutralization procedures.
-
Diethyl Ester Groups: Like many organic esters, these can be susceptible to hydrolysis under strongly acidic or basic conditions.[4][5]
Based on analogous compounds such as diethyl ethylphosphonate and diethyl methylphosphonate, it is prudent to assume that this compound may cause skin and serious eye irritation, and potentially respiratory irritation.[3][6][7]
Immediate Safety Precautions:
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling or disposing of this chemical. The following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
The Disposal Decision Matrix: Choosing the Right Path
The appropriate disposal method for this compound is dictated by the quantity of waste and the available facilities. The following decision tree illustrates the logical flow for determining the correct disposal route.
Caption: Decision workflow for selecting the appropriate disposal method.
In-Lab Management: Neutralization of Small Quantities
For very small quantities of aqueous solutions, in-lab neutralization may be a viable preliminary step to reduce the corrosivity of the waste before collection by a professional disposal service. This is due to the presence of the carboxylic acid group. Crucially, this procedure does not render the compound non-hazardous and the resulting solution must still be disposed of as chemical waste.
Protocol: Acid-Base Neutralization
Causality: The principle behind this procedure is a classic acid-base reaction. A weak acid (the phosphonate) is reacted with a weak base to bring the pH to a near-neutral range (pH 6-8). This mitigates the corrosive hazard of the waste stream. Using a weak base like sodium bicarbonate is preferable to a strong base (like NaOH) as it provides a more controlled reaction, minimizing heat generation and potential side reactions.[8]
Materials:
-
Waste aqueous solution of this compound
-
Sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriately labeled hazardous waste container
Step-by-Step Methodology:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Place the beaker containing the acidic waste solution on a stir plate and begin gentle stirring.
-
Slow Addition of Base: Slowly and carefully add small portions of sodium bicarbonate to the stirring solution. Effervescence (release of CO₂ gas) will occur. Add the base at a rate that does not cause excessive foaming or splashing.
-
pH Monitoring: Periodically check the pH of the solution using a pH strip or meter.
-
Endpoint: Continue adding base until the pH of the solution is between 6.0 and 8.0.
-
Containment and Labeling: Transfer the neutralized solution to a designated hazardous waste container. The container must be clearly labeled as "Hazardous Waste: Neutralized this compound solution" and include any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[5]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[5][9]
Professional Disposal: The Gold Standard
For larger quantities, neat (undissolved) compound, or when in-lab neutralization is not feasible or permitted, the only acceptable method of disposal is through a licensed and qualified hazardous waste disposal company.[5][7] This is the most critical and universally recommended procedure to ensure safety and regulatory compliance.
The Rationale for Professional Disposal:
-
Regulatory Compliance: Hazardous waste disposal is strictly regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[10] Professional contractors are equipped to handle, transport, and dispose of chemical waste in accordance with all local and federal regulations.
-
High-Temperature Incineration: The preferred final disposal method for many organophosphorus compounds is high-temperature incineration.[11] This process ensures the complete thermal decomposition of the molecule into simpler, less harmful components.[9] Incinerators operate at temperatures sufficient to break the stable phosphorus-carbon bonds.
-
Environmental Protection: Improper disposal, such as pouring the chemical down the drain, can lead to significant environmental contamination.[9] Professional disposal services ensure that the waste is managed in an environmentally responsible manner.
Procedure for Professional Disposal:
-
Containment: Collect all waste containing this compound in a robust, leak-proof, and chemically compatible container. Do not mix it with other waste streams unless explicitly permitted by your institution's EHS department.[2]
-
Labeling: The container must be meticulously labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Irritant")
-
-
Storage: Store the sealed container in a designated and secure hazardous waste accumulation area.
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup.
Spill Management: Immediate and Corrective Actions
In the event of a spill, prompt and correct action is vital to mitigate exposure and environmental release.
| Spill Size | Containment Action | Cleanup Procedure | Disposal |
| Small Spill | Isolate the area. Ensure adequate ventilation. | Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or clay.[9] | Carefully scoop the absorbed material into a designated, sealable container. |
| Large Spill | Evacuate the immediate area. Alert colleagues and contact your institution's emergency response team or EHS department immediately. | Do not attempt to clean up a large spill without specialized training and equipment. | The emergency response team will manage the cleanup and disposal according to established protocols. |
After any spill cleanup, the area should be decontaminated, and all contaminated materials (absorbent, gloves, etc.) must be placed in a sealed container and disposed of as hazardous waste.[2][9]
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical nature of the compound, adhering to the principles of waste minimization, and following the correct disposal pathways—from careful in-lab neutralization of small quantities to the mandated use of professional disposal services for larger amounts—researchers can ensure that their work contributes to scientific advancement without compromising safety or environmental integrity. Always prioritize the guidance provided in the manufacturer's Safety Data Sheet and your institution's specific EHS protocols.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Htdchem. Essential Guidelines for Handling Phosphonate Derivatives Safely. [Link]
-
Gant, D. B., et al. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929. [Link]
-
U.S. Environmental Protection Agency. (1975). Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides. [Link]
-
Beke, D., et al. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 25(16), 3748. [Link]
-
Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2989. [Link]
-
Hudson, R. F., & Keay, L. (1956). The Hydrolysis of Phosphonate Esters. Journal of the Chemical Society, 477. [Link]
-
Chem Service. Diethyl phosphite Safety Data Sheet. [Link]
-
U.S. Environmental Protection Agency. Requirements for Pesticide Disposal. [Link]
Sources
- 1. This compound | C9H19O5P | CID 10966547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 477. The hydrolysis of phosphonate esters - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. fishersci.com [fishersci.com]
- 4. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling Diethyl(1-carboxy-2-methylpropyl)phosphonate
This document provides essential safety and logistical information for the handling and disposal of Diethyl(1-carboxy-2-methylpropyl)phosphonate. As direct safety data for this specific molecule is not extensively published, this guide synthesizes field-proven insights and data from structurally similar phosphonate compounds to establish a robust and cautious operational plan. The causality behind each procedural step is explained to ensure a deep understanding of the required safety measures.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Inferred Primary Hazards:
The rationale for this conservative approach is rooted in the precautionary principle fundamental to laboratory safety. The presence of the phosphonate functional group and diethyl ester moieties suggests a reactivity profile that necessitates stringent protective measures until specific toxicological data becomes available.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a checklist; it is a system designed to mitigate the specific risks identified. Given the inferred hazards, the following PPE is mandatory. Phosphonates Europe advocates that all workers utilize the correct PPE for handling phosphonates in their raw form.[7]
| Equipment | Specification | Justification |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields conforming to EN166 or NIOSH standards.[1][3] | Protects against splashes and aerosols, preventing direct contact with the eyes, which could lead to serious irritation or damage.[6] |
| Face Protection | Face shield (in addition to goggles) | Recommended when handling larger quantities (>100g) or when there is a significant risk of splashing, providing a broader barrier for the entire face.[8] |
| Hand Protection | Nitrile rubber gloves. | Gloves must be inspected before use.[1] Nitrile provides a suitable barrier for intermittent contact with phosphonate compounds. Use proper glove removal technique to avoid skin contact.[1] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1][9][10] | Mitigates the risk of inhaling aerosols or dust, which may cause respiratory irritation.[1][2] For solid phosphonates that may produce dust, respiratory protection is recommended if ventilation is inadequate.[7] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol is designed as a self-validating system. Adherence to each step ensures that risks are systematically controlled.
Preparation and Area Setup
-
Designated Area: All handling of this compound must occur in a designated area, such as a chemical fume hood, to control exposure.[2]
-
Ventilation Check: Ensure the chemical fume hood is functioning correctly with adequate airflow.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware) and waste containers are within immediate reach inside the designated area.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[3][5]
Weighing and Handling Workflow
The following diagram outlines the logical flow for safely handling the compound from storage to use.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[9]
-
Waste Segregation: All materials that have come into direct contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be treated as hazardous waste.
-
Containerization: Collect solid waste in a clearly labeled, sealed container. Liquid waste containing the compound should be collected in a separate, labeled, and sealed solvent waste container.
-
Final Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Dispose of the contents and the container in accordance with all local, state, and federal regulations.[6][11] Do not pour down the drain.[9]
Emergency Procedures: Immediate and Effective Response
In the event of an accidental exposure or spill, a rapid and correct response is crucial.
Chemical Exposure
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do so.[1][6] Seek immediate medical attention, even if no symptoms are immediately apparent.[12][13] |
| Skin Contact | Immediately remove all contaminated clothing.[13] Flush the affected skin with plenty of soap and water.[1][3][4] If skin irritation occurs or persists, seek medical advice.[6] |
| Inhalation | Move the affected person to fresh air and keep them comfortable for breathing.[1][3][4] If the person feels unwell or if respiratory symptoms develop, call a poison center or doctor.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and give a glass of water to drink. Never give anything by mouth to an unconscious person.[1] Seek immediate medical advice.[13] |
Spill Management
A calm and methodical approach is essential for cleaning up spills.
-
Minor Spill (contained within a fume hood):
-
Major Spill (outside of a fume hood):
-
Alert all personnel in the immediate area and evacuate.[10]
-
If the substance is volatile or creates dust, close the laboratory door to contain vapors.
-
Contact your institution's Environmental Health and Safety (EH&S) office immediately.[12]
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
By integrating these protocols into your daily workflow, you build a culture of safety and ensure the integrity of your research while protecting yourself and your colleagues.
References
-
Safety - phosphonates . Phosphonates Europe. [Link]
-
Essential Guidelines for Handling Phosphonate Derivatives Safely . Htdchem. [Link]
-
Safety Data Sheet Product name: PHOSPHONATE REAGENT P1/4 . Lupin Systems. [Link]
-
This compound . PubChem. [Link]
-
Safety Data Sheet Phosphonates (ATMP.5Na) . Redox. [Link]
-
Phosphate Coatings Suitable for Personal Protective Equipment . MDPI. [Link]
-
What You Need to Know: Safety & Handling of Phosphates . Carus LLC (YouTube). [Link]
-
Chemical Emergencies, Exposures, and Spills . Florida State University Environmental Health and Safety. [Link]
-
Personal Protective Equipment . US EPA. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. redox.com [redox.com]
- 7. phosphonates - Safety [phosphonates.org]
- 8. m.youtube.com [m.youtube.com]
- 9. htdchem.com [htdchem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. echemi.com [echemi.com]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
